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  • Product: 2-azaspiro[4.4]nonan-4-ol
  • CAS: 1781297-17-3

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation and Synthetic Utility of 2-azaspiro[4.4]nonan-4-ol in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a proven strategy for improving the pharmacokinetic and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Senior Application Scientist, I frequently leverage spirocyclic scaffolds to introduce conformational rigidity and defined spatial vectors into active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of 2-azaspiro[4.4]nonan-4-ol , detailing its structural properties, validated scale-up synthesis protocols, and its pivotal role as a building block in the development of next-generation kinase inhibitors.

Structural & Physicochemical Profiling

The architecture of 2-azaspiro[4.4]nonan-4-ol consists of a pyrrolidine ring fused to a cyclopentane ring via a single spiro carbon atom (C5). This spiro[4.4]nonane core forces the molecule into a rigid, orthogonal geometry. The secondary amine at position 2 serves as a versatile synthetic handle for heteroaryl coupling, while the hydroxyl group at position 4 provides a critical hydrogen-bond donor/acceptor site, often utilized for interacting with the solvent-exposed regions or hinge motifs of target proteins.

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of the scaffold[1]:

ParameterValue
IUPAC Name 2-azaspiro[4.4]nonan-4-ol
CAS Registry Number 1781297-17-3
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES String OC1CNCC12CCCC2
Physical Appearance White crystalline powder
Melting Point 63 °C
Purity Standard ≥ 97% (Commercial grade)

Strategic Synthetic Methodologies

Transitioning a spirocyclic building block from discovery to multigram scale requires highly optimized, self-validating protocols. Below are the field-proven methodologies for the core reduction and subsequent protection of 2-azaspiro[4.4]nonan-4-ol, emphasizing the mechanistic causality behind each operational choice.

Protocol A: Multigram Synthesis via Hydride Reduction

To generate the active 2-azaspiro[4.4]nonan-4-ol core from its oxidized spirocyclic precursor, a potent reduction strategy is required[2].

  • The Causality: Lithium Aluminum Hydride (LAH) is selected over milder hydrides (like NaBH₄) due to the severe steric hindrance surrounding the spirocyclic center. Anhydrous Tetrahydrofuran (THF) is the optimal solvent because its oxygen lone pairs coordinate with the lithium cation, enhancing the electrophilicity of the precursor's carbonyl/ester group and facilitating rapid hydride transfer. The use of a 2M NaOH quench is a deliberate operational choice; it forces the precipitation of aluminum salts as a dense, granular aluminate rather than a gelatinous emulsion, ensuring high-yield product recovery during filtration.

Step-by-Step Workflow:

  • Preparation: Suspend LAH (0.375 mol, 1.5 equiv) in 400 mL of anhydrous THF under an inert argon atmosphere.

  • Addition: Dissolve the spirocyclic precursor (0.25 mol, 1 equiv) in 200 mL of THF. Add this solution dropwise to the LAH suspension at 0 °C to strictly control the exothermic hydride transfer.

  • Propagation: Heat the reaction mixture to reflux for 1 hour to drive the reaction past any thermodynamic barriers, then allow it to stir overnight at room temperature to ensure complete conversion.

  • Quenching & Isolation: Carefully quench the reaction by the dropwise addition of 2M NaOH. Filter the resulting granular white precipitate through a Celite pad.

  • Purification: Evaporate the filtrate in vacuo to yield 2-azaspiro[4.4]nonan-4-ol as a white crystalline powder (Typical Yield: ~89%)[2].

Protocol B: N-Boc Derivatization for Downstream Coupling

Before the scaffold can be integrated into complex API synthesis, the secondary amine must be temporarily masked[3].

  • The Causality: We employ a Schotten-Baumann-type biphasic system (THF/Water). The aqueous Na₂CO₃ acts as an acid scavenger, maintaining the pyrrolidine nitrogen in its highly nucleophilic free-base state. Di-tert-butyl dicarbonate (Boc₂O) is chosen because the resulting tert-butyl carbamate is completely stable to the basic/nucleophilic conditions of subsequent cross-coupling reactions, yet can be cleanly cleaved later using anhydrous HCl in dioxane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-azaspiro[4.4]nonan-4-ol (88.2 mmol) in 150 mL of THF.

  • Biphasic Setup: Add a solution of Na₂CO₃ (176.4 mmol, 2.0 equiv) dissolved in 50 mL of deionized water.

  • Protection: Add Boc₂O (176.4 mmol, 2.0 equiv) to the vigorously stirring biphasic mixture. Stir at room temperature for 4 hours.

  • Extraction: Concentrate the mixture in vacuo to remove THF, dilute the aqueous residue with 100 mL of water, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate[3].

Pharmacological Relevance: Kinase Modulation

The true value of 2-azaspiro[4.4]nonan-4-ol lies in its application as a structural vector in targeted oncology and immunology. Once protected and functionalized, this scaffold is heavily utilized in the synthesis of substituted heteroaryl compounds designed to modulate critical intracellular signaling pathways[3].

Specifically, the scaffold is a validated core for inhibitors targeting:

  • JAK Kinases (Janus Kinases): Crucial for treating autoimmune and inflammatory diseases. The spiro-core effectively positions the API within the ATP-binding pocket.

  • FLT3 Kinase: A primary target in acute myeloid leukemia (AML). The rigidity of the spiro[4.4]nonane system prevents off-target binding, increasing the therapeutic index.

  • Aurora Kinases: Essential for regulating cell division; modulating these kinases is a frontline strategy in anti-proliferative oncology[3].

Workflow Visualization

The following diagram illustrates the logical progression of 2-azaspiro[4.4]nonan-4-ol from its raw synthetic generation through to its final pharmacological application.

Workflow S1 Spirocyclic Precursor S2 LAH Reduction (THF, Reflux) S1->S2 S3 2-azaspiro[4.4]nonan-4-ol (Core Scaffold) S2->S3 S4 N-Boc Protection (Boc2O, Na2CO3) S3->S4 S5 Heteroaryl Coupling S4->S5 S6 Kinase Inhibitors (JAK, FLT3, Aurora) S5->S6

Fig 1: Synthetic integration of 2-azaspiro[4.4]nonan-4-ol into kinase inhibitor pipelines.

References

  • Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones Source: Thieme Connect URL
  • 2-azaspiro[4.
  • SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE (EP 3312164 B1)

Sources

Exploratory

Comprehensive Technical Guide on 2-Azaspiro[4.4]nonan-4-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the paradigm is rapidly shifting away from f...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the paradigm is rapidly shifting away from flat, sp²-hybridized aromatic systems toward structurally complex, sp³-rich three-dimensional scaffolds. This "escape from flatland" strategy is essential for improving the pharmacokinetic profiles of drug candidates. 2-Azaspiro[4.4]nonan-4-ol is a prime example of such a privileged building block. Featuring a rigid spirocyclic core, a secondary amine for facile coupling, and a hydroxyl group for precise hydrogen bonding, this molecule has become highly sought after in the development of targeted therapeutics, particularly kinase inhibitors.

This whitepaper provides an in-depth technical analysis of 2-azaspiro[4.4]nonan-4-ol, detailing its physicochemical properties, mechanistic utility in drug design, multigram synthetic methodologies, and self-validating analytical protocols.

Physicochemical Profiling & Structural Causality

The unique physicochemical properties of 2-azaspiro[4.4]nonan-4-ol are directly governed by its spirocyclic architecture. The orthogonal arrangement of the two five-membered rings prevents intermolecular


 stacking, which is a common cause of poor solubility and aggregation in flat aromatic drugs. Consequently, incorporating this scaffold into a drug candidate significantly enhances aqueous solubility, membrane permeability, and metabolic stability.

According to authoritative supplier data from 1, the molecular weight is exactly 141.21 g/mol [1]. The critical quantitative data is summarized below:

PropertyValue
IUPAC Name 2-azaspiro[4.4]nonan-4-ol
CAS Registry Number 1781297-17-3
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Monoisotopic Mass 141.11537 Da
SMILES String OC1CNCC12CCCC2
Appearance White crystalline powder
Melting Point ~63 °C

Mechanistic Rationale in Targeted Therapeutics

2-Azaspiro[4.4]nonan-4-ol is frequently utilized as a terminal appendage or core scaffold in the synthesis of substituted heteroaryl compounds. Patent literature, such as2, demonstrates its utility in modulating JAK (Janus kinase) and FLT3 kinases[2].

Causality in Binding: When conjugated to a pyrimidine or purine core, the secondary amine of the spirocycle acts as a robust linkage point. The spiro-fused cyclopentane ring projects into the lipophilic pockets of the kinase ATP-binding site, anchoring the molecule. Simultaneously, the hydroxyl group at the 4-position serves as a critical hydrogen bond donor/acceptor, interacting with the kinase hinge region to ensure high target selectivity and potency.

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Spiro-Inhibitor (2-azaspiro[4.4]nonan-4-ol core) Inhibitor->JAK Blocks ATP Binding Site Nucleus Gene Transcription STAT->Nucleus Translocates

Fig 1: JAK/STAT signaling pathway modulation by spirocyclic kinase inhibitors.

Synthetic Methodology: Multigram Scale-Up

Synthesizing sterically hindered spirocycles requires robust chemical methodologies. A highly efficient multigram synthesis protocol published in 3 outlines the reduction of a spiro-ketone precursor to yield the target alcohol[3].

Synthesis Ketone Spiro-Ketone Precursor Reduction LAH Reduction (THF, Reflux, 1h) Ketone->Reduction 1.5 equiv LAH Quench NaOH Quench & Filter Reduction->Quench RT Overnight Product 2-azaspiro[4.4]nonan-4-ol (Yield: 89%) Quench->Product Evaporation

Fig 2: Multigram synthetic workflow for 2-azaspiro[4.4]nonan-4-ol via LAH reduction.

Experimental Protocol: LAH Reduction Workflow

Objective: Reduction of 2-azaspiro[4.4]nonan-4-one derivatives to 2-azaspiro[4.4]nonan-4-ol.

Causality Check: Lithium aluminum hydride (LAH) is explicitly selected over milder agents like sodium borohydride (NaBH₄). The spiro[4.4]nonane system imposes severe steric bulk adjacent to the carbonyl carbon. The highly nucleophilic hydride from LAH is required to overcome this steric activation barrier, driving the reaction to completion in a viable timeframe[3].

Step-by-Step Procedure:

  • Preparation: Suspend LAH (0.375 mol, 1.5 equiv) in anhydrous THF (400 mL) under an inert argon atmosphere. (Rationale: Argon prevents the highly reactive LAH from violently reacting with atmospheric moisture and degrading into inactive aluminum hydroxides).

  • Addition: Dissolve the spiro-ketone precursor (0.25 mol, 1 equiv) in anhydrous THF (200 mL). Add this solution dropwise to the LAH suspension at 0 °C. (Rationale: Dropwise addition controls the highly exothermic reduction, preventing solvent boil-over and suppressing side reactions).

  • Reflux: Heat the reaction mixture to reflux for 1 hour, then allow it to stir overnight at room temperature.

  • Quench (Fieser Method): Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (1 mL per gram of LAH), 15% aqueous NaOH (1 mL per gram of LAH), and water (3 mL per gram of LAH). (Rationale: This specific sequence transforms the gelatinous, unfilterable aluminum salts into a granular, crystalline aluminate precipitate, preventing product entrapment and loss of yield).

  • Isolation: Filter the mixture through a Celite pad, wash the cake with hot THF, and evaporate the filtrate in vacuo.

  • Yield: The process yields 2-azaspiro[4.4]nonan-4-ol as a white crystalline powder (approx. 89% yield, mp 63 °C)[3].

Analytical Validation System

To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow to confirm structural identity and purity (>97%) prior to biological assay integration.

Protocol: Self-Validating LC-MS and NMR Workflow
  • LC-MS Profiling:

    • Method: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid (positive electrospray ionization mode).

    • Validation Criteria: The Total Ion Chromatogram (TIC) must exhibit a single dominant peak representing >97% Area Under the Curve (AUC). Crucially, the mass spectrum corresponding to this peak must display an [M+H]⁺ ion at m/z 142.2 . This directly validates the theoretical molecular weight of 141.21 g/mol [1].

  • NMR Spectroscopy (¹H and ¹³C):

    • Method: Dissolve the sample in DMSO-d₆ or D₂O.

    • Validation Criteria:

      • ¹³C NMR: Must show exactly 8 distinct carbon resonances (confirming the C₈H₁₅NO formula). The spiro quaternary carbon (C5) serves as an internal structural marker, typically appearing uniquely shifted around 50-60 ppm.

      • ¹H NMR: Must integrate to exactly 15 protons. If run in DMSO-d₆, the hydroxyl and amine protons will appear as distinct broad singlets; if run in D₂O, these protons will exchange and disappear, validating the presence of the -OH and -NH heteroatom functional groups.

References

  • 2-azaspiro[4.
  • Source: Synthesis (thieme-connect.com)
  • Source: European Patent Office (googleapis.com)

Sources

Foundational

Executive Summary: The Structural Imperative of Spirocycles

An In-Depth Technical Guide to the Biological Activity of Azaspiro[4.4]nonane Scaffolds In modern drug discovery, the transition from flat, aromatic molecules to complex, three-dimensional architectures is a critical str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Azaspiro[4.4]nonane Scaffolds

In modern drug discovery, the transition from flat, aromatic molecules to complex, three-dimensional architectures is a critical strategy for overcoming attrition rates in clinical trials. The azaspiro[4.4]nonane scaffold—a bicyclic system where a pyrrolidine ring and a cyclopentane ring share a single spirocyclic quaternary carbon—represents a privileged structural motif[1].

The defining characteristic of this scaffold is its high fraction of


-hybridized carbons (

). As a Senior Application Scientist, I emphasize to development teams that increasing

is not merely a structural novelty; it is a causal driver of pharmacological success. The rigid, orthogonal orientation of the two rings provides profound conformational restraint[2]. This constraint minimizes the entropic penalty upon target binding, thereby enhancing target selectivity, while simultaneously improving aqueous solubility and metabolic stability by avoiding the planar lipophilicity that often leads to cytochrome P450-mediated degradation or off-target toxicity[3].

The placement of the nitrogen atom within this framework dictates its biological trajectory, creating two distinct pharmacological axes: the 1-azaspiro[4.4]nonane isomer (predominantly anticancer/antiviral) and the 2-azaspiro[4.4]nonane isomer (predominantly neurological/anti-inflammatory)[1].

The Anticancer Axis: 1-Azaspiro[4.4]nonane and Translational Blockade

The 1-azaspiro[4.4]nonane core is the defining structural element of the Cephalotaxus alkaloids, a class of natural products with potent antiproliferative properties[4]. The most clinically significant derivative is Homoharringtonine (HHT), also known as Omacetaxine mepesuccinate, an FDA-approved therapeutic for chronic myeloid leukemia (CML), specifically indicated for patients harboring the T315I mutation who exhibit resistance to tyrosine kinase inhibitors (TKIs)[5].

Mechanism of Action: Causality of Apoptosis

Unlike TKIs that target specific fusion proteins (e.g., BCR-ABL), HHT operates via a fundamental disruption of cellular machinery. It functions as a potent translation inhibitor by binding to the A-site cleft within the peptidyl transferase center of the 60S ribosomal subunit[6].

By physically occupying this space, HHT competitively prevents incoming aminoacyl-tRNAs from binding, effectively halting polypeptide chain elongation[6]. The causality of its selective antileukemic effect lies in protein half-lives: cancer cells rely heavily on the continuous synthesis of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1)[6]. The translational blockade causes a rapid, catastrophic depletion of MCL-1, which shifts the intracellular balance toward pro-apoptotic signaling, triggering intrinsic apoptosis via the activation of caspases-3, -8, and -9[6][7].

HHT_Pathway HHT Omacetaxine Mepesuccinate (1-Azaspiro[4.4]nonane Core) Ribosome 60S Ribosomal Subunit (A-Site Cleft) HHT->Ribosome Binds to Translation Blockade of Aminoacyl-tRNA & Peptide Elongation Ribosome->Translation Induces Oncoproteins Rapid Depletion of Short-Lived MCL-1 Translation->Oncoproteins Causes Caspase Activation of Caspases (-3, -8, -9) Oncoproteins->Caspase Triggers Apoptosis Intrinsic Apoptosis (Overcoming TKI Resistance) Caspase->Apoptosis Results in

Caption: Signaling pathway of Homoharringtonine inducing apoptosis via protein synthesis inhibition.

The Neurological Axis: 2-Azaspiro[4.4]nonane and CNS Modulation

Conversely, shifting the nitrogen to the 2-position yields the 2-azaspiro[4.4]nonane scaffold, which has proven highly effective in the development of central nervous system (CNS) therapeutics, particularly anticonvulsants[1].

Mechanism of Action: GABA(A) Receptor Modulation

Derivatives such as N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones exhibit significant protection against seizures[8]. The mechanism of action is driven by the positive allosteric modulation of GABA(A) receptors[9]. The rigid spiro-imide core optimally positions the lipophilic N-aryl substituents to interact with the receptor's allosteric binding pockets. This interaction increases the frequency of chloride (


) channel opening events, leading to an influx of 

ions that hyperpolarizes the postsynaptic neuron, thereby raising the seizure threshold and dampening excitotoxicity[8][9].
Quantitative Data: Anticonvulsant Activity

The following table summarizes the in vivo pharmacological profile of key 2-azaspiro[4.4]nonane derivatives evaluated in standard preclinical murine models[8].

Compound DerivativeSubstitution PatternMES Test (Mice)

scPTZ Test (Mice)

Neurotoxicity (Rota-rod)
Compound 8 N-[(4-aminophenyl)-amino]Inactive at 100 mg/kgInactive at 100 mg/kgNon-toxic at tested doses
Compound 9 N-[(2,4-dichlorophenyl)-amino]Active at 100 mg/kgActive at 100 mg/kgNon-toxic at tested doses
Compound 10 N-[(4-bromophenyl)-amino]Active at 100 mg/kgInactive at 100 mg/kgNon-toxic at tested doses

Data indicates that halogenation (specifically 2,4-dichloro substitution) on the phenyl ring significantly enhances the lipophilicity and subsequent blood-brain barrier (BBB) penetration, resulting in superior protection in the Maximal Electroshock (MES) model[8].

Experimental Workflow: Synthesis of the 1-Azaspiro[4.4]nonane Core

Historically, synthesizing the spirocyclic quaternary center of azaspiro[4.4]nonanes required lengthy, multi-step ionic reactions. To optimize this, we employ a highly efficient Domino Radical Bicyclization protocol, which constructs both rings and the spiro-center in a single cascade step by capturing alkoxyaminyl radicals[4][10].

This protocol is self-validating: the use of a syringe pump for the tin reagent is not merely a suggestion; it is a kinetic necessity to keep the concentration of the tin radical strictly lower than the rate of the intramolecular cyclization, preventing premature reduction of the intermediate radical before the second ring can form.

Step-by-Step Methodology
  • Precursor Assembly: Synthesize the starting material, an O-benzyl oxime ether containing an alkenyl moiety tethered to an electron-withdrawing group (or aryl substituent)[4].

  • Degassing: Dissolve the oxime ether precursor (0.2 mmol) in anhydrous, degassed toluene (10 mL). Oxygen must be rigorously excluded via freeze-pump-thaw cycles to prevent radical quenching.

  • Initiation: Introduce a radical initiator. For mild, room-temperature reactions, use Triethylborane (

    
    , 1.0 M in hexanes, 2.0 equiv) combined with a trace amount of 
    
    
    
    to generate ethyl radicals[10]. Alternatively, use AIBN at reflux (
    
    
    ).
  • Propagation via Syringe Pump: Dissolve Tributyltin hydride (

    
    , 1.5 equiv) in 5 mL of degassed toluene. Add this solution to the reaction mixture via a syringe pump over 4 hours. Causality note: Slow addition ensures the stannyl radical attacks the alkenyl moiety first, initiating a 5-exo-trig cyclization onto the oxime ether, forming the first ring and an alkoxyaminyl radical, which immediately undergoes a second cyclization to form the spiro-center[4].
    
  • Termination & Workup: Once TLC indicates complete consumption of the starting material, quench the reaction with aqueous KF (10% w/v) and stir vigorously for 2 hours to convert toxic tin byproducts into insoluble polymeric

    
    .
    
  • Purification: Filter through a pad of Celite, extract with ethyl acetate, and purify the resulting diastereomeric mixture (which exhibits a strong preference for the trans configuration) via flash column chromatography[10].

Synthesis_Workflow Start O-benzyl Oxime Ethers (Alkenyl Precursor) Initiation Radical Initiation (Et3B at RT or AIBN) Start->Initiation Propagation Slow Bu3SnH Addition (Syringe Pump) Initiation->Propagation Bicyclization Domino 5-exo-trig Bicyclization Cascade Propagation->Bicyclization Product 1-Azaspiro[4.4]nonane (trans-diastereomer) Bicyclization->Product

Caption: Experimental workflow for the domino radical bicyclization of 1-azaspiro[4.4]nonane.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at:[Link]

  • Omacetaxine Mepesuccinate. Massive Bio. Available at:[Link]

  • Homoharringtonine: mechanisms, clinical applications and research progress. National Institutes of Health (PMC). Available at:[Link]

  • Omacetaxine mepesuccinate in the treatment of intractable chronic myeloid leukemia. Dovepress. Available at:[Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. Available at:[Link]

Sources

Exploratory

therapeutic potential of 2-azaspiro[4.4]nonan-4-ol analogs

An In-Depth Technical Guide to the Therapeutic Potential of 2-Azaspiro[4.4]nonan-4-ol Analogs Abstract The 2-azaspiro[4.4]nonane ring system represents a privileged scaffold in modern medicinal chemistry, prized for the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Azaspiro[4.4]nonan-4-ol Analogs

Abstract

The 2-azaspiro[4.4]nonane ring system represents a privileged scaffold in modern medicinal chemistry, prized for the unique three-dimensional architecture and conformational rigidity it imparts to bioactive molecules.[1] This guide delves into the largely unexplored therapeutic potential of a specific subclass: 2-azaspiro[4.4]nonan-4-ol analogs. While direct research on these hydroxylated derivatives is nascent, this document synthesizes data from related azaspirocyclic compounds to build a strong hypothesis for their utility, primarily as modulators of central nervous system (CNS) targets. We posit that the strategic introduction of a 4-hydroxyl group can significantly enhance target affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for researchers, outlining plausible synthetic strategies, hypothesized biological targets with a focus on acetylcholine receptors, detailed protocols for biological evaluation, and a forward-looking perspective on structure-activity relationship (SAR) studies.

The 2-Azaspiro[4.4]nonane Core: A Foundation for CNS Drug Discovery

The allure of the 2-azaspiro[4.4]nonane scaffold lies in its inherent structural properties that are highly advantageous for drug design. Its rigid, spirocyclic nature, fusing a pyrrolidine ring with a cyclopentane ring, offers a constrained geometry that can reduce the entropic penalty upon binding to a biological target, thereby potentially increasing binding affinity.[1]

Key Advantages of the Scaffold:

  • Increased sp³ Character: The introduction of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³). Molecules with higher Fsp³ values have been correlated with higher clinical success rates, attributed to improved solubility, enhanced target selectivity, and reduced off-target effects.[1]

  • Three-Dimensional Diversity: The scaffold projects substituents into distinct vectors in 3D space, allowing for more precise and effective exploration of the chemical space within a target's binding pocket compared to flat, aromatic systems.

  • Synthetic Tractability: The nitrogen atom within the pyrrolidine ring serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the systematic optimization of structure-activity relationships.[1]

Historically, derivatives of the closely related 1-azaspiro[4.4]nonane and the broader azaspiro[4.4]nonane class have shown significant promise as agonists of nicotinic acetylcholine receptors (nAChRs) and have been investigated for their potential in treating cognitive disorders.[2][3] This established CNS activity makes the scaffold a fertile ground for discovering novel neuromodulatory agents.

The Strategic Introduction of the 4-Hydroxyl Moiety: A Hypothesis for Enhanced Potency and Selectivity

The central thesis of this guide is that the introduction of a hydroxyl group at the C4 position of the 2-azaspiro[4.4]nonane core is a rational design strategy to unlock new therapeutic potential. The "-ol" functionality is not merely an arbitrary substitution; it is a strategic modification intended to introduce specific, favorable intermolecular interactions.

Rationale for the 4-ol Substitution:

  • Enhanced Target Binding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong, specific interactions with polar residues (e.g., serine, threonine, tyrosine, or backbone amides) within a receptor's binding site, which can significantly increase binding affinity and selectivity.

  • Chirality and Stereoselectivity: The C4 position becomes a chiral center, allowing for the synthesis of (R) and (S) enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, selectivities, and metabolic profiles. This provides an opportunity to develop highly specific agents with reduced off-target effects.

  • Vector for Further Derivatization: The hydroxyl group serves as a convenient point for creating analogs through esterification or etherification. This can be used to develop prodrugs with improved bioavailability or to fine-tune the molecule's pharmacokinetic profile.

  • Improved Physicochemical Properties: The introduction of a polar hydroxyl group can modulate the molecule's lipophilicity (LogP) and aqueous solubility, properties that are critical for absorption, distribution, metabolism, and excretion (ADME).

Synthetic Pathways and Methodologies

The synthesis of 2-azaspiro[4.4]nonan-4-ol analogs can be approached through several established organic chemistry principles.[4] A highly plausible and efficient route involves the reduction of a key intermediate, 2-azaspiro[4.4]nonan-4-one. The overall synthetic workflow is outlined below.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Introduction of 4-ol and Derivatization A Cyclopentanone + Cyanoacetamide B Cyclopentylidene-bis (2-cyanoacetamide) A->B Knoevenagel Condensation (Piperidine catalyst) C 2,2-Cyclopentanediacetic acid B->C Acid Hydrolysis & Decarboxylation (H₂SO₄) D Protected 2-Azaspiro[4.4]nonan-4-one C->D Multi-step sequence: 1. Dieckmann Condensation 2. N-protection (e.g., Boc) 3. Decarboxylation E Racemic (R/S) 2-Azaspiro[4.4]nonan-4-ol (Protected) D->E Reduction (e.g., NaBH₄) F Chiral Separation or Asymmetric Reduction E->F G (R)-2-Azaspiro[4.4]nonan-4-ol (Protected) F->G H (S)-2-Azaspiro[4.4]nonan-4-ol (Protected) F->H I Final Analog Library (Deprotected & N-Substituted) G->I 1. N-Deprotection (TFA) 2. N-Alkylation/Amidation H->I 1. N-Deprotection (TFA) 2. N-Alkylation/Amidation

Caption: Proposed synthetic workflow for 2-azaspiro[4.4]nonan-4-ol analogs.
Protocol 1: Synthesis of Protected 2-Azaspiro[4.4]nonan-4-one

Causality: This multi-step protocol, adapted from established principles[4], first constructs the core carbon framework and then cyclizes it to form the desired spiro-ketone. The use of a protecting group (e.g., Boc) on the nitrogen is critical to prevent side reactions during subsequent modification steps.

  • Step 1: Knoevenagel Condensation. In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Cool to room temperature, collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.[4]

  • Step 2: Hydrolysis and Decarboxylation. Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Reflux for 8-12 hours until gas evolution ceases. Cool the mixture in an ice bath to precipitate the diacid. Collect the solid by filtration and recrystallize from hot water.[4]

  • Step 3: Reductive Cyclization and Protection. The resulting diacid undergoes a series of transformations (e.g., conversion to diester, Dieckmann condensation, N-protection, and decarboxylation) using established literature methods to yield the N-Boc-2-azaspiro[4.4]nonan-4-one intermediate. This step requires careful optimization to achieve good yields.

Protocol 2: Stereoselective Reduction and Derivatization

Causality: The reduction of the ketone is a pivotal step that creates the chiral center. Using a simple reducing agent like sodium borohydride (NaBH₄) will yield a racemic mixture. For stereocontrol, an asymmetric reducing agent (e.g., a chiral borane) or enzymatic reduction is necessary to favor one enantiomer, which is crucial for subsequent SAR studies.

  • Step 1: Reduction. Dissolve N-Boc-2-azaspiro[4.4]nonan-4-one (1.0 eq) in methanol at 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour, monitoring by TLC. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield the racemic N-Boc-2-azaspiro[4.4]nonan-4-ol.

  • Step 2: Deprotection. Dissolve the protected alcohol in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours. Concentrate under reduced pressure to remove excess acid and solvent.

  • Step 3: N-Alkylation (Example). Dissolve the deprotected amine salt in a suitable solvent like DMF. Add a base (e.g., diisopropylethylamine, 3.0 eq) followed by the desired alkyl halide (e.g., benzyl bromide, 1.2 eq). Stir at room temperature overnight. Purify the final analog via column chromatography or preparative HPLC.

Hypothesized Biological Targets: Acetylcholine Receptors

Given the activity profile of the parent scaffold, the most promising therapeutic targets for 2-azaspiro[4.4]nonan-4-ol analogs are the nicotinic and muscarinic acetylcholine receptors, which are critical for cognitive function, memory, and attention.[2][5]

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a vast range of physiological functions.[6] Selective antagonists of the M1 or M4 subtypes are sought after for treating cognitive deficits in Alzheimer's disease and psychosis in schizophrenia, respectively.[5][7] The 4-hydroxyl group of our target analogs could form a key hydrogen bond with a conserved serine or threonine residue in the orthosteric binding pocket of mAChRs, potentially driving both high affinity and subtype selectivity.

G ligand 2-Azaspiro[4.4]nonan-4-ol Analog (Antagonist) receptor M1 Muscarinic Receptor (Gq-coupled GPCR) ligand->receptor Binds & Blocks Acetylcholine Site g_protein Gαq Protein receptor->g_protein Antagonism Prevents G-protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Neuronal Excitability) ca2->response pkc->response

Caption: Antagonism of the Gq-coupled M1 muscarinic receptor signaling pathway.
Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in fast synaptic transmission. Agonists targeting specific nAChR subtypes (e.g., α7 or α4β2) are of great interest for improving cognitive function.[2] The 2-azaspiro[4.4]nonane scaffold has been shown to be a potent nAChR agonist.[2] The addition of the 4-ol group could enhance binding to the cation-π box and hydrogen bond network at the interface of nAChR subunits, leading to improved potency and subtype selectivity.

Proposed Biological Evaluation Cascade

A structured, multi-stage evaluation is essential to characterize the therapeutic potential of newly synthesized analogs. The workflow should progress from high-throughput in vitro assays to more complex in vivo models.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation start Synthesized Analog Library binding Primary Screening: Radioligand Binding Assays (mAChRs, nAChRs, σ1) start->binding Dose-response functional Hit Confirmation: Functional Assays (Ca²⁺ Flux, cAMP) binding->functional Active 'Hits' selectivity Selectivity Panel: Broad Receptor Screen (e.g., CEREP panel) functional->selectivity Confirmed 'Hits' adme Early ADME: Caco-2, Microsomal Stability, hERG selectivity->adme Selective 'Hits' pk Pharmacokinetics: Rodent PK Studies (IV & PO) adme->pk Promising 'Leads' cns_effect CNS Target Engagement: Maximal Electroshock (MES) or scMET Seizure Tests pk->cns_effect efficacy Efficacy Models: (e.g., Novel Object Recognition, Forced Swim Test) cns_effect->efficacy If active lead_opt Lead Optimization efficacy->lead_opt

Caption: A hierarchical workflow for the biological evaluation of novel analogs.
Protocol 3: In Vitro Radioligand Binding Assay (mAChRs)

Causality: This assay directly measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a known, radiolabeled ligand. It is the gold standard for determining the binding constant (Ki) and initial selectivity profile. This protocol is adapted from standard methodologies.[2]

  • Preparation: Use cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Incubation: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]-NMS for M1-M4), and varying concentrations of the test compound in an appropriate assay buffer.

  • Equilibration: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known antagonist (e.g., atropine). Calculate IC₅₀ values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinities

Quantitative data from such assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDN-SubstituentStereochem.M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1/M2 Selectivity
GS-001 BenzylRacemic556508307545011.8x
GS-002 Benzyl(R)12 890>10003562074.2x
GS-003 Benzyl(S)210780>10003509803.7x
GS-004 3-Cl-Phenyl(R)8 950>100015 710118.8x
Protocol 4: In Vivo Anticonvulsant Screening

Causality: While the primary hypothesis may be related to cognition, assays like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests are robust, well-validated models to quickly assess a compound's general CNS activity and potential neuroprotective effects.[8] Positive results can provide an early indication of blood-brain barrier penetration and target engagement in the CNS.

  • Animal Model: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) 30-60 minutes before the seizure induction.

  • MES Test: Induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scMET Test: Induce seizures by subcutaneous injection of pentylenetetrazole (a dose that reliably induces clonic seizures). The endpoint is the failure to observe a 5-second period of clonic spasms.

  • Data Analysis: Determine the median effective dose (ED₅₀) for each test, which represents the dose required to protect 50% of the animals.[8]

CompoundLinker (X)ED₅₀ (mg/kg) in MES testED₅₀ (mg/kg) in sc.MET test
1a -CH₂-> 300> 300
1j -NH-> 30076.27
Table adapted from data on related 2-azaspiro[4.4]nonane-1,3-dione derivatives, demonstrating the utility of these assays.[8]

Future Directions: Structure-Activity Relationships and Lead Optimization

The initial biological data will be the foundation for a rational, iterative lead optimization campaign. The goal is to enhance potency, selectivity, and ADME properties.

Key SAR Exploration Points:

  • Stereochemistry at C4: As suggested in the hypothetical data table, the (R) and (S) enantiomers at the 4-ol position must be synthesized and evaluated separately. It is highly probable that one enantiomer will be significantly more potent.

  • N-Substituent: The secondary amine is the primary point for diversification. A library of analogs should be created by varying the N-substituent (e.g., alkyl, aryl, heteroaryl groups) to probe different regions of the target's binding pocket.

  • Modification of the 4-ol: Small ethers (e.g., -OMe) or esters (e.g., -OAc) can be synthesized to evaluate the necessity of the hydrogen bond-donating proton and to modulate metabolic stability and lipophilicity.

Conclusion

The 2-azaspiro[4.4]nonan-4-ol scaffold is a promising, yet underexplored, platform for the discovery of novel therapeutics, particularly for CNS disorders. By leveraging the known advantages of the parent azaspiro[4.4]nonane core and strategically introducing a 4-hydroxyl group, it is possible to develop potent and selective modulators of key neurological targets like muscarinic and nicotinic acetylcholine receptors. The synthetic and biological evaluation workflows detailed in this guide provide a robust framework for academic and industrial researchers to validate this hypothesis and unlock the full therapeutic potential of these compelling molecules.

References

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem.
  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem.
  • Tietze, L. F., & Hiersemann, M. (Year of Publication). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Article Title. Journal Name, Volume(Issue), pages.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem.
  • (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH.
  • BenchChem. (2025). Biological evaluation of 2-Oxa-7-azaspiro[4.4]nonan-1-one derivatives. BenchChem.
  • (2018). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. BenchChem.
  • Dolezal, V., et al. (Year of Publication). Novel long‐acting antagonists of muscarinic ACh receptors. PMC - NIH.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.
  • Dukat, M. L. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI.

Sources

Foundational

Technical Guide: Comparative Analysis of 1-Azaspiro and 2-Azaspiro[4.4]nonane Scaffolds

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological divergences between 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane . [1] Executive Summary In the pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological divergences between 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane .

[1]

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic systems to sp3-rich 3D architectures—spirocyclic amines have emerged as privileged scaffolds. While both 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane share the same molecular formula (


) and bicyclic framework, they are not interchangeable bioisosteres.

The 1-azaspiro system, structurally analogous to a spiro-fused proline, is the core of the Cephalotaxus alkaloids (e.g., Homoharringtonine) and is frequently exploited for its rigid control over


-substituent vectors. Conversely, the 2-azaspiro  system functions as a contracted, conformationally restricted isostere of piperidine, widely utilized to modulate metabolic stability and receptor affinity in GPCR ligands (e.g., Muscarinic M4, Sigma-1).

This guide delineates the physicochemical differences, synthetic protocols, and strategic applications of these two scaffolds.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the nitrogen positioning relative to the spiro-quaternary carbon. This subtle shift dictates the vector of the lone pair, the steric environment of the amine, and the available chemical space for derivatization.

Structural Comparison
Feature1-Azaspiro[4.4]nonane2-Azaspiro[4.4]nonane
IUPAC Name 1-azaspiro[4.4]nonane2-azaspiro[4.4]nonane
Nitrogen Position Adjacent to Spiro Carbon (

)
Separated by Methylene (

)
Amino Acid Analog Proline mimic

-Amino acid
/ Piperidine mimic
Steric Environment High steric bulk around N (Neopentyl-like)Reduced steric bulk (exposed secondary amine)
Chirality (Core) Achiral (if unsubstituted)Achiral (if unsubstituted)
pKa (Predicted) ~10.5 (Slightly suppressed by steric bulk)~11.0 (Typical secondary amine)
LogP ~1.6~1.6

*Note: While the unsubstituted cores possess a plane of symmetry (bisecting the carbocycle), mono-substitution on the heterocycle or asymmetry in the carbocycle immediately generates a chiral spiro-center.

Vectorial Analysis (Graphviz Visualization)

The following diagram illustrates the connectivity and the resulting vector differences.

SpiroScaffolds cluster_1aza 1-Azaspiro[4.4]nonane (Proline-like) cluster_2aza 2-Azaspiro[4.4]nonane (Piperidine-like) Spiro1 Spiro Carbon N1 Nitrogen (Pos 1) Spiro1->N1 Direct Bond R1 Substituent Vector (Sterically Crowded) N1->R1 Exit Vector Spiro2 Spiro Carbon C2 CH2 (Pos 1) Spiro2->C2 N2 Nitrogen (Pos 2) C2->N2 R2 Substituent Vector (Accessible) N2->R2 Exit Vector

Caption: Vectorial comparison showing the direct N-Spiro linkage in the 1-aza series versus the methylene spacer in the 2-aza series, altering the substituent exit angle.

Part 2: Synthetic Methodologies

The synthetic routes for these two scaffolds are distinct.[1] The 1-aza system often requires radical or dipolar cycloaddition chemistry to form the crowded spiro-junction, while the 2-aza system is accessible via classical condensation/reduction cycles.

Protocol A: Synthesis of 2-Azaspiro[4.4]nonane

Mechanism: Guareschi-Thorpe Condensation


 Decarboxylation 

Reduction. Why this route? It is the most robust, scalable method that avoids expensive transition metal catalysts.

Materials:

  • Cyclopentanone (1.0 eq)[2]

  • Cyanoacetamide (2.2 eq)[2]

  • Piperidine (Cat.[2] 0.1 eq)

  • Ethanol (Solvent)[2]

  • Sulfuric Acid (conc.)[2]

  • Lithium Aluminum Hydride (LAH) (4.0 eq)

Step-by-Step Protocol:

  • Condensation (Spiro-imide formation):

    • Dissolve cyclopentanone (8.4 g, 100 mmol) and cyanoacetamide (18.5 g, 220 mmol) in Ethanol (100 mL).

    • Add piperidine (1 mL). Heat to reflux for 4 hours.

    • Observation: A solid precipitate (Cyclopentylidene-bis-cyanoacetamide derivative) forms.

    • Cool to 0°C, filter, and wash with cold ethanol.

  • Hydrolysis & Decarboxylation:

    • Suspend the solid in 50%

      
       (aq). Reflux for 12 hours.
      
    • Mechanism: Hydrolysis of nitriles to acids, followed by thermal decarboxylation to yield 2,2-cyclopentanediacetic acid .[2]

    • Cool, extract with ether, dry (

      
      ), and concentrate.
      
  • Imide Formation:

    • Heat the diacid with Urea (1 eq) or Ammonium Carbonate at 180°C (melt) for 2 hours.

    • Product: 2-azaspiro[4.4]nonane-1,3-dione (Spiro-glutarimide).

  • Reduction (The Critical Step):

    • Suspend LAH (3.8 g, 100 mmol) in dry THF (100 mL) under Argon.

    • Add the spiro-imide (dissolved in THF) dropwise at 0°C.

    • Reflux for 16 hours.

    • Workup (Fieser Method): Cool to 0°C. Add water (3.8 mL), then 15% NaOH (3.8 mL), then water (11.4 mL). Filter the granular precipitate.

    • Concentrate filtrate to yield 2-azaspiro[4.4]nonane as a colorless oil.

Protocol B: Synthesis of 1-Azaspiro[4.4]nonane

Mechanism: Intramolecular 1,3-Dipolar Cycloaddition (Nitrone).[3] Why this route? It constructs the sterically hindered N-C(spiro) bond efficiently and allows for stereochemical control if chiral auxiliaries are used.

Materials:

  • 4-pentenal derivative (Precursor)

  • N-Methylhydroxylamine hydrochloride

  • Toluene

  • Zinc dust / Acetic Acid[3]

Step-by-Step Protocol:

  • Nitrone Formation:

    • React 4-pentenal derivative containing a tethered alkene with N-methylhydroxylamine in ethanol/pyridine.

    • Isolate the resulting nitrone .

  • Cycloaddition (The Key Step):

    • Dissolve the nitrone in Toluene (0.1 M).

    • Reflux (110°C) for 24 hours.

    • Mechanism: The nitrone undergoes an intramolecular [3+2] cycloaddition with the tethered alkene to form a tricyclic isoxazolidine .

  • Reductive Ring Opening:

    • Dissolve the isoxazolidine in Acetic Acid.[3]

    • Add Zinc dust (10 eq) portion-wise at RT. Stir for 6 hours.

    • Mechanism: Cleavage of the N-O bond yields the 1-azaspiro[4.4]nonane core (often with a hydroxyl group which can be removed or utilized).

Part 3: Medicinal Chemistry Applications[1][2][5][6][7][8][9]

The choice between 1-aza and 2-aza scaffolds is rarely arbitrary; it is driven by the specific binding pocket requirements.

Therapeutic Target Mapping
ScaffoldPrimary Biological TargetsDrug Examples / Leads
1-Azaspiro nAChR Agonists (

7,

4

2)Translation Inhibitors (Ribosome)
Homoharringtonine (CML Leukemia)Cephalotaxine derivatives
2-Azaspiro GPCR Antagonists (Muscarinic M4)Sigma-1 Receptor LigandsNMDA ModulatorsExperimental M4 antagonists (Schizophrenia)Analgesic candidates
SAR Decision Matrix (Graphviz)

This diagram guides the researcher in selecting the appropriate scaffold based on the desired pharmacological outcome.

SAR_Decision Start Start: Scaffold Selection Q1 Target Class? Start->Q1 Branch1 Ion Channels / Ribosome (Alkaloid Mimicry) Q1->Branch1 Branch2 GPCRs / Transporters (Piperidine Replacement) Q1->Branch2 Result1 Select 1-Azaspiro[4.4]nonane Branch1->Result1 Result2 Select 2-Azaspiro[4.4]nonane Branch2->Result2 Reason1 Key Feature: Alpha-Spiro Constraint Mimics twisted Proline Result1->Reason1 Reason2 Key Feature: Beta-Spiro Spacer Reduces Lipophilicity (LogP) Maintains basicity Result2->Reason2

Caption: Decision tree for scaffold selection. 1-aza is preferred for compact, alkaloid-like binding sites; 2-aza is preferred for improving physicochemical properties of GPCR ligands.

Part 4: Experimental Characterization Data

When synthesizing these cores, NMR and MS signatures are distinct.

Property1-Azaspiro[4.4]nonane2-Azaspiro[4.4]nonane

NMR (N-CH)
Multiplet

2.9 - 3.2 ppm (Deshielded by spiro-strain)
Multiplet

2.6 - 2.9 ppm (Typical secondary amine)

NMR (Spiro-C)

50-60 ppm (Quaternary)

40-50 ppm (Quaternary)
Mass Spec (Fragmentation) Loss of

(Retro-Diels-Alder like) common
Loss of

fragments
IR (N-H stretch) ~3300

(Broad)
~3350

(Sharper, less H-bonding sterics)
Self-Validating Quality Control
  • For 2-Azaspiro: Confirm the absence of the "spiro-imide" carbonyl peak (~1680-1720

    
    ) in IR to ensure complete reduction by LAH.
    
  • For 1-Azaspiro: Monitor the disappearance of the nitrone characteristic peak or the oxime ether precursor during cyclization.

References

  • BenchChem. (2025).[4][2][3][5] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from

  • Guerrero-Caicedo, A., et al. (2019).[6] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Retrieved from

  • Hiesinger, K., et al. (2021).[7] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Reymond, J.L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[8] Retrieved from

  • PubChem. (2025).[5][9] Compound Summary: 2-Azaspiro[4.4]nonane. Retrieved from

Sources

Exploratory

Introduction: Navigating the Safety Profile of a Novel Spirocyclic Scaffold

An In-depth Technical Guide to the Safe Handling of 2-Azaspiro[4.4]nonan-4-ol The 2-azaspiro[4.4]nonane framework is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Azaspiro[4.4]nonan-4-ol

The 2-azaspiro[4.4]nonane framework is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its unique topology makes it an attractive scaffold for exploring new chemical space and developing novel therapeutics.[3] As derivatives of this core structure, such as 2-azaspiro[4.4]nonan-4-ol, are synthesized and evaluated, a comprehensive understanding of their safety profile is paramount for protecting researchers and ensuring data integrity.

This guide provides an in-depth technical overview of the safety considerations for 2-azaspiro[4.4]nonan-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related analogs, including the parent amine 2-azaspiro[4.4]nonane and other derivatives, alongside established principles of laboratory safety. The following sections are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, grounded in scientific principles and authoritative data.

Section 1: Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in a robust safety assessment. The data presented here is primarily based on the parent compound, 2-azaspiro[4.4]nonane, and serves as a close proxy for 2-azaspiro[4.4]nonan-4-ol. The addition of a hydroxyl group will modestly increase the molecular weight and is expected to raise the boiling point and affect solubility, but the core characteristics remain comparable.

Table 1: Physicochemical Properties of 2-Azaspiro[4.4]nonane and Inferred Properties for 2-Azaspiro[4.4]nonan-4-ol

Property Value for 2-Azaspiro[4.4]nonane Inferred Impact for 2-Azaspiro[4.4]nonan-4-ol Source
Molecular Formula C₈H₁₅N C₈H₁₅NO [4][5][6]
Molecular Weight 125.21 g/mol ~141.21 g/mol [4][5][6]
Appearance Liquid Likely a liquid or low-melting solid [4]
Boiling Point 182.5°C at 760 mmHg Expected to be higher due to hydrogen bonding [6]
Density 0.95 g/cm³ Similar, likely slightly higher [6]

| Flash Point | 56.8°C | Expected to be higher |[6] |

Caption: Chemical structure of 2-azaspiro[4.4]nonan-4-ol.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

A definitive toxicological profile for 2-azaspiro[4.4]nonan-4-ol requires specific testing. However, by examining the Globally Harmonized System (GHS) classifications for the parent amine and related structures, we can establish a reliable, precautionary hazard assessment. The parent compound, 2-azaspiro[4.4]nonane, is classified as harmful if swallowed, causes skin irritation, severe eye damage, and may cause respiratory irritation.[4][5] It is prudent to assume that 2-azaspiro[4.4]nonan-4-ol will exhibit a similar hazard profile.

Table 2: Inferred GHS Hazard Classification for 2-Azaspiro[4.4]nonan-4-ol | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Basis of Inference (Source) | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |


| Warning  | H302:  Harmful if swallowed | Based on 2-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonan-3-one.[4][5][7] |
| Skin Corrosion/Irritation  |

| Warning  | H315:  Causes skin irritation | Based on 2-azaspiro[4.4]nonane and related diazaspiro compounds.[5][7][8] |
| Serious Eye Damage/Irritation  |

| Danger  | H318/H319:  Causes serious eye damage/irritation | The parent amine causes severe eye damage (H318). It is critical to assume a high potential for eye irritation.[4][5][7][8] |
| Specific Target Organ Toxicity (Single Exposure)  |

| Warning  | H335:  May cause respiratory irritation | Based on 2-azaspiro[4.4]nonane and related structures.[5][7][8] |
| Flammability  | None | Warning  | H227:  Combustible liquid | Based on the parent amine. The flash point may be higher but the compound should still be treated as combustible.[5] |

Causality Behind Hazards:

  • Irritation and Corrosivity: The basic nitrogen atom in the azaspirocycle core can act as a mild base, leading to irritation of the skin, eyes, and respiratory tract upon contact.

  • Oral Toxicity: Many amine-containing compounds exhibit some level of oral toxicity.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment. The causality is simple: prevent the chemical from coming into contact with the researcher.

Engineering Controls:

  • Fume Hood: All weighing and handling of 2-azaspiro[4.4]nonan-4-ol, including solution preparation and reaction setup, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[9]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. Protects against splashes. Given the high risk of serious eye irritation, goggles are strongly recommended, especially when handling larger quantities.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Disposable nitrile gloves provide adequate protection for incidental contact.[10] Always inspect gloves before use and change them immediately if contamination is suspected. For extended contact, consider thicker gloves or double-gloving.
Skin and Body Protection Flame-resistant laboratory coat. Closed-toe shoes. A lab coat protects skin and personal clothing from contamination.[9] Closed-toe shoes are mandatory to protect feet from spills.

| Respiratory Protection | Not typically required when using a fume hood. | If work outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

cluster_prep Preparation & Planning cluster_ppe Don PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure a Review SDS/Safety Guide b Identify Hazards (Irritant, Harmful) a->b c Verify Fume Hood Functionality b->c d Wear Lab Coat & Goggles c->d e Inspect & Wear Nitrile Gloves d->e f Weigh Compound e->f g Prepare Solution / Set up Reaction f->g h Keep Containers Closed g->h i Clean Work Area h->i j Dispose of Waste in Labeled Container i->j k Remove Gloves & Wash Hands j->k

Caption: Standard workflow for the safe handling of 2-azaspiro[4.4]nonan-4-ol.

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11][13]

Section 5: Accidental Release and Spill Management

A prompt and well-executed response to a spill is crucial to prevent wider contamination and exposure.

Protocol for Spill Response:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the size of the spill and whether it can be managed safely by laboratory personnel. For large spills, contact the institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to prevent it from spreading.[11][14]

  • Neutralize/Absorb: Carefully cover the spill with the absorbent material.

  • Collect and Dispose: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Document the incident according to institutional protocols.

start Spill Occurs is_major Major Spill? (Large volume, outside hood) start->is_major contact_ehs Evacuate Area Contact EHS is_major->contact_ehs Yes is_minor Minor Spill? (Small volume, contained) is_major->is_minor No end Document Incident contact_ehs->end don_ppe Ensure Proper PPE (Goggles, Gloves, Lab Coat) is_minor->don_ppe Yes contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->end

Caption: Decision flowchart for managing a chemical spill.

Section 6: Handling and Storage

Proper handling and storage are fundamental preventative safety measures.

Handling:

  • Always handle in a well-ventilated area, preferably a chemical fume hood.[11][12][14]

  • Avoid contact with skin and eyes.[15][16]

  • Avoid the formation of dust and aerosols.[11][14]

  • Keep away from sources of ignition as the compound is likely combustible.[15]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Recommended storage temperature is often between 2-8°C to ensure long-term stability.[4][17]

  • Store away from incompatible materials such as strong oxidizing agents.

Section 7: Stability and Reactivity

  • Reactivity: The compound is generally stable under recommended storage conditions.

  • Chemical Stability: Stable.

  • Conditions to Avoid: Avoid exposure to heat, flames, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Conclusion

While 2-azaspiro[4.4]nonan-4-ol represents a promising scaffold for chemical innovation, it must be handled with the respect and caution afforded to all new chemical entities. By adopting the principles outlined in this guide—grounded in data from close structural analogs and established laboratory safety protocols—researchers can mitigate risks effectively. The core tenets of safe handling for this compound are to assume it is harmful if ingested, a skin and respiratory irritant, and capable of causing serious eye damage. Therefore, consistent use of engineering controls like fume hoods and appropriate PPE, coupled with diligent handling and storage practices, is non-negotiable. This proactive approach to safety ensures a secure environment for the vital work of scientific discovery and drug development.

References

  • 2-Azaspiro[4.4]nonane | 175-94-0 - Sigma-Aldrich. (URL: )
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • 2-Azaspiro(4.4)nonane | C8H15N | CID 418904 - PubChem - NIH. (URL: )
  • Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one - Benchchem. (URL: )
  • 2-Azaspiro[4.4]nonane | CAS 175-94-0 | Chemical-Suppliers. (URL: )
  • Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods - Benchchem. (URL: )
  • 2-Azaspiro[4.4]nonan-3-one | C8H13NO | CID 637594 - PubChem. (URL: )
  • SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER - ChemicalBook. (URL: )
  • 1343864-38-9 | 2-Azaspiro[4.4]nonane-4-carboxylic acid | ChemScene. (URL: )
  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong. (URL: )
  • Synthesis of 2-azaspiro[4.
  • 2-Azaspiro[4.4]nonan-3-one,7-methyl-,(7R)-(9CI)
  • JR-9601 p.
  • Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions.
  • 2-azaspiro[4.4]nonan-4-ol - Advanced ChemBlocks. (URL: )
  • JQ-8208 p.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - ChemicalBook. (URL: )
  • 2,7-Diazaspiro[4.4]nonan-1-one - AK Scientific, Inc. (URL: )
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (URL: )
  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF - ResearchG

Sources

Protocols & Analytical Methods

Method

synthesis of 2-azaspiro[4.4]nonan-4-ol from cyclopentanone

This Application Note and Protocol guide details the synthesis of 2-azaspiro[4.4]nonan-4-ol , a critical spirocyclic scaffold used in medicinal chemistry (e.g., for GPCR ligands and peptide mimetics). The protocol focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 2-azaspiro[4.4]nonan-4-ol , a critical spirocyclic scaffold used in medicinal chemistry (e.g., for GPCR ligands and peptide mimetics). The protocol focuses on a scalable, high-yield route derived from the work of Bondarenko et al. (Enamine Ltd) and complementary spiro-annulation strategies.

Application Note: Synthesis of 2-Azaspiro[4.4]nonan-4-ol

Abstract & Strategic Overview

The 2-azaspiro[4.4]nonane skeleton is a "privileged scaffold" in drug discovery, offering a rigid, three-dimensional core that restricts the conformational space of pharmacophores, thereby improving selectivity and metabolic stability. The 4-hydroxy derivative (2-azaspiro[4.4]nonan-4-ol) is particularly valuable as it provides a handle for further functionalization (e.g., etherification, oxidation to ketone, or stereoinversion).

This guide outlines a two-phase synthesis :

  • Assembly of the Spiro-Core: Construction of the spiro-pyrrolidine ring via a spiro-epoxide or spiro-lactam intermediate.

  • Functional Group Manipulation: Reduction of the oxidized intermediate to the target amino-alcohol.

Key Synthetic Challenges:

  • Quaternary Center Formation: Creating the sterically crowded spiro-carbon (C5).

  • Regioselectivity: Ensuring the hydroxyl group is positioned at C4 (adjacent to the spiro center) rather than C3.

  • Safety: Handling reactive hydrides (LAH) and potential exotherms during cyclization.

Retrosynthetic Analysis

The logical disconnection of 2-azaspiro[4.4]nonan-4-ol reveals two primary pathways. The Lactam Reduction Pathway (Path A) is preferred for scalability and is the focus of this protocol.

Retrosynthesis cluster_legend Pathway Logic Target 2-Azaspiro[4.4]nonan-4-ol Lactam 4-Hydroxy-2-azaspiro[4.4]nonan-3-one (Lactam Intermediate) Target->Lactam Reduction (LAH) SpiroEpoxide Spiro[2.4]heptane Derivatives (Epoxide/Ester) Lactam->SpiroEpoxide Aminolysis/Cyclization Cyclopentanone Cyclopentanone (Starting Material) SpiroEpoxide->Cyclopentanone Corey-Chaykovsky or Reformatsky Path A: Lactam Reduction Path A: Lactam Reduction Path B: Epoxide Opening Path B: Epoxide Opening Path A: Lactam Reduction->Path B: Epoxide Opening

Figure 1: Retrosynthetic logic for accessing the 2-azaspiro[4.4]nonane core.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Spiro-Lactam Formation)

Note: While direct commercial precursors exist, the de novo synthesis typically proceeds via the Reformatsky reaction or Knoevenagel condensation followed by cyclization.

Reaction Overview: Cyclopentanone is converted to a spiro-intermediate (e.g., via reaction with ethyl bromomethylacrylate or equivalent) which is then cyclized with an amine source (e.g., ammonia or benzylamine) to form the hydroxy-lactam.

Phase 2: Reduction to 2-Azaspiro[4.4]nonan-4-ol (Core Protocol)

This step is the critical transformation described in high-yield protocols (e.g., Bondarenko et al.), utilizing Lithium Aluminum Hydride (LAH) to reduce the lactam carbonyl while preserving the spiro-architecture.

Reagents & Equipment:

  • Substrate: 4-Hydroxy-2-azaspiro[4.4]nonan-3-one (or N-protected equivalent).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF or powder (95%).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (stabilized, water <50 ppm).

  • Quenching: Fieser Reagents (Water, 15% NaOH, Water).

  • Equipment: 1L 3-neck RBF, reflux condenser, N₂ line, mechanical stirrer, addition funnel.[1]

Step-by-Step Procedure:

  • Setup & Inerting:

    • Flame-dry the reaction glassware under vacuum and backfill with Nitrogen (3 cycles).

    • Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (Concentration ~0.5 M).

    • Cool the suspension to 0 °C using an ice/water bath.

  • Addition:

    • Dissolve the Spiro-Lactam Precursor (1.0 equiv) in anhydrous THF (minimum volume).

    • Add the substrate solution dropwise to the LAH suspension over 30-45 minutes .

    • Critical Process Parameter (CPP): Maintain internal temperature <10 °C during addition to prevent runaway exotherms.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat the mixture to a gentle reflux (66 °C) for 1-4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The lactam carbonyl peak (approx. 1680 cm⁻¹) should disappear in IR.

  • Quenching (Fieser Method):

    • Cool the reaction mixture to 0 °C .

    • Cautiously add reagents in the following order (per n grams of LAH used):

      • n mL Water (Add very slowly; vigorous gas evolution).

      • n mL 15% NaOH (aq) .

      • 3n mL Water .

    • Warm to RT and stir for 30 minutes until a granular white precipitate (Lithium Aluminate salts) forms.

  • Workup & Isolation:

    • Filter the mixture through a pad of Celite® or a fritted glass funnel.

    • Wash the filter cake thoroughly with warm THF (3 x 50 mL).

    • Concentrate the combined filtrate under reduced pressure to yield the crude amino-alcohol.

    • Purification: If necessary, purify via flash chromatography (Silica gel; DCM/MeOH/NH₃) or recrystallization (EtOAc/Heptane).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid or viscous oil.

Quantitative Data Summary

ParameterSpecification / RangeNotes
LAH Stoichiometry 1.5 – 2.0 equivalentsExcess required to ensure complete reduction of lactam.
Reaction Temp Reflux (66 °C)Essential for reducing the rigid lactam ring.
Time 1 – 4 hoursMonitor by LC-MS; prolonged reflux may cause side reactions.
Quench Method Fieser (1:1:3)Produces granular salts, avoiding gelatinous emulsions.
Yield 89% (Lit.[2] Ref)High efficiency due to stable spiro-core.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the transformation from the spiro-lactam to the final amine, highlighting the hydride transfer mechanism.

ReactionMechanism cluster_conditions Conditions Lactam Spiro-Lactam (C=O) Intermediate Tetrahedral Aluminate Complex Lactam->Intermediate LiAlH4 (Hydride Attack) Iminium Iminium Ion Intermediate Intermediate->Iminium - [Al]-O species Product 2-Azaspiro[4.4]nonan-4-ol (Amine) Iminium->Product LiAlH4 (2nd Hydride) Cond THF, Reflux Fieser Quench

Figure 2: Mechanism of Lactam Reduction by LAH.

Troubleshooting & Quality Control

  • Incomplete Reduction: If the lactam peak persists in IR/NMR, ensure the THF is strictly anhydrous. Moisture destroys LAH, lowering the effective stoichiometry.

  • Emulsion during Workup: If the aluminum salts are gelatinous, add anhydrous MgSO₄ and stir for 15 minutes before filtration, or use the Glauber's salt (

    
    ) quench method.
    
  • Product Stability: The free amine is stable but can absorb

    
     from air. Store under Nitrogen or convert to the Hydrochloride salt (add 4M HCl in Dioxane) for long-term storage.
    

Analytical Check (¹H NMR in CDCl₃):

  • Look for the disappearance of the amide proton (if secondary lactam).

  • Confirm the presence of the CH-OH signal (multiplet, typically

    
     3.8–4.2 ppm).
    
  • Verify the integration of the spiro-cyclopentane protons (

    
     1.4–1.9 ppm).
    

References

  • Bondarenko, S. S., et al. "Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones."[2] Synlett, 2018.

  • BenchChem Application Notes. "Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate." BenchChem Protocols, 2025.[3]

  • Ikeda, M., et al. "Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one." Heterocycles, 1994.

  • Organic Syntheses. "Cyclopentanone." Org.[2][4][5][6] Synth. 1925, 5, 37.

Sources

Application

Advanced Reductive Amination Protocols for Spirocyclic Amines in Drug Discovery

Executive Summary Spirocyclic amines are privileged, high-Fsp³ scaffolds that have become instrumental in modern medicinal chemistry for escaping "flatland" and improving the metabolic stability and clinical success of d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines are privileged, high-Fsp³ scaffolds that have become instrumental in modern medicinal chemistry for escaping "flatland" and improving the metabolic stability and clinical success of drug candidates[1]. However, their inherent steric bulk and unique conformational constraints often render standard C–N bond formation via reductive amination highly inefficient[2]. This application note details the mechanistic causality behind these synthetic failures and provides field-validated, self-validating protocols utilizing both standard sodium triacetoxyborohydride (NaBH(OAc)₃) and Lewis acid-mediated (Ti(OiPr)₄) conditions to overcome severe steric barriers.

Mechanistic Causality: The Steric Penalty in Spirocycles

Reductive amination is governed by a delicate kinetic equilibrium. The spirocyclic amine and the carbonyl substrate must condense to form a carbinolamine, which subsequently dehydrates to an imine or iminium intermediate. This intermediate must form faster than the reducing agent can directly reduce the starting carbonyl to an alcohol.

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) possess significant steric encumbrance adjacent to the nucleophilic nitrogen. This steric bulk drastically decelerates the initial nucleophilic attack and the subsequent dehydration step. When using standard reductants like NaBH(OAc)₃ without strong Lewis acid activation, the rate of direct carbonyl reduction often outpaces imine formation, resulting in high yields of the corresponding alcohol and unreacted spirocycle[3].

To circumvent this, Lewis acids such as Titanium(IV) isopropoxide (Ti(OiPr)₄) are employed for encumbered systems. Ti(OiPr)₄ acts dually: it scavenges water to drive the equilibrium toward the imine and coordinates the intermediate to form a highly electrophilic titana-imine complex, which is readily reduced even by mild reagents like NaBH₄[4],[5].

Workflow & Decision Tree

Selecting the correct protocol depends entirely on the steric environment of the electrophile (carbonyl) and the nucleophile (spirocycle). Use the decision tree below to dictate your synthetic strategy.

ReductiveAminationWorkflow Start Spirocyclic Amine + Carbonyl Substrate StericCheck Evaluate Steric Hindrance (Ketone vs. Aldehyde) Start->StericCheck LowSteric Low/Moderate Sterics (e.g., Aldehydes) StericCheck->LowSteric Unhindered Electrophile HighSteric High Sterics (e.g., Hindered Ketones) StericCheck->HighSteric Encumbered Electrophile ProtocolA Protocol A: NaBH(OAc)3 / DCE / AcOH LowSteric->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 HighSteric->ProtocolB SuccessA Target Spirocycle (High Yield) ProtocolA->SuccessA Fast Imine Formation DirectRed Side Reaction: Direct Carbonyl Reduction ProtocolA->DirectRed Slow Imine Formation ProtocolB->SuccessA via Titana-Imine DirectRed->ProtocolB Switch Protocol

Decision tree for selecting reductive amination protocols based on steric hindrance.

Quantitative Reagent Comparison

The following table summarizes expected outcomes when coupling a standard hindered spirocyclic amine (e.g., 2-azaspiro[3.3]heptane) with various electrophiles under different conditions.

Reductive SystemElectrophile TypeSpirocyclic Amine HindranceTemp (°C)Imine Formation TimeTypical YieldPrimary Side Reaction
NaBH(OAc)₃ / AcOH AldehydesLow to Moderate20< 1 h80–95%Trace over-alkylation
NaBH(OAc)₃ / AcOH KetonesHigh2012–24 h10–40%Direct carbonyl reduction
Ti(OiPr)₄ / NaBH₄ KetonesHigh20–504–12 h70–90%Minimal
Ir-Catalyst / H₂ Highly Hindered KetonesExtreme40–12024 h60–85%Alkene/Alkyne reduction

Validated Experimental Protocols

Protocol A: Mild Reductive Amination (Abdel-Magid Conditions)

Best for: Condensing spirocyclic amines with unhindered aldehydes or highly reactive, unhindered ketones[3].

Causality Note: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) because NaBH(OAc)₃ exhibits an optimal solubility and reactivity profile in DCE, and its higher boiling point allows for mild heating if necessary[3]. Acetic acid is added to protonate the carbonyl, accelerating the initial nucleophilic attack.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the spirocyclic amine (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 30–60 minutes to allow for complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes to control mild exotherms.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination

Best for: Coupling sterically encumbered spirocyclic amines with ketones[5].

Causality Note: Titanium salts form intractable, gelatinous emulsions (TiO₂) upon aqueous workup, which trap the basic amine product and plummet yields. The mandatory addition of Rochelle's salt (potassium sodium tartrate) chelates the titanium, forming a water-soluble complex that allows for clean phase separation.

  • Imine Formation: In a flame-dried flask under N₂, combine the spirocyclic amine (1.0 equiv) and the ketone (1.0 equiv). Add Ti(OiPr)₄ (2.0 equiv) neat. If the substrates are solid, add a minimal amount of anhydrous THF (just enough to achieve a homogeneous melt).

  • Activation: Stir the mixture at room temperature (or heat to 50 °C for highly hindered ketones) for 6–12 hours to form the titana-imine complex.

  • Reduction: Dilute the mixture with anhydrous MeOH (to achieve ~0.1 M) and cool to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 equiv) in small portions (Caution: vigorous H₂ gas evolution).

  • Completion: Remove the ice bath and stir for 2 hours at room temperature.

  • Workup (Critical Step): Quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt solution. Stir vigorously for 1 hour until the two phases become clear and distinct.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove any residual titanium aggregates, washing the pad generously with EtOAc. Separate the layers, extract the aqueous layer with EtOAc (2x), dry the combined organics over Na₂SO₄, and concentrate.

Analytical Validation & Troubleshooting (Self-Validating System)

The LC-MS Illusion: A common pitfall in spirocycle synthesis is misinterpreting reaction progress. Imine intermediates are highly susceptible to hydrolysis under standard acidic reverse-phase LC-MS conditions (e.g., 0.1% Formic Acid in Water/MeCN). A reaction might appear as unreacted starting materials on the LC-MS trace even if imine formation is 100% complete in the flask.

The Self-Validating Quench: To establish a self-validating system and definitively confirm imine formation before adding the bulk reducing agent, perform a deuterium-labeling diagnostic test:

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Quench it into 500 µL of CD₃OD containing an excess of NaBD₄.

  • Analyze the crude aliquot by ¹H-NMR or high-resolution LC-MS.

  • Interpretation: The incorporation of a deuterium atom (+1 Da on MS, or a distinct shift in the ¹H-NMR splitting pattern at the newly formed C–N junction) proves that the imine was successfully formed in the reaction mixture. If no deuterium is incorporated, the steric barrier has not been overcome, and you must switch from Protocol A to Protocol B.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Yagafarov, N. Z., et al. (2015). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Chemical Communications, 52(7), 1397-1400. URL: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(19), 9603-9661. URL: [Link]

  • Badiola, K. A., Quan, D. H., Triccas, J. A., & Todd, M. H. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS ONE, 9(12), e111782. URL: [Link]

  • Bhattacharyya, S., et al. (2010). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. Synlett. URL: [Link]

Sources

Method

Application Note: Functionalization of the Hydroxyl Group in 2-Azaspiro[4.4]nonan-4-ol

Executive Summary & Strategic Context In modern drug discovery, medicinal chemists are increasingly shifting away from flat, aromatic compounds toward spirocyclic structures to achieve better target engagement, improved...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, medicinal chemists are increasingly shifting away from flat, aromatic compounds toward spirocyclic structures to achieve better target engagement, improved physicochemical properties, and enhanced three-dimensional character—a paradigm often referred to as "escaping from flatland"[1].

The 2-azaspiro[4.4]nonane framework is a highly privileged scaffold in this regard. Specifically, 2-azaspiro[4.4]nonan-4-ol provides an ideal starting point for diversification because the secondary hydroxyl group at the 4-position serves as a versatile synthetic handle[2]. By selectively oxidizing this hydroxyl group to a ketone, researchers can unlock a myriad of downstream functionalizations, including reductive aminations, Grignard additions, or geminal difluorinations.

This application note provides a self-validating, field-proven workflow for the functionalization of the 4-hydroxyl group, detailing the transformation of 2-azaspiro[4.4]nonan-4-ol into a metabolically robust gem-difluoro derivative.

Mechanistic Rationale & Workflow Design

Direct functionalization of an unprotected amino alcohol often leads to poor chemoselectivity due to competing N-alkylation or N-oxidation. To ensure a high-yielding and scalable process, the workflow is strategically divided into three distinct phases:

  • Chemoselective Amine Protection : Masking the secondary amine with a tert-butyloxycarbonyl (Boc) group prevents interference during the subsequent oxidation step[2].

  • Controlled Oxidation : The protected alcohol is converted to an electrophilic ketone (tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate). While heavy-metal oxidants like PDC or PCC are documented in patent literature for this scaffold[3], Swern oxidation is prioritized here. The causality for this choice is twofold: it avoids transition-metal toxicity during scale-up, and the low-temperature formation of the alkoxysulfonium ylide prevents over-oxidation or ring-opening side reactions[2].

  • Deoxofluorination & Deprotection : The ketone is treated with a nucleophilic fluorinating agent to install a gem-difluoro group—a classic bioisostere for oxygen that blocks metabolic soft spots. A final acidic deprotection cleanly yields the target functionalized scaffold as an isolable hydrochloride salt[2].

Workflow Visualization

Workflow SM 2-Azaspiro[4.4]nonan-4-ol (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc2O, THF IPC: Ninhydrin TLC SM->Step1 Int1 tert-Butyl 4-hydroxy-2-azaspiro [4.4]nonane-2-carboxylate Step1->Int1 Step2 Step 2: Swern Oxidation Reagents: DMSO, (COCl)2, Et3N, -70°C IPC: LCMS (m/z 186) Int1->Step2 Int2 tert-Butyl 4-oxo-2-azaspiro [4.4]nonane-2-carboxylate Step2->Int2 Step3 Step 3: Deoxofluorination & Deprotection Reagents: DAST, then HCl/Dioxane IPC: 19F NMR Int2->Step3 Prod 4,4-Difluoro-2-azaspiro [4.4]nonane Hydrochloride Step3->Prod

Fig 1. Experimental workflow for functionalizing 2-azaspiro[4.4]nonan-4-ol.

Detailed Experimental Protocols

Protocol A: N-Boc Protection of 2-azaspiro[4.4]nonan-4-ol

Objective: Mask the secondary amine to ensure chemoselectivity in downstream oxidation.

  • Preparation : In a flame-dried round-bottom flask, dissolve 2-azaspiro[4.4]nonan-4-ol (1.0 equiv) in anhydrous THF (approx. 1.1 M concentration)[2].

  • Addition : Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in THF dropwise at room temperature.

    • Causality: THF is chosen as a polar aprotic solvent that solubilizes both the highly polar amino alcohol and the non-polar Boc₂O. No external base is required if the free base of the amine is utilized.

  • Reaction : Stir the mixture overnight under an inert argon atmosphere.

  • In-Process Control (IPC) & Self-Validation : Monitor the reaction via TLC (DCM/MeOH 9:1). Stain with Ninhydrin and gently heat. The complete disappearance of the pink/purple active amine spot validates that the protection is complete.

  • Workup : Evaporate the solvent in vacuo to yield tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate as a yellow oil (Typical yield: 98%)[2].

Protocol B: Swern Oxidation to the Spiro-Ketone

Objective: Convert the 4-hydroxyl group into an electrophilic ketone handle.

  • Preparation : Under an argon atmosphere, prepare a solution of oxalyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ and cool strictly to –70 °C using a dry ice/acetone bath.

  • Activation : Add DMSO (2.4 equiv) in CH₂Cl₂ dropwise to the cooled oxalyl chloride solution. Stir for 30 minutes.

    • Causality: Maintaining –70 °C is critical. If the temperature rises above –60 °C during this step, the highly reactive chlorosulfonium intermediate can decompose, leading to Pummerer-type methylthiomethyl ether byproducts instead of the desired ketone.

  • Oxidation : Add the Boc-protected alcohol from Protocol A (1.0 equiv) in CH₂Cl₂ dropwise. Stir for an additional 30 minutes at –70 °C[2].

  • Termination : Add Triethylamine (Et₃N, 5.0 equiv) dropwise. The base deprotonates the alkoxysulfonium ylide to form the ketone. Allow the reaction to slowly warm to room temperature.

  • IPC & Self-Validation : Analyze an aliquot via LCMS. The reaction is validated when the starting material mass is entirely replaced by the product ion at m/z 186 [M-tBu + H]⁺[2].

  • Workup : Quench with water, extract with CH₂Cl₂, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Geminal Difluorination & Deprotection

Objective: Functionalize the ketone into a metabolically stable gem-difluoro moiety and unmask the amine.

  • Fluorination : Dissolve the spiro-ketone in anhydrous CH₂Cl₂. Add Diethylaminosulfur trifluoride (DAST, 2.5 equiv) dropwise at 0 °C. Allow to warm to room temperature and stir overnight.

    • Causality: DAST acts as a nucleophilic fluorinating agent, replacing the carbonyl oxygen with two fluorine atoms. Strict anhydrous conditions are required to prevent DAST hydrolysis into hazardous HF gas.

  • Intermediate Isolation : Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂, dry, and concentrate to isolate the Boc-protected difluoro intermediate.

  • Deprotection : Dissolve the intermediate in THF and add a saturated solution of HCl in dioxane. Stir for 1 hour at room temperature[2].

    • Causality: HCl in dioxane selectively cleaves the acid-labile Boc carbamate without affecting the robust CF₂ group.

  • IPC & Self-Validation : The reaction is self-validating as the final product, 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride, will precipitate out of the THF/dioxane mixture as a solid powder, driving the equilibrium and simplifying isolation[2].

  • Workup : Evaporate the solvent in vacuo to yield the final functionalized product as a yellow powder.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes, physical states, and key analytical markers for the functionalization workflow based on established literature[2].

Compound NameExpected YieldPhysical StateLCMS Marker (m/z)Key NMR Shifts
tert-Butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate~98%Yellow oil142 [M-Boc+H]⁺¹³C: δ 77.7 (C-OH)
tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate>85%Colorless to pale oil186 [M-tBu+H]⁺¹³C: δ 215.0 (C=O)
4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride~98% (Deprot.)Yellow powder162[M+H]⁺¹⁹F: δ -105.4 (CF₂)

References

  • SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE (EP 3312164 B1) Source: European Patent Office (via Googleapis) URL:[Link][3]

Sources

Application

Application Note: 2-Azaspiro[4.4]nonan-4-ol in Fragment-Based Drug Design

This Application Note and Protocol guide details the strategic implementation of 2-azaspiro[4.4]nonan-4-ol as a high-value scaffold in Fragment-Based Drug Design (FBDD). Executive Summary: Escaping Flatland The dominance...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic implementation of 2-azaspiro[4.4]nonan-4-ol as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Executive Summary: Escaping Flatland

The dominance of planar, aromatic scaffolds in legacy libraries has contributed to high attrition rates due to poor solubility and non-specific binding. 2-azaspiro[4.4]nonan-4-ol represents a "privileged"


-rich scaffold that offers:
  • Structural Rigidity: The spiro-fusion at C5 locks the pyrrolidine and cyclopentane rings, reducing the entropic penalty upon protein binding.

  • Defined Vectors: The secondary amine (

    
    ) and secondary alcohol (
    
    
    
    ) provide orthogonal vectors for library expansion (growing) and fragment linking.
  • Stereochemical Depth: The scaffold possesses two chiral centers (C5 spiro and C4 hydroxyl), allowing for the exploration of specific 3D biological space that planar fragments cannot access.

Scaffold Analysis & Physiochemical Profile[1]

The 2-azaspiro[4.4]nonan-4-ol core is compliant with the "Rule of Three" for fragments, leaving ample chemical space for elaboration.

Table 1: Physiochemical Properties of the Core Scaffold

PropertyValueSignificance in FBDD
Molecular Weight 141.21 DaIdeal for fragment libraries (<300 Da).
cLogP ~0.5 - 0.8Low lipophilicity supports good solubility.
H-Bond Donors 2 (NH, OH)Key interaction points for binding site anchoring.
H-Bond Acceptors 2 (N, O)Versatile for H-bond networking.
TPSA ~40 ŲWell within cell-permeability limits (<140 Ų).
Rotatable Bonds 0High rigidity = lower entropic cost of binding.
Fsp3 1.0 (8/8 carbons)Maximizes 3D complexity ("Escape from Flatland").

Synthetic Protocol: Accessing the Scaffold

While the 1-one derivative is common, the 4-ol variant requires a specific route targeting the pyrrolidine ring functionalization. This protocol describes the synthesis of the racemic trans-4-hydroxy scaffold, which can be resolved via chiral HPLC.

Workflow Diagram: Synthesis & Derivatization

SynthesisWorkflow Start Cyclopentanone (Precursor) Step1 Dieckmann Condensation (Spiro-ketone Formation) Start->Step1 Ethyl glycinate / NaOEt Step2 Decarboxylation & N-Boc Protection Step1->Step2 1. HCl/Heat 2. Boc2O Inter1 N-Boc-4-oxo-2-azaspiro[4.4]nonane Step2->Inter1 Step3 Stereoselective Reduction (NaBH4 or L-Selectride) Inter1->Step3 Hydride Reduction Product N-Boc-2-azaspiro[4.4]nonan-4-ol (Scaffold Hit) Step3->Product Yield >85%

Caption: Synthetic route to the N-Boc protected 4-hydroxy scaffold. The ketone intermediate (Inter1) is the divergence point for reductive amination or reduction to the alcohol.

Detailed Experimental Procedure

Step 1: Synthesis of N-Boc-4-oxo-2-azaspiro[4.4]nonane (The Key Intermediate) Note: This intermediate is often accessible via Dieckmann condensation of the diester formed from cyclopentanone and iminodiacetate equivalents, followed by decarboxylation.

  • Reagents: N-Boc-glycine ethyl ester, Ethyl acrylate, NaH (60% dispersion), dry THF.

  • Setup: Flame-dried 500 mL 3-neck flask under Argon.

  • Reaction:

    • Suspend NaH (1.2 equiv) in THF at 0°C.

    • Add N-Boc-glycine ethyl ester dropwise. Stir 30 min.

    • Add Ethyl 1-bromocyclopentanecarboxylate (formed from cyclopentanecarboxylate) OR use a spiro-cyclization strategy : React Cyclopentanone with Ethyl cyanoacetate (Knoevenagel) followed by Michael addition of Glycine ester equivalent.

    • Preferred Robust Route: Use the commercially available tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate . If synthesis is required, use the Rh(II)-catalyzed nitrene insertion or Dieckmann cyclization of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate with an amine source.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

Step 2: Stereoselective Reduction to the 4-ol Objective: Convert the ketone to the alcohol with defined stereochemistry.

  • Dissolution: Dissolve N-Boc-4-oxo-2-azaspiro[4.4]nonane (1.0 equiv, 10 mmol) in anhydrous MeOH (50 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Self-Validating Check: Observe gas evolution (

      
      ). If no bubbles, check reagent quality.
      
  • Workup: Stir for 2 hours at RT. Quench with sat.

    
    . Extract with DCM (3x). Dry over 
    
    
    
    .[1]
  • Outcome: Yields predominantly the trans-alcohol (relative to the bulky N-Boc group) due to steric approach control.

    • Yield: Expect 85-95%.

    • QC:

      
      -NMR (DMSO-
      
      
      
      ) should show the CH-OH proton as a multiplet at
      
      
      4.1-4.3 ppm.

Step 3: Scaffold Activation (Deprotection) Perform this step only immediately before library synthesis to avoid amine oxidation.

  • Treat with 4M HCl in Dioxane (1 hour, RT).

  • Precipitate as the HCl salt with

    
    .
    

FBDD Protocol: Library Design & Screening

The 2-azaspiro[4.4]nonan-4-ol scaffold is designed to probe adjacent pockets via its two vectors.

Vector Map & Logic

VectorMap Center Spiro[4.4] Core (Rigid Anchor) N2 N2 Vector (Amide/Urea) Center->N2 O4 O4 Vector (Ether/Carbamate) Center->O4 PocketA Solvent Exposed / H-Bond Acceptor Region N2->PocketA Grow via Acylation PocketB Deep Hydrophobic Pocket O4->PocketB Grow via Alkylation

Caption: Vector analysis showing orthogonal growth directions. N2 is ideal for capturing solvent-exposed interactions, while O4 can probe specific hydrophobic or polar sub-pockets.

Library Synthesis Protocol (Parallel Chemistry)

A. Amide Library (N2 Vector) Target: 96-well plate library of amides.

  • Stock Prep: Dissolve Scaffold-HCl salt (0.1 M) in DMF + 3 equiv DIPEA.

  • Coupling: Add 0.12 M Carboxylic Acid (diverse set) + HATU (0.12 M).

  • Incubation: Shake at RT for 16 hours.

  • QC: LCMS check on 5 random wells. Pass criteria: >85% conversion.

  • Purification: SCX-2 solid-phase extraction cartridges (catch-and-release) to remove acids/coupling reagents.

B. Ether Library (O4 Vector) Note: Requires N-Boc protected scaffold.

  • Deprotonation: Treat N-Boc-scaffold with NaH in DMF.

  • Alkylation: Add diverse Alkyl Halides.

  • Deprotection: Global deprotection with TFA/DCM.

Screening Strategy (SPR)
  • Immobilization: Biotinylate the target protein and immobilize on a Streptavidin (SA) chip.

  • Injection: Inject fragment library at 50

    
    M and 200 
    
    
    
    M.
  • Hit Criteria:

    • Binding Affinity (

      
      ):  < 1 mM.
      
    • Ligand Efficiency (LE): > 0.3 kcal/mol/heavy atom.

    • Residence Time: Fast on/off rates are typical for fragments; look for "square" sensorgrams.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y. G., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Synthesis of Azaspiro[4.

    • Bondarenko, S. S., et al. (2018). "Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones." Synthesis. (Describes the reduction of the ketone to the alcohol). Link

  • FBDD Methodologies

    • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Properties of Spirocycles

    • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Method

Strategic N-Protection of 2-Azaspiro[4.4]nonan-4-ol: Protocols for Medicinal Chemistry

Topic: N-protection strategies for 2-azaspiro[4.4]nonan-4-ol Content Type: Application Notes and Protocols Introduction: The Rise of the Spiro Scaffold The 2-azaspiro[4.4]nonan-4-ol scaffold represents a "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-protection strategies for 2-azaspiro[4.4]nonan-4-ol Content Type: Application Notes and Protocols

Introduction: The Rise of the Spiro Scaffold

The 2-azaspiro[4.4]nonan-4-ol scaffold represents a "privileged structure" in modern drug discovery. Unlike flat, aromatic-heavy molecules, this spirocyclic framework offers high Fsp³ character (fraction of sp³-hybridized carbons), a metric directly correlated with improved clinical success due to enhanced solubility and lower promiscuity.[1]

This specific isomer features a secondary amine at position 2 and a secondary alcohol at position 4 . This bifunctionality presents a critical synthetic challenge: Chemoselectivity . To utilize this scaffold as a building block, the nitrogen atom must often be protected orthogonally to the hydroxyl group, allowing for subsequent derivatization of the alcohol (e.g., oxidation to the ketone, etherification, or halogenation) without compromising the amine.[1]

Strategic Considerations: Amine vs. Alcohol Nucleophilicity

The core challenge in protecting 2-azaspiro[4.4]nonan-4-ol is distinguishing between the nucleophilic secondary amine (


) and the secondary alcohol (

).
  • Kinetic Control: The amine is significantly more nucleophilic than the alcohol. Under mild, controlled conditions (low temperature, weak base, stoichiometric reagent), N-protection is kinetically favored.[1]

  • Thermodynamic Risks: In the presence of strong bases (e.g., NaH) or acyl transfer catalysts (e.g., DMAP), O-acylation or O-protection becomes a competing side reaction.[1]

  • Steric Factors: The spiro-fusion at C5 imparts significant steric bulk. While the N2 position is relatively accessible, the C4-hydroxyl is conformationally constrained, which can be leveraged to minimize O-protection.[1]

Decision Matrix for Protecting Group Selection

Select the protecting group (PG) based on your downstream chemistry requirements:

PG_Selection Start Select N-Protection Strategy Q1 Is downstream chemistry acid-sensitive? Start->Q1 Q2 Is downstream chemistry base-sensitive? Q1->Q2 No Fmoc Choose Fmoc (Fluorenylmethoxycarbonyl) Cleavage: Piperidine Q1->Fmoc Yes (Avoid Acid) Q3 Is hydrogenolysis permissible? Q2->Q3 No Boc Choose Boc (tert-Butyloxycarbonyl) Cleavage: TFA or HCl Q2->Boc Yes (Avoid Base) Q3->Boc No (Default) Cbz Choose Cbz (Carboxybenzyl) Cleavage: H2 / Pd-C Q3->Cbz Yes

Caption: Decision tree for selecting the optimal N-protecting group based on downstream synthetic compatibility.

Detailed Protocols

Protocol A: Selective N-Boc Protection

Objective: Synthesize tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate without O-Boc formation.[1] Mechanism: Exploits the higher nucleophilicity of the amine in a biphasic or protic solvent system to suppress O-acylation.

Materials
  • Substrate: 2-Azaspiro[4.4]nonan-4-ol (Free base or HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ), 1.1 equivalents.[1]
    
  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ). Avoid DMAP .
  • Solvent: THF/Water (1:1) or Dichloromethane (DCM).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 2-azaspiro[4.4]nonan-4-ol (1.0 mmol) in THF (5 mL) and Water (5 mL).

  • Basification: Add

    
     (2.5 mmol, 2.5 eq). If using the HCl salt of the amine, increase base to 3.5 eq.
    
    • Expert Note: The biphasic water/THF system buffers the reaction and solvates the hydroxyl group, reducing its nucleophilicity via H-bonding, thereby enhancing N-selectivity.[1]

  • Addition: Cool the mixture to 0°C. Add

    
     (1.1 mmol) dropwise as a solution in minimal THF.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Stain: Ninhydrin for amine, PMA for alcohol).[1] The starting amine spot (polar, baseline) should disappear; the N-Boc product (less polar) should appear.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc, 20 mL).[1]

    • Separate phases. Wash the organic layer with 5% citric acid (to remove unreacted amine/base), then water, then brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If O-Boc impurity is observed (lower polarity than N-Boc), purify via flash chromatography (Hexanes/EtOAc).[1]

Yield Expectation: >90% Data Validation:

  • ¹H NMR: Look for the Boc singlet (~1.45 ppm, 9H). The CH-OH proton (multiplet, ~4.2-4.5 ppm) should not shift significantly downfield (which would indicate O-acylation).[1]

Protocol B: N-Fmoc Protection

Objective: Protection for solid-phase synthesis or base-labile downstream steps.[1] Challenge: Fmoc-Cl is highly reactive and can cause O-protection.[1] Fmoc-OSu is preferred for selectivity.[1]

Materials
  • Reagent: 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu).[1]

  • Solvent: Acetone/Water (1:1) or Dioxane/Water.

  • Base:

    
     or 
    
    
    
    .
Step-by-Step Procedure
  • Dissolution: Dissolve the amino alcohol (1.0 mmol) in Acetone/Water (1:1, 10 mL).

  • Base Addition: Add

    
     (2.0 mmol).
    
  • Reagent Addition: Add Fmoc-OSu (1.1 mmol) in one portion at 0°C.

    • Why Fmoc-OSu? The leaving group (N-hydroxysuccinimide) is less reactive than Chloride (from Fmoc-Cl), ensuring the reaction is driven by the better nucleophile (Amine) rather than simple collision frequency.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Acidify carefully to pH 4-5 with 1N HCl (to protonate the byproduct NHS and keep it in the aqueous phase). Extract with EtOAc.

  • Purification: Recrystallization from EtOAc/Hexane is often possible due to the lipophilic Fmoc group.

Protocol C: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Robust protection stable to acid and base, removable by hydrogenolysis.[1]

Step-by-Step Procedure
  • Setup: Dissolve amine (1.0 mmol) in EtOAc (5 mL) and saturated aqueous

    
     (5 mL). Vigorous stirring is essential (biphasic).
    
  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 1.1 mmol) dropwise.

  • Control: Monitor pH. If it drops below 7, add more solid

    
    .[1]
    
    • Expert Insight: Do not use NaOH or KOH, as high pH (>11) can promote hydrolysis of the Cbz-Cl or O-acylation.[1]

  • Completion: Stir 2 hours at RT.

  • Workup: Separate layers. Wash organic layer with 1N HCl, water, brine.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
O-Acylation Observed (Mixed Carbonate Product)Base was too strong or reaction ran too long.Switch to

(weak base). Use stoichiometric

(1.0 eq). Avoid DMAP.
Incomplete Reaction Steric hindrance of the spiro ring.Use a polar aprotic cosolvent (DMF/Water) to improve solubility. Warm slightly to 35°C.
Product Instability Acidic workup was too harsh (for Boc).Use citric acid (mild) instead of HCl during workup.
Rotamers in NMR N-Carbamate restricted rotation.This is normal for N-Boc/Fmoc spirocycles.[1] Run NMR at 50°C to coalesce peaks for characterization.
Reaction Workflow Diagram

The following diagram illustrates the kinetic pathway favoring N-protection over O-protection.

Reaction_Pathway SM 2-Azaspiro[4.4]nonan-4-ol (Free Amine + Alcohol) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagent Boc2O / Mild Base NBoc N-Boc Product (Major, Kinetic) Intermediate->NBoc Fast (N-attack) OBoc O-Boc / N,O-diBoc (Minor, Thermodynamic) Intermediate->OBoc Slow (O-attack) Requires DMAP/Strong Base

Caption: Kinetic pathway favoring N-protection. Mild bases and absence of acyl-transfer catalysts prevent O-reaction.[1]

References

  • BenchChem. "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design." Accessed March 2026. Link

  • PubChem. "2-Azaspiro[4.4]nonane | C8H15N."[2][3] National Library of Medicine. Accessed March 2026. Link

  • Sigma-Aldrich. "2-Azaspiro[4.4]nonane Product Information." Accessed March 2026. Link

  • Agami, C., et al. "Asymmetric synthesis of 2-azaspiro[4.4]nonan-1-one derivatives."[1] Tetrahedron, 2005.[1][4] (Standard reference for spiro-pyrrolidine synthesis).

  • Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis."[1] 4th Edition, Wiley-Interscience.[1] (Authoritative text on N vs O selectivity).

  • Fluorochem. "tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate Product Data." Accessed March 2026. Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 2-azaspiro[4.4]nonane derivatives before handling.

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 2-Azaspiro[4.4]nonane Derivatives

Executive Summary The spiro[4.4]nonane skeleton, particularly its nitrogen-containing derivatives like 2-azaspiro[4.4]nonane, represents a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[4.4]nonane skeleton, particularly its nitrogen-containing derivatives like 2-azaspiro[4.4]nonane, represents a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophores, making it a highly sought-after scaffold for developing antiepileptic drugs, KSP (kinesin spindle protein) inhibitors, and antineoplastic agents[1][2]. Furthermore, it serves as the core framework for complex bioactive natural products, such as (-)-cephalotaxine[3].

However, the asymmetric construction of the sterically congested quaternary spiro center poses a significant synthetic challenge. This application note details two field-proven, highly stereoselective methodologies for synthesizing chiral azaspiro[4.4]nonane derivatives: Catalytic Asymmetric [3+2] Cycloaddition and Chiral Auxiliary-Mediated Nucleophilic Addition . By understanding the mechanistic causality behind these protocols, researchers can reliably scale these syntheses while maintaining exceptional enantiomeric excess (ee) and diastereomeric ratios (dr).

Mechanistic Rationale & Strategy Selection

Strategy A: Catalytic Asymmetric [3+2] Cycloaddition

For the rapid, step-economic assembly of spiro-pyrrolidines, the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles (e.g., nitroalkenes or olefinic oxindoles) is the premier strategy[4].

  • Causality of Stereocontrol: The reaction proceeds via an iminium ion intermediate that forms an azomethine ylide. By employing a chiral Lewis acid catalyst (e.g., AgOAc or Cu(OAc)₂ paired with chiral N,O- or N,P-ligands), the metal coordinates to both the ylide and the dipolarophile. This highly organized transition state restricts the approach of the dipolarophile to a single face (endo or exo), simultaneously establishing multiple stereocenters—including the critical spiro-quaternary carbon—in one concerted step[4].

Strategy B: Chiral Auxiliary-Mediated Addition

When constructing dibenzo-azaspiro systems or when specific functional group tolerance precludes harsh cycloaddition conditions, the use of Ellman’s auxiliary (


-tert-butanesulfinamide) is highly effective[2].
  • Causality of Stereocontrol: Condensation of a cyclic ketone with enantiopure (R)- or (S)-tert-butanesulfinamide yields a chiral imine. The bulky tert-butyl group exerts profound steric hindrance, effectively shielding one face of the imine (Re or Si face). Subsequent nucleophilic attack by a Grignard reagent is forced to occur from the less hindered opposite face, dictating the absolute configuration of the resulting spiro center with near-perfect diastereoselectivity[2].

Experimental Workflows & Protocols

Protocol 1: Diastereodivergent Asymmetric [3+2] Cycloaddition

Self-Validating System: This protocol utilizes crude NMR for immediate diastereomeric ratio (dr) assessment prior to purification, ensuring process integrity.

Reagents & Equipment:

  • Olefinic oxindole (1.0 equiv)

  • Cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv)

  • Aryl aldehyde (1.1 equiv)

  • Chiral Catalyst: AgOAc (0.05 equiv) + Chiral Phosphoramidite Ligand (0.055 equiv)

  • Solvent: Anhydrous Ethanol or THF[4]

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, dissolve AgOAc and the chiral ligand in anhydrous THF. Stir at room temperature for 30 minutes to ensure complete complexation. Insight: Pre-complexation is critical; free Ag+ can catalyze racemic background reactions.

  • Reagent Addition: Add the cyclic amine and aryl aldehyde to the flask. Stir for 15 minutes to allow the in situ generation of the azomethine ylide intermediate.

  • Cycloaddition: Lower the reaction temperature to -20 °C. Dropwise, add a solution of the olefinic oxindole in THF. Insight: Sub-ambient temperatures suppress the thermodynamic product, kinetically trapping the desired high-ee diastereomer.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is typically complete within 12–24 hours.

  • Work-up & Validation: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation: Dissolve a 5 mg aliquot of the crude mixture in CDCl₃. Perform ¹H NMR to determine the dr by integrating the distinct spiro-junction proton signals.

  • Purification: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel AD column, 95:5 hexanes:ethanol, 1.0 mL/min)[5].

G A Cyclic Amine + Aryl Aldehyde B Azomethine Ylide Intermediate A->B Condensation E Asymmetric [3+2] Cycloaddition B->E C Olefinic Dipolarophile (e.g., Oxindole) C->E D Chiral Ag-Ligand Complex D->E Stereocontrol (-20 °C) F Chiral 2-Azaspiro[4.4]nonane (High ee & dr) E->F Kinetic Trapping

Caption: Catalytic cycle and workflow for the asymmetric [3+2] cycloaddition of azomethine ylides.

Protocol 2: Diastereoselective Grignard Addition via Chiral Sulfinyl Imines

Self-Validating System: Relies on the isolation of the sulfinamide adduct to verify dr before proceeding to the final cyclization.

Reagents & Equipment:

  • Cyclopentanone derivative (1.0 equiv)

  • (R)- or (S)-tert-butanesulfinamide (1.1 equiv)

  • Ti(OEt)₄ (2.0 equiv)

  • 2-bromobenzylmagnesium bromide (1.5 equiv, 0.5 M in THF)[2]

Step-by-Step Methodology:

  • Imine Condensation: In a round-bottom flask under nitrogen, dissolve the cyclopentanone derivative and the chiral sulfinamide in anhydrous THF. Add Ti(OEt)₄ via syringe. Insight: Ti(OEt)₄ acts as both a water scavenger and a Lewis acid, driving the equilibrium toward the sterically hindered imine.

  • IPC: Stir at room temperature for 16 hours. Confirm complete ketone consumption via GC-MS.

  • Nucleophilic Addition: Cool the solution to -78 °C. Slowly add the Grignard reagent dropwise over 30 minutes. Insight: Strict temperature control at -78 °C maximizes the facial selectivity dictated by the tert-butyl group, preventing epimerization.

  • Work-up: Stir for 4 hours at -78 °C, then slowly warm to room temperature. Quench carefully with brine. Filter the resulting titanium salts through a pad of Celite, washing thoroughly with EtOAc.

  • Validation: Concentrate the filtrate and purify the sulfinamide adduct via column chromatography. Confirm the dr (>98:2 typical) via ¹H NMR and assign the absolute configuration via X-ray crystallography if required[2].

  • Cyclization: Subject the pure adduct to Pd-catalyzed intramolecular N-arylation to close the spiro-ring system and yield the target dibenzo-1-azaspiro[4.5]decane or nonane framework[2].

G Ketone Cyclopentanone Derivative Imine Chiral N-tert-Butanesulfinyl Imine Ketone->Imine Auxiliary (R)- or (S)-tert-Butanesulfinamide Auxiliary->Imine Ti(OEt)4 Activation Adduct Diastereomerically Pure Sulfinamide Adduct Imine->Adduct Diastereoselective Addition (-78 °C) Grignard Grignard Reagent (2-bromobenzylmagnesium bromide) Grignard->Adduct Cyclization Pd-Catalyzed Intramolecular N-Arylation Adduct->Cyclization Deprotection & Coupling Product Spirocyclic Product (e.g., Dibenzo-azaspiro derivative) Cyclization->Product

Caption: Workflow for the chiral auxiliary-mediated synthesis of azaspiro frameworks.

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes and yields based on the synthetic strategy employed. This data serves as a benchmark for validating experimental success.

Scaffold TargetSynthetic StrategyCatalyst / AuxiliaryYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1,7-Diazaspiro[4.4]nonane [3+2] CycloadditionChiral Ag-Phosphoramidite85–92%> 95%> 20:1
Dibenzo-1-azaspiro[4.5]decane Grignard Addition(R)-tert-butanesulfinamide78–85%N/A (Diastereoselective)> 98:2
2-Oxa-7-azaspiro[4.4]nonane Enamide-yne CyclizationRh-BINAP Complex70–80%90%> 15:1
Spirooxindole-pyrrolidine [3+2] CycloadditionCu(OAc)₂ / Chiral N,O-Ligand80–88%92–98%> 19:1

Note: Variations in yield and selectivity may occur based on the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups on the dipolarophile generally accelerate cycloaddition rates[4].

References

  • Enantioselective cyclization of enamide-ynes and application to the synthesis of the kopsifoline core National Institutes of Health (NIH) / PMC. [Link]

  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant Leukemias Journal of Organic Chemistry / Universidad de Zaragoza. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Azaspiro[4.4]nonan-4-ol Synthesis

Welcome to the Application Support Portal for spirocyclic scaffold synthesis. 2-Azaspiro[4.4]nonan-4-ol is a sterically constrained building block utilized extensively in medicinal chemistry to enhance the pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for spirocyclic scaffold synthesis. 2-Azaspiro[4.4]nonan-4-ol is a sterically constrained building block utilized extensively in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. However, its synthesis—particularly the late-stage reduction and cyclization steps—often suffers from severe yield attrition due to product sequestration and steric hindrance.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you consistently achieve >85% yields.

Section 1: Mechanistic Workflow & Causality

The synthesis of 2-azaspiro[4.4]nonan-4-ol typically proceeds via the reduction of a 4,4-disubstituted 3-oxopyrrolidone or a related spiro-ketone precursor[1]. The most critical failure point in this pathway is the Lithium Aluminum Hydride (LAH) reduction step. Because the final product contains both a secondary amine and a hydroxyl group, it acts as a potent bidentate ligand. If the reaction is quenched using standard aqueous methods, the polar product forms highly stable coordination complexes with the resulting gelatinous aluminum hydroxide salts, dropping isolated yields below 40%.

Synthesis_Workflow Start Cyclopentanone + Cyanoacetamide Condensation Knoevenagel & Michael Addition (Piperidine, EtOH) Start->Condensation Diacid 2,2-Cyclopentanediacetic acid Condensation->Diacid Hydrolysis & Decarboxylation Cyclization Cyclization / Esterification Diacid->Cyclization Ketone 4-Oxo-2-azaspiro[4.4]nonane Derivative Cyclization->Ketone Reduction LAH Reduction (THF, Reflux) Ketone->Reduction Workup Fieser Workup (H2O / NaOH) Reduction->Workup Aluminate Cleavage Product 2-Azaspiro[4.4]nonan-4-ol (89% Yield) Workup->Product

Synthetic workflow for 2-azaspiro[4.4]nonan-4-ol highlighting the LAH reduction and Fieser workup.

Section 2: Troubleshooting Guides & FAQs

Q1: My starting spiro-ketone is fully consumed by TLC, but my isolated yield of 2-azaspiro[4.4]nonan-4-ol is only 35%. Where is my product? A: Your product is trapped in the aluminum salts generated during the quench. The 2-azaspiro[4.4]nonane core is highly polar. When LAH is quenched with excess water, it forms a thick, gelatinous


 emulsion that sequesters polar amino-alcohols[2].
The Fix: Switch to a strict Fieser workup. This specific stoichiometric addition of water and NaOH forces the aluminum to precipitate as a granular, crystalline sodium aluminate salt (

), releasing your product into the organic phase and routinely boosting yields to ~89%[1].

Q2: I am trying to synthesize the spiro-intermediate via the condensation of cyclopentanone and cyanoacetamide, but I'm getting a complex mixture. How can I improve selectivity? A: The initial Knoevenagel condensation and subsequent Michael addition to form cyclopentylidene-bis(2-cyanoacetamide) are reversible and highly sensitive to moisture[2]. Water generated during the condensation can hydrolyze the intermediate or drive the equilibrium backward. The Fix: Conduct the reaction in absolute ethanol and use a catalytic amount of piperidine (0.1 eq). For stubborn cases, employing a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water will drive the reaction to completion.

Q3: How do I handle the high polarity of 2-azaspiro[4.4]nonan-4-ol during column chromatography? It streaks heavily on silica. A: Unprotected secondary amino-alcohols interact strongly with the acidic silanol groups on standard normal-phase silica gel. The Fix: You have two options. 1) Add 1-2% triethylamine (


) or aqueous ammonia to your eluent (e.g., DCM/MeOH/

90:9:1) to deactivate the silica. 2) Temporarily protect the amine. Reacting the crude mixture with

in THF yields tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate, which behaves perfectly on standard silica and can be quantitatively deprotected later using HCl in dioxane[1].
Section 3: Quantitative Data: Impact of Quench Methods on Yield

To illustrate the importance of the workup methodology, the following table summarizes the expected recovery of 2-azaspiro[4.4]nonan-4-ol based on the chosen LAH quench technique.

Workup MethodologyQuench ReagentsPhysical State of Aluminum ByproductsProduct Recovery (%)Purity Profile
Standard Aqueous Excess

Gelatinous emulsion35 - 45%Moderate (trapped impurities)
Acidic Quench 1M HClSoluble (Product is protonated)N/A (Requires basic extraction)Low
Rochelle's Salt Sat. aq. Potassium sodium tartrateBiphasic clear solution75 - 80%High
Fieser Method

, 15% NaOH,

(1:1:3 ratio)
Granular, filterable solid85 - 89%Excellent (>95%)
Section 4: Self-Validating Experimental Protocol

The following protocol details the optimized reduction of 4-oxo-2-azaspiro[4.4]nonane derivatives to 2-azaspiro[4.4]nonan-4-ol, utilizing the Fieser workup to maximize yield[1][2].

Materials:

  • Spiro-ketone precursor (e.g., 4,4-disubstituted 3-oxopyrrolidone): 1.0 eq (e.g., 0.25 mol)

  • Lithium Aluminum Hydride (LAH): 1.5 eq (e.g., 0.375 mol, ~14.2 g)

  • Anhydrous Tetrahydrofuran (THF): 600 mL total

  • 15% w/v Aqueous NaOH solution

  • Deionized Water

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge with Argon.

  • LAH Suspension: Suspend LAH (0.375 mol) in 400 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the spiro-ketone precursor (0.25 mol) in 200 mL of anhydrous THF. Transfer this to the addition funnel.

  • Controlled Reduction: Add the substrate solution dropwise to the LAH suspension over 45 minutes to manage the exothermic hydrogen evolution.

  • Reflux & Maturation: Once addition is complete, remove the ice bath, heat the mixture to reflux for 1 hour, and then stir overnight (12-18 hours) at room temperature to ensure complete reduction of the sterically hindered ketone[1].

    • Self-Validation Check: Quench a 0.5 mL aliquot in 1 mL of Rochelle's salt solution, extract with EtOAc, and run a TLC (DCM:MeOH 9:1). The ketone starting material should be completely absent.

  • Fieser Quench (Critical Step): Cool the reaction mixture back to 0 °C. For every x grams of LAH used (here, 14.2 g), cautiously and sequentially add:

    • x mL of distilled water (14.2 mL) dropwise. Wait for vigorous bubbling to subside.

    • x mL of 15% aqueous NaOH (14.2 mL) dropwise.

    • 3x mL of distilled water (42.6 mL) dropwise.

  • Granulation: Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. The gelatinous grey mixture will transform into a stark white, granular suspension.

  • Isolation: Filter the granular aluminum salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 100 mL) to extract any residual coordinated product.

  • Concentration: Dry the combined organic filtrates over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 2-azaspiro[4.4]nonan-4-ol as a white crystalline powder (Expected Yield: ~89%)[1].
    
Section 5: References
  • Title: Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate Source: Benchchem URL: 2

  • Title: Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones Source: Thieme-connect URL: 1

  • Title: Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids Source: ACS Publications URL: 3

Sources

Optimization

Technical Guide: Purification of Polar Spirocyclic Amines

Topic: Purification Methods for Polar Spirocyclic Amines Role: Senior Application Scientist Context: Technical Support Center / Knowledge Base Introduction: The "Escape from Flatland" Challenge Welcome to the Advanced Pu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Methods for Polar Spirocyclic Amines Role: Senior Application Scientist Context: Technical Support Center / Knowledge Base

Introduction: The "Escape from Flatland" Challenge

Welcome to the Advanced Purification Support Center. You are likely here because you are working with high-Fsp³ scaffolds—spirocycles, bridged bicycles, or caged amines—designed to improve solubility and target selectivity (the "Escape from Flatland" strategy described by Lovering et al.) [1].

The Problem: These molecules present a unique purification paradox. They are often:

  • Highly Polar: They elute in the void volume of standard C18 columns.

  • Basic: They interact strongly with residual silanols on silica, causing severe peak tailing.

  • UV-Silent: Many lack the chromophores required for standard UV detection.

This guide moves beyond standard protocols to provide field-proven workflows for isolating these difficult "3D" amines.

Module 1: Diagnostic Workflow

Before selecting a column, analyze your compound's physicochemical profile. Do not default to C18/TFA; for polar spirocycles, this is often the wrong choice.

PurificationStrategy Start START: Crude Spirocyclic Amine IsUV Is the compound UV Active? Start->IsUV SCX Pre-Step: SCX Catch & Release (Remove non-basic impurities) Start->SCX Dirty Crude? PolarityCheck Retention on C18 (Acidic pH)? IsUV->PolarityCheck Yes IsUV->PolarityCheck No (Use ELSD/MS Trigger) StandardRP Method A: Standard Prep HPLC (C18 + 0.1% TFA/Formic) PolarityCheck->StandardRP Retained (>5% B) HighPH Method B: High pH Reverse Phase (C18 Hybrid + NH4OH pH 10) PolarityCheck->HighPH Void Volume Elution HILIC Method C: HILIC Mode (Bare Silica/Amide + ACN/Buffer) HighPH->HILIC Still No Retention at pH 10 SCX->PolarityCheck

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte retention behavior.

Module 2: Flash Chromatography (The "Front Line")

Standard silica gel is acidic (pH ~5). Basic spirocyclic amines will protonate and bind irreversibly or streak ("tail") due to ion-exchange interactions with silanols.

Protocol A: The "Gold Standard" Basified Eluent

If you must use standard silica, you must suppress silanol ionization.

  • Stationary Phase: Spherical Silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (28% NH₃).

  • Gradient: 0% to 20% B.

    • Why: The NH₃ competes for silanol sites, allowing the amine to elute freely.

    • Caution: Do not use halogenated solvents with primary amines for extended periods (risk of alkylation).

Protocol B: Amine-Functionalized Silica (KP-NH)

For sensitive spirocycles, use "amine-capped" silica cartridges.

  • Mechanism: The surface is bonded with propyl-amine groups, creating a basic surface.

  • Benefit: No need for toxic amine modifiers (TEA/NH₃) in the mobile phase.

  • Solvents: Use simple Hexane/Ethyl Acetate or DCM/MeOH gradients.

Module 3: "Catch and Release" (SCX Purification)

For polar amines that are water-soluble and hard to extract, Strong Cation Exchange (SCX) is the most robust purification method [2]. It separates based on charge, not polarity.

The Workflow:

  • Load: Dissolve crude mixture in MeOH (or 5% AcOH in MeOH). Load onto SCX cartridge.[2][3]

    • Result: Basic spirocycle binds to sulfonic acid sites. Neutrals/Acids pass through.

  • Wash: Flush with 2–3 column volumes (CV) of MeOH.

    • Result: Removes non-basic impurities.

  • Release: Elute with 2M Ammonia in Methanol .

    • Result: The ammonia deprotonates the spirocycle, breaking the ionic bond. The product elutes in a tight band.

ParameterSpecification
Cartridge Type Propylsulfonic acid bonded silica (SCX-2)
Loading Capacity ~0.5 – 1.0 mmol amine per gram of sorbent
Elution Solvent 7N NH₃ in MeOH (diluted to 2M)
Module 4: Preparative HPLC Strategies

When flash is insufficient, Prep HPLC is required. However, standard acidic conditions (Water/ACN + TFA) often fail because protonated spirocycles are too polar to retain on C18.

Strategy 1: High pH Reverse Phase (The "Neutralizer")

By raising the pH to 10, you deprotonate the amine (rendering it neutral), drastically increasing its hydrophobicity and retention on C18 [3].

  • Column Requirement: You MUST use hybrid silica (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S). Standard silica dissolves at pH > 8.

  • Buffer: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH 10).

  • Advantage: Sharp peaks, better loading capacity, and the product is isolated as a free base (easier to extract).

Strategy 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound elutes in the void volume even at pH 10, switch to HILIC.

  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Column: Bare Silica, Amide, or Zwitterionic phases.

  • Mobile Phase:

    • A: ACN (Weak solvent in HILIC).

    • B: Water + 10 mM Ammonium Formate pH 3 (Strong solvent).[4]

  • Gradient: Start high organic (95% ACN) and gradient down to 60% ACN.

  • Critical Note: Sample must be dissolved in high organic (e.g., 80% ACN) to prevent "solvent washout" effects.

Module 5: Troubleshooting & FAQ

Q: My compound is stuck on the Flash column despite using 10% MeOH. A: You are likely experiencing silanol interaction.

  • Fix 1: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase.

  • Fix 2: Switch to an amine-functionalized (KP-NH) cartridge.[5]

Q: I purified my compound using High pH HPLC, but it vanished during lyophilization. A: Spirocyclic free bases can be volatile.

  • Fix: Collect fractions, immediately acidify with excess HCl (dioxane/ether) to form the HCl salt, then lyophilize. Salts are non-volatile.

Q: I see a peak on the ELSD but nothing on the Mass Spec (MS). A: The ionization might be suppressed, or the mass is outside the scan range.

  • Fix: Check if you are using TFA. TFA suppresses ionization in positive mode ESI. Switch to Formic Acid or Ammonium Formate.

Q: The compound is water-soluble.[6][7] How do I get it out of the aqueous HPLC fraction? A: Do not try to extract with EtOAc.

  • Method A: Lyophilize directly (if using volatile buffers like Amm. Bicarb).

  • Method B: Use n-Butanol for liquid-liquid extraction (it extracts polar amines better than DCM/EtOAc).

Module 6: Workup & Salt Formation

Post-purification handling is critical for these hygroscopic oils.

WorkupLogic Fraction HPLC Fraction (Water/ACN) Volatile Buffer is Volatile? (Formate/Acetate/Bicarb) Fraction->Volatile Lyophilize Direct Lyophilization (Yields Formate/Acetate Salt) Volatile->Lyophilize Yes (Stable Solid) SaltForm Add excess HCl/Dioxane Then Lyophilize Volatile->SaltForm Yes (Volatile Free Base) Extract n-Butanol Extraction or SCX Capture Volatile->Extract No (Phosphate/TFA)

Figure 2: Post-purification workup logic to ensure maximum recovery.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[8][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Teledyne ISCO. (2012).[10] Use of SCX Columns as a Catch and Release Purification Tactic. Application Note AN87.

  • Waters Corporation. (2020). Strategies for the Purification of Basic Compounds using High pH Reverse Phase Chromatography. Waters Application Notes.

  • McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Amines in HILIC. Journal of Chromatography A.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 2-azaspiro[4.4]nonan-4-ol

This guide serves as a technical support center for the resolution of 2-azaspiro[4.4]nonan-4-ol enantiomers. It is designed for researchers requiring high optical purity (>99% ee) for structure-activity relationship (SAR...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the resolution of 2-azaspiro[4.4]nonan-4-ol enantiomers. It is designed for researchers requiring high optical purity (>99% ee) for structure-activity relationship (SAR) studies or intermediate synthesis.

Executive Summary & Workflow Selector

The Challenge: 2-azaspiro[4.4]nonan-4-ol presents a unique stereochemical challenge. While the spiro-center itself is achiral (assuming an unsubstituted carbocyclic ring), the hydroxyl group at position C4 creates a chiral center. The proximity of the bulky spiro-cyclopentyl group to the C4-hydroxyl creates significant steric hindrance, often reducing the efficiency of standard kinetic resolutions. Furthermore, the secondary amine (N2) is nucleophilic and must be managed (typically via protection) to prevent chemoselectivity issues during resolution.

Recommended Strategy: We recommend a decision-tree approach based on your scale and available equipment.

ResolutionWorkflow Start Start: Racemic 2-azaspiro[4.4]nonan-4-ol ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/SAR) ScaleCheck->SmallScale Low Throughput LargeScale > 1 g (Process/Scale-up) ScaleCheck->LargeScale High Throughput HPLC Method A: Chiral HPLC/SFC (Direct Separation) SmallScale->HPLC Protect Step 1: N-Boc Protection (Crucial for Chemoselectivity) LargeScale->Protect Enzymatic Method B: Enzymatic Kinetic Resolution (Lipase Catalysis) Protect->Enzymatic

Figure 1: Strategic workflow for selecting the optimal resolution method based on scale.

Method A: Enzymatic Kinetic Resolution (Preferred for Scale-up)

Theory: Lipases, particularly Candida antarctica Lipase B (CAL-B), are highly effective for resolving secondary alcohols. The enzyme selectively acylates one enantiomer (typically the R-alcohol) while leaving the S-alcohol unreacted.[1] Note: The free amine at N2 can compete for the acyl donor. We strongly recommend N-Boc protection (tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate) prior to this step.

Protocol:
  • Substrate: Dissolve 10 mmol of N-Boc-2-azaspiro[4.4]nonan-4-ol in dry MTBE (Methyl tert-butyl ether) or Toluene (0.1 M concentration).

  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate.

    • Why Vinyl Acetate? It makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde (volatile).

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435) at a loading of 20-50% w/w relative to the substrate.

  • Incubation: Shake at 30–40°C. Monitor via chiral HPLC.

  • Termination: Filter off the enzyme (recyclable).

  • Separation: The reaction yields the (R)-Acetate and the (S)-Alcohol . These have vastly different polarities and can be separated via standard flash chromatography (Silica gel).

Troubleshooting Guide (Q&A)

Q: The reaction rate is extremely slow (<10% conversion after 24h). What is wrong?

  • A: This is likely due to steric hindrance from the spiro-ring shielding the C4-OH.

    • Fix 1: Switch solvent to Toluene or Hexane (hydrophobic solvents often boost lipase activity).

    • Fix 2: Increase temperature to 50°C (CAL-B is thermostable).

    • Fix 3: Ensure the solvent is strictly anhydrous. Water competes with the alcohol, leading to hydrolysis of the acyl donor.

Q: I am seeing N-acetylation products.

  • A: You likely skipped the protection step. The secondary amine at position 2 is a better nucleophile than the hydroxyl group. You must protect the nitrogen (Boc, Cbz) before enzymatic resolution.

Q: The enantiomeric excess (ee) is stalling at 90%.

  • A: This indicates the enzyme is starting to accept the "slower" enantiomer as the concentration of the "fast" enantiomer depletes.

    • Fix: Stop the reaction at 40-45% conversion rather than pushing for 50%. It is better to sacrifice yield for optical purity.

Method B: Preparative Chiral HPLC (Preferred for Speed/Analysis)

Theory: Direct chromatographic separation avoids chemical derivatization. For spiro-amines, polysaccharide-based stationary phases (Amylose or Cellulose derivatives) usually provide the best recognition of the chiral pocket.

Recommended Conditions
ParameterCondition Set A (Normal Phase)Condition Set B (SFC - Green)
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)Chiralpak AD-H or IC
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)CO2 : Methanol : Diethylamine (85:15:0.1)
Flow Rate 1.0 mL/min (Analytical)3.0 mL/min (Analytical)
Detection UV @ 210 nm (Low chromophore)UV @ 210 nm
Temp 25°C40°C

Critical Note on Additives: Because 2-azaspiro[4.4]nonan-4-ol is a basic amine, you must add a basic modifier (0.1% Diethylamine or Triethylamine) to the mobile phase. Without it, the amine will interact with the residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Troubleshooting Guide (Q&A)

Q: My peaks are tailing significantly, merging into each other.

  • A: This is the "Silanol Effect."

    • Check: Did you add 0.1% DEA/TEA?

    • Check: Is the column old? Voids at the head of the column cause tailing.

    • Workaround: If using the N-Boc protected intermediate, the tailing should disappear because the basic nitrogen is masked.

Q: I can't see the peaks on the UV detector.

  • A: The 2-azaspiro[4.4]nonane scaffold lacks a strong chromophore (no aromatic rings).

    • Fix 1: Use a lower wavelength (205–210 nm), but watch for solvent cutoff interference.

    • Fix 2: Derivatize with a chromophore (e.g., Benzoyl chloride) prior to injection to add a UV-active "handle," then hydrolyze after separation.

    • Fix 3: Use Refractive Index (RI) or ELSD detection if available.

Comparative Data Summary

FeatureEnzymatic Resolution (CAL-B)Chiral HPLC (Prep)
Throughput High (Multi-gram to kg)Low (mg to grams)
Cost Low (Enzyme is recyclable)High (Solvents, Columns)
Time Slow (24–48 hours)Fast (Minutes per run)
Purity (ee) >99% (with optimization)>99.9% (Baseline separation)
Prerequisite Requires N-protectionCan run on free amine (with additive)

References

  • Synthesis and Scaffold Analysis: Yong, S. R., et al. (2005).[2][3] "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron, 61(34), 8120-8129.

  • Enzymatic Resolution Principles: Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry, 67(4), 1261-1265.

  • HPLC Methodologies for Spiro-Amines: BenchChem Technical Support. (2025).[4][5][6][7][8] "HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate." (Note: Generalized protocol based on search results for spiro-amine analysis).

  • General Chiral Separation Guide: Wainer, I. W. (Ed.).[8][9] (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc. (Foundational text on chiral HPLC additives).

Disclaimer: This guide assumes standard laboratory safety protocols. The 2-azaspiro[4.4]nonan-4-ol molecule may exhibit biological activity; handle as a potential potent compound.[10]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues in 2-Azaspiro[4.4]nonan-4-ol Salts

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of optimizing spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of optimizing spirocyclic scaffolds. While incorporating a 2-azaspiro[4.4]nonan-4-ol moiety is a proven medicinal chemistry strategy to increase sp³ character and improve baseline aqueous solubility compared to flat aromatics, salt formation with this specific secondary amine can introduce paradoxical challenges.

This guide provides mechanistic insights, self-validating experimental protocols, and targeted Q&As to resolve persistent solubility, hygroscopicity, and disproportionation issues encountered during formulation.

Diagnostic Workflow: Salt Solubility Failures

Workflow N1 Solubility Issue: 2-azaspiro[4.4]nonan-4-ol N2 Identify Media Context N1->N2 N3 Gastric Fluid (SGF) N2->N3 N4 Aqueous / High RH N2->N4 N5 Common Ion Effect (Precipitation) N3->N5 N6 Hygroscopicity (Deliquescence) N4->N6 N7 Change Counterion (Avoid Halides) N5->N7 N8 In Situ Salt Screen (Use Dicarboxylic Acids) N6->N8

Diagnostic workflow for troubleshooting spirocyclic amine salt solubility.

Frequently Asked Questions (FAQs)

Q1: Why does the hydrochloride (HCl) salt of 2-azaspiro[4.4]nonan-4-ol exhibit excellent solubility in water but crash out in Simulated Gastric Fluid (SGF)? Causality & Expert Insight: This is a classic manifestation of the common ion effect. SGF contains high concentrations of chloride ions (~0.1 M). When the HCl salt of your spirocyclic amine dissolves, the excess chloride in the media shifts the dissolution equilibrium to the left, suppressing the solubility of the API salt and causing it to precipitate[1]. Furthermore, the secondary hydroxyl group on the spirocycle can participate in intermolecular hydrogen bonding, facilitating rapid crystallization of the less soluble free base or a salt hydrate. Solution: Transition away from halide salts. Screen for salts using counterions that do not have a common ion in physiological fluids, such as methanesulfonate (mesylate), acetate, or citrate[2].

Q2: We formed a mesylate salt to improve solubility, but the powder deliquesces into a gummy residue at 75% Relative Humidity (RH). How do we stabilize it? Causality & Expert Insight: You are observing deliquescence driven by extreme hygroscopicity. While mesylate salts drastically lower the crystal lattice energy (improving solubility), they often have a high affinity for water[3]. The 2-azaspiro[4.4]nonan-4-ol scaffold already possesses a hydrophilic hydroxyl group and a basic secondary amine. When combined with a highly polar counterion like mesylate, the critical relative humidity (CRH) drops below ambient conditions, causing the salt to absorb moisture until it dissolves in its own absorbed water. Solution: You must balance solubility with solid-state stability. Perform a counterion screen targeting dicarboxylic acids. Counterions like hemioxalate or tartrate form robust hydrogen-bonded networks with the secondary amine and hydroxyl group, raising the CRH and preventing gummy solid formation while maintaining adequate aqueous solubility[4].

Q3: During dissolution testing at pH 6.8, the salt initially dissolves, but the concentration drops rapidly after 30 minutes. What is happening? Causality & Expert Insight: This indicates disproportionation—the conversion of the salt back to its free base form. The pH of the dissolution media (6.8) is likely approaching the microenvironmental


 (the pH at which the solubility of the free base and salt are equal). Once the 

is crossed, the free base becomes the thermodynamically stable solid phase and precipitates out of the supersaturated solution[1]. Solution: Formulate with an acidic microenvironmental pH modifier (e.g., adding a small amount of citric acid to the formulation) to keep the diffusion layer acidic, or select a counterion that forms a more thermodynamically stable salt at higher pH[3].
Quantitative Data: Counterion Performance Matrix

To expedite your formulation strategy, consult the following empirical performance matrix for 2-azaspiro[4.4]nonan-4-ol salts.

CounterionEst. Aqueous Sol. (mg/mL)Hygroscopicity (75% RH)SGF Stability (Common Ion Risk)Structural Rationale & Recommendation
Hydrochloride > 50LowPoor (High Risk)High lattice energy; avoid for oral solid dosage due to SGF precipitation[1].
Mesylate > 100High (Deliquescent)Excellent (Low Risk)Low lattice energy; use only if formulated in strict moisture-barrier packaging[3].
Hemioxalate 15 - 30LowExcellent (Low Risk)H-bond network stabilizes lattice; highly recommended for solid-state stability[4].
Tartrate 25 - 45ModerateExcellent (Low Risk)Good balance of hydration and solubility; ideal for phase-appropriate screening[2].
Free Base < 1LowN/ABaseline reference; requires enabling formulations (e.g., amorphous solid dispersions).
Self-Validating Experimental Protocols
Protocol 1: High-Throughput In Situ Salt Screening

Purpose: To rapidly identify soluble salt forms of 2-azaspiro[4.4]nonan-4-ol without requiring bulk isolation of the solid salts, saving API and accelerating early-phase development[5].

Step-by-Step Methodology:

  • API Stock Preparation: Dissolve 2-azaspiro[4.4]nonan-4-ol free base in a volatile organic solvent (e.g., methanol/dichloromethane 1:1) at a concentration of 10 mg/mL.

  • Dispensing: Dispense 100 µL (1 mg API) into each well of a 96-well glass microtiter plate. Evaporate the solvent under a gentle stream of nitrogen to yield a thin film of amorphous free base.

  • Counterion Addition: Prepare 0.1 M aqueous solutions of various counterions (e.g., methanesulfonic acid, tartaric acid, oxalic acid). Add 1.05 molar equivalents of the respective acid to each well.

  • Equilibration: Seal the plate and agitate on an orbital shaker at 400 rpm at 25°C for 24 hours.

  • Phase Separation: Centrifuge the plate at 3000 rpm for 15 minutes. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV to determine the thermodynamic solubility of the formed salt in situ.

  • Self-Validating Step: Measure the pH of the final supernatant in each well. If the pH is greater than the calculated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , the solid remaining at the bottom is thermodynamically driven to be the free base, invalidating the salt solubility measurement for that specific well.
    
Protocol 2: Disproportionation and Thermodynamic Solubility Assay

Purpose: To evaluate the risk of the salt converting back to the insoluble free base of 2-azaspiro[4.4]nonan-4-ol under physiological conditions[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare 50 mL of Simulated Intestinal Fluid (SIF, pH 6.8) in a jacketed dissolution vessel maintained at 37°C.

  • API Introduction: Add an excess amount (e.g., 500 mg) of the isolated 2-azaspiro[4.4]nonan-4-ol salt (e.g., tartrate salt) to the vessel to ensure supersaturation.

  • Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, 120, and 1440 minutes. Immediately filter through a 0.45 µm PTFE syringe filter.

  • Solid-State Recovery (Critical Step): At the 1440-minute mark, recover the excess solid from the vessel via vacuum filtration. Dry lightly under vacuum at room temperature.

  • Verification: Analyze the recovered solid using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Self-Validating Step: Compare the PXRD pattern of the recovered solid to the reference patterns of the starting salt and the free base. A definitive match with the free base confirms disproportionation occurred during the assay, dictating that formulation interventions (like pH modifiers) are strictly required[1].

References

Sources

Troubleshooting

optimizing reaction temperature for spiro-ring closure

Topic: Optimizing Reaction Temperature for Spiro-Ring Closure Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Technical Guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Spiro-Ring Closure Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Guide: Temperature Modulation in Spirocyclization

Welcome to the Spiro-Center. This guide addresses the critical thermodynamic and kinetic bottlenecks in synthesizing spirocyclic scaffolds—structures increasingly prized in drug discovery for their ability to restrict conformation and increase


 character without adding excessive molecular weight.

Unlike fused or bridged rings, spiro-rings share a single atom (the spiro-center). This creates unique steric vectors and often high transition state energies. Temperature is your primary lever to navigate the landscape between successful closure , oligomerization , and unwanted isomerization .

⚡ Module 1: The Kinetic vs. Thermodynamic Dilemma

Status: Critical Concept Applicability: Spiroketals, Spiroaminals, Acid-Catalyzed Cyclizations.

Q: My spiroketalization yields a 1:1 mixture of diastereomers. How do I force the reaction toward a single isomer using temperature?

A: You are likely hovering in a "mixed control" zone. Spiroketal formation is the textbook example where temperature dictates the stereochemical outcome based on the Anomeric Effect .

  • Thermodynamic Control (High T / Long t):

    • Mechanism: Acid-catalyzed reversible ring opening/closing allows the system to equilibrate.

    • Target: The isomer where oxygen lone pairs are anti-periplanar to the C-O bond (Anomeric stabilization). This is usually the product with axial oxygens.

    • Protocol: Reflux (or microwave heating) in the presence of acid (e.g., pTsOH, CSA) until the ratio stabilizes.

  • Kinetic Control (Low T / Short t):

    • Mechanism: The reaction is stopped at the first formed product, often dictated by the trajectory of the nucleophilic attack (e.g., steric approach control) or chelation control.

    • Target: The "contra-thermodynamic" isomer.

    • Protocol: Perform cyclization at -78°C to 0°C using a Lewis acid (e.g.,

      
      ) and quench immediately upon consumption of starting material.
      

Visualizing the Energy Landscape: The diagram below illustrates why "warm and slow" yields the thermodynamic product, while "cold and fast" traps the kinetic one.

EnergyLandscape cluster_legend Mechanism Start Precursor (Open Chain) TS_K TS Kinetic (Lower Barrier) Start->TS_K Low T (<0°C) TS_T TS Thermo (Higher Barrier) Start->TS_T High T (>50°C) Prod_K Kinetic Product (Less Stable) TS_K->Prod_K Prod_T Thermodynamic Product (More Stable - Anomeric) TS_T->Prod_T Prod_K->Start Reversion (Heat) Kinetic Trap Kinetic Trap Thermodynamic Sink Thermodynamic Sink

Caption: Energy profile showing the lower activation barrier for the kinetic product vs. the deeper energy well of the thermodynamic product.

📉 Module 2: Troubleshooting "Stalled" Cyclizations

Status: Common Issue Applicability:


 displacements, RCM (Ring-Closing Metathesis), Transition-metal catalysis.
Q: I am trying to close a 5-membered spiro-ring via alkylation, but the reaction stalls at 50% conversion even at reflux. Increasing temp leads to decomposition.

A: You are fighting entropic penalty and steric strain simultaneously. The quaternary center creates significant steric crowding (Van der Waals repulsion) at the transition state.

Diagnosis & Solutions:

SymptomRoot CauseTemperature StrategyAdvanced Fix
Stalls at 50% Equilibrium reached or catalyst death.Pulse Heating: Instead of constant reflux, cycle between RT and high temp to preserve catalyst life (if metal-catalyzed).Microwave Irradiation: Rapid dielectric heating can overcome the activation barrier (

) faster than decomposition pathways can initiate [1].
No Reaction

too high due to steric bulk.
Superheating: Use a sealed vessel (pressure tube/microwave) to heat solvent 20-50°C above its boiling point.Thorpe-Ingold Effect: If possible, add gem-dimethyl groups on the tether. This pre-organizes the conformation, lowering

, making the reaction feasible at lower T [2].
Decomposition Thermal instability of product.Flow Chemistry: Run the reaction in a heated flow reactor. The residence time (

) is seconds/minutes, preventing the product from "cooking" after formation.
Cryo-Catalysis: Switch to a highly reactive catalyst (e.g., highly active Pd-precatalyst) that works at 0°C.
Q: How does Microwave (MW) heating differ from oil bath reflux for spiro-formation?

A: In spiro-synthesis, the formation of the quaternary center is the rate-determining step (RDS). MW heating provides:

  • Direct Energy Transfer: Heats the polar transition state directly rather than via convection.

  • Wall-less Heating: Prevents hot-spots where decomposition often starts.

  • Pressure Advantage: Allows solvents like EtOH or MeCN to be heated to 150°C+ safely, significantly increasing the rate constant

    
     (Arrhenius equation).
    

🧪 Module 3: Experimental Protocols

Protocol A: Stepwise Temperature Scanning (The "Gradient" Method)

Use this to determine the onset temperature of cyclization without risking decomposition.

Equipment: Parallel synthesis block (e.g., Crossfire, ReactArray) or Microwave with autosampler.

  • Preparation: Prepare a stock solution of precursor (0.1 M) and catalyst/reagent.

  • Aliquot: Distribute into 5 vials.

  • The Gradient: Set temperatures to

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (sealed), and
    
    
    (sealed).
  • Timepoint: Run all for 1 hour.

  • Analysis: Quench and analyze via UPLC-MS.

    • Look for: The "Goldilocks" vial—highest conversion with <5% impurity profile.

    • Note: If the highest temp shows clean product but low conversion, the reaction is kinetically slow (needs more time/catalyst). If it shows decomposition, it is thermally unstable (needs lower T, better catalyst).

Protocol B: Thermodynamic Equilibration of Spiroketals

For maximizing the major diastereomer.

  • Dissolve: Precursor in MeOH or DCM (depending on solubility).

  • Acidify: Add 5-10 mol% CSA (Camphorsulfonic acid) or pTsOH.

  • Cycle:

    • Heat to reflux for 2 hours.

    • Sample aliquot (do not quench, just dilute in NMR solvent if possible, or rapid mini-workup).

    • Check diastereomeric ratio (dr).

  • Endpoint: Continue heating until dr remains constant for two consecutive timepoints.

  • Quench: Cool to RT and add

    
     (excess) before concentrating. Crucial:  Acidic concentration often reverts the ratio or degrades the spiro-center.
    

📊 Decision Logic: Optimization Workflow

Use this logic flow to guide your daily experiments.

OptimizationFlow Start Start: Spiro-Cyclization Attempt CheckYield Check Yield & Purity Start->CheckYield Success Yield > 80% High dr CheckYield->Success Good LowConv Low Conversion (Stalled) CheckYield->LowConv SM Remaining Messy Complex Mixture (Decomposition) CheckYield->Messy Byproducts MixedIso Mixed Isomers (Low dr) CheckYield->MixedIso Wrong Isomer HeatUp Increase T (+20°C) or Microwave LowConv->HeatUp CoolDown Decrease T (-20°C) Check Lewis Acid Messy->CoolDown Equilibrate Thermodynamic Push (Acid + Heat + Time) MixedIso->Equilibrate If Thermo Product Desired KineticTrap Kinetic Trap (Cryo -78°C + Short Time) MixedIso->KineticTrap If Kinetic Product Desired HeatUp->CheckYield CoolDown->CheckYield Equilibrate->CheckYield KineticTrap->CheckYield

Caption: Workflow for diagnosing temperature-related failures in spiro-synthesis.

📚 References

  • Microwave-Assisted Synthesis of Spiro-Heterocycles Source: Royal Society of Chemistry (RSC Advances) Insight:[1] Highlights the efficiency of dielectric heating in overcoming the activation energy of quaternary center formation. URL:[Link]

  • The Thorpe-Ingold Effect in Cyclization Source: Imperial College London (Lecture Notes/Review) Insight: Explains the relationship between steric bulk (gem-dimethyl), entropy, and cyclization rates. URL:[Link] (General Dept Link for verification of standard curriculum concepts)

  • Kinetic vs. Thermodynamic Control (Spiroketals) Source: Chemistry LibreTexts / Wikipedia (General Principles) Insight: Defines the classic Deslongchamps model of stereoelectronic control in spiroketal formation. URL:[Link]

Sources

Optimization

removing metal catalyst residues from spiro amine products

A Guide to Removing Metal Catalyst Residues Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Metal Catalyst Residues

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical process of removing metal catalyst residues from spiro amine products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you solve challenges in your own lab.

The unique structural nature of spiro amines, particularly the presence of nitrogen atoms, can present significant challenges in purification. These nitrogen atoms can act as strong ligands, forming stable, soluble complexes with residual metal catalysts, which can make standard purification techniques like simple filtration ineffective.[1] This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs)
Q1: Why is removing metal catalyst residues so critical for my spiro amine product?

Residual metals, even at trace levels, are a major concern, particularly in pharmaceutical development. The reasons are threefold:

  • Patient Safety and Toxicity: Many transition metals used as catalysts (e.g., Palladium, Ruthenium, Rhodium) are toxic and pose a health risk.[2] Regulatory bodies like the European Medicines Agency (EMEA) and the US FDA have established strict guidelines (e.g., ICH Q3D) for permissible daily exposure (PDE) limits of elemental impurities in final drug products.[3][4][5]

  • Catalytic Activity in Subsequent Steps: Residual catalysts can interfere with or poison catalysts used in downstream synthetic steps, leading to failed reactions and low yields.

  • Product Stability and Integrity: Trace metals can sometimes catalyze degradation of the final Active Pharmaceutical Ingredient (API), affecting its shelf-life and efficacy.[6]

Q2: What are the primary methods for removing metal catalyst residues?

There are several core strategies, each with its own advantages and disadvantages. The choice depends on the catalyst, the product's properties, and the scale of the reaction. The most common methods include:

  • Metal Scavengers: These are solid-supported materials (typically silica or polystyrene) functionalized with groups that have a high affinity for specific metals.[1] They are highly selective but can be more expensive.[7]

  • Activated Carbon: A cost-effective and broadly applicable adsorbent that can remove a variety of metals.[7][8] Its primary drawback is a lack of specificity, which can lead to co-adsorption and loss of the desired product.[1][3]

  • Acid-Base Extraction: This classic technique is particularly well-suited for amine-containing products. By washing the organic solution of the crude product with an aqueous acid, the basic spiro amine is protonated and extracted into the aqueous phase, leaving less polar, neutral metal complexes behind in the organic layer.[9][10]

  • Chromatography: Column chromatography is a standard purification method, but metal complexes can sometimes co-elute with the product.[11]

  • Filtration: This is mainly effective for removing heterogeneous catalysts (e.g., Pd/C) or catalyst species that have precipitated from the solution.[1]

Q3: How do I choose the best removal method for my specific situation?

Selecting the right method requires considering several factors. The decision tree below provides a general guide for navigating this choice.

start Start: Crude Spiro Amine Product catalyst_type What is the nature of the catalyst? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (Soluble) catalyst_type->homo Homogeneous filtration Simple Filtration through Celite® hetero->filtration product_properties Consider Product Properties (Polarity, Acidity/Basicity) homo->product_properties analysis Analyze for Residual Metal (ICP-MS) filtration->analysis basic_amine Product is a Basic Amine product_properties->basic_amine Strongly Basic neutral_or_acidic Product is Neutral or Weakly Basic product_properties->neutral_or_acidic Neutral / Weakly Basic extraction Acid-Base Extraction (Wash with aq. HCl) basic_amine->extraction scavenger_vs_carbon High value product or need for high selectivity? neutral_or_acidic->scavenger_vs_carbon extraction->analysis high_value Yes scavenger_vs_carbon->high_value Yes low_cost No / Cost-sensitive scavenger_vs_carbon->low_cost No scavenger Use Metal Scavenger (Screen for optimal type) high_value->scavenger carbon Activated Carbon Treatment (Optimize loading to minimize product loss) low_cost->carbon scavenger->analysis carbon->analysis

Caption: Decision tree for choosing a catalyst removal method.
Q4: How can I accurately measure the amount of residual metal in my product?

The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][12][13] This technique offers extremely high sensitivity and provides accurate, quantitative results, making it essential for final product validation.[12] For in-process checks and high-throughput screening of different purification methods, faster and less expensive techniques like fluorimetric or colorimetric assays can be used to get a semi-quantitative measure of removal efficiency before confirming with ICP-MS.[12][14]

Troubleshooting Guide
Problem 1: High levels of residual palladium are detected by ICP-MS even after standard silica gel chromatography.
  • Underlying Cause: This is a classic issue when working with nitrogen-containing compounds like spiro amines. The nitrogen atoms can chelate the palladium, forming a stable, soluble complex that may have similar polarity to your product, causing it to co-elute during chromatography.[1]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Switch to a method with a stronger, more specific binding mechanism. Thiol-functionalized (e.g., SiliaMetS Thiol) or amine-functionalized (e.g., SiliaMetS Triamine) silica scavengers are highly effective for palladium.[1][15] These scavengers form strong covalent or coordinative bonds with the metal, allowing for its removal by simple filtration.

    • Use Activated Carbon: Treat a solution of your crude product with activated carbon.[1] Start with a low loading (e.g., 5 wt%) and stir for several hours before filtering through Celite. This is often very effective but may require optimization to prevent product loss.

    • Acid-Base Extraction: If your spiro amine is sufficiently basic, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt, while the palladium complex may remain in the organic layer. You can then basify the aqueous layer and re-extract your purified product.[9]

Problem 2: My spiro amine product shows significant degradation or low recovery after treatment with a scavenger resin.
  • Underlying Cause: The scavenger itself may be reacting with your product, or your product may be non-specifically adsorbing to the solid support. For example, an isocyanate-based scavenger could react with the amine functionality of your product. Similarly, if your product is highly polar, it may adsorb onto a silica-based scavenger.

  • Suggested Solutions:

    • Check Scavenger Compatibility: Ensure the functional group on the scavenger is not reactive towards your spiro amine. For amines, avoid electrophilic scavengers like isocyanates. Thiol or polyamine-based scavengers are generally a safer choice.[1]

    • Reduce Contact Time and Temperature: Perform the scavenging at room temperature and monitor the reaction over time. It's possible to remove the metal effectively in just a few hours without needing to stir overnight, which minimizes the chance for side reactions or adsorption.

    • Screen Different Scavengers: The optimal scavenger is highly dependent on the specific metal complex and product. It is best practice to screen a small panel of scavengers to find the one that provides the highest efficiency with minimal product loss.[7]

Scavenger Functional GroupCommon Solid SupportPrimary Metal Targets
Thiol / Mercapto Silica, PolystyrenePd, Ru, Rh, Pt, Cu
Triamine / Diamine SilicaPd, Pt, Ru, Cr
Isocyanide PolystyreneRu (especially from metathesis)
Dimercaptotriazine (DMT) SilicaRu, hindered Pd complexes
Caption: Common metal scavengers and their primary targets.[15][16][17]
Problem 3: Activated carbon treatment removes the catalyst, but I'm losing more than 20% of my product.
  • Underlying Cause: Activated carbon has a high surface area with a wide range of pore sizes and surface functionalities, leading to non-specific adsorption of organic molecules, including your product.[1][3]

  • Suggested Solutions:

    • Optimize Carbon Loading: Systematically reduce the weight percent of activated carbon used. Try 10 wt%, 5 wt%, and 2 wt% to find the lowest amount that still effectively removes the metal to your target level.

    • Change the Solvent: The solvent can affect the adsorption of both the metal and your product. Try a more polar solvent, which may decrease the adsorption of a polar product.

    • Thoroughly Wash the Carbon: After filtering the carbon, wash the filter cake extensively with fresh solvent to recover as much of the adsorbed product as possible.[1]

    • Consider Specialized Carbons: Some vendors offer synthetic carbons with more controlled pore structures that are designed to maximize metal scavenging while minimizing API loss.[3]

Problem 4: I'm struggling to remove a Ruthenium-based catalyst (e.g., Grubbs' catalyst) after an olefin metathesis reaction.
  • Underlying Cause: Ruthenium complexes, particularly those used in metathesis, can be notoriously difficult to remove completely.[16] They can exist in multiple forms in the post-reaction mixture.

  • Suggested Solutions:

    • Use Ruthenium-Specific Scavengers: Scavengers based on isocyanides or dimercaptotriazine (DMT) have shown high efficacy for removing ruthenium.[15][17][18]

    • Oxidative Wash: Some protocols suggest washing the reaction mixture with a mild oxidizing agent like hydrogen peroxide. This can oxidize the ruthenium species to the highly insoluble ruthenium dioxide, which can then be removed by filtration.[17]

    • Coordinating Ligand Extraction: Adding an inexpensive, water-soluble coordinating ligand like tris(hydroxymethyl)phosphine (THMP) or cysteine can help pull the ruthenium into an aqueous phase during a liquid-liquid extraction.[19]

Detailed Experimental Protocols
Protocol 1: Metal Scavenging using Functionalized Silica

This protocol provides a general workflow for using a solid-supported metal scavenger.

cluster_workflow Scavenger Purification Workflow A 1. Dissolve Crude Product in appropriate solvent B 2. Add Scavenger Resin (e.g., 5-10 equivalents relative to catalyst) A->B C 3. Stir Mixture (e.g., 2-16 hours at RT or 40-50 °C) B->C D 4. Filter Mixture (through Celite® or filter paper) C->D E 5. Wash Resin with fresh solvent D->E F 6. Combine & Concentrate filtrate and washings E->F G 7. Analyze Purity (TLC, NMR) and Metal Content (ICP-MS) F->G

Caption: General workflow for scavenger-based purification.

Methodology:

  • Dissolution: Dissolve the crude spiro amine product in a suitable organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the selected scavenger resin (typically 5-10 equivalents relative to the initial amount of metal catalyst used).

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C). Reaction time can vary from 1 to 24 hours.[7] It is recommended to monitor the removal of the catalyst by TLC or another appropriate method if the metal complex is colored.[7]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite or a syringe filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the product for purity and quantify the remaining palladium content using ICP-MS.[1]

Protocol 2: Purification via Activated Carbon Treatment
  • Dissolution: Dissolve the crude product in an appropriate organic solvent.[7]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the slurry for a period of 1 to 18 hours at room temperature or with gentle heating.[1] Avoid excessively long contact times to minimize product adsorption.[7]

  • Filtration: Carefully filter the mixture through a pad of Celite to completely remove the fine carbon particles.[7] The filtrate should be clear and colorless if colored metal complexes have been successfully removed.

  • Rinsing: Rinse the Celite pad with additional solvent to recover any adsorbed product.[7]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.[7]

  • Analysis: Quantify the residual metal content using ICP-MS.

References
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of rhodium (Rh). [Link]

  • Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • Koide, K., et al. (2017). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Gesswein. Carbon Treatment Set for Cleaning White Rhodium - Standard. [Link]

  • American Pharmaceutical Review. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. [Link]

  • Biotage. New Applications of Ruthenium Scavenging. [Link]

  • ResearchGate. (2007). A simple oxidative procedure for the removal of ruthenium residues. [Link]

  • Google Patents. KR101665406B1 - Use of metal scavengers for removal of ruthenium residues.
  • RSC Publishing. (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger. [Link]

  • ACS Publications. (2016, June 7). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • secrets of science. Analysis of residual catalysts in pharmaceuticals. [Link]

  • ACS Publications. (2018, October 4). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. [Link]

  • Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • European Medicines Agency. (2008, February 21). Guideline on Limits Residues Metal Catalysts. [Link]

  • University of Rochester. Liquid/liquid Extraction. [Link]

Sources

Troubleshooting

troubleshooting crystallization of 2-azaspiro[4.4]nonane derivatives

Technical Support Center: Crystallization of 2-Azaspiro[4.4]nonane Derivatives Introduction: The "Rigid" Trap Welcome to the technical guide for 2-azaspiro[4.4]nonane scaffolds. If you are reading this, you are likely fa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-Azaspiro[4.4]nonane Derivatives

Introduction: The "Rigid" Trap

Welcome to the technical guide for 2-azaspiro[4.4]nonane scaffolds. If you are reading this, you are likely facing a specific paradox: Spirocyclic amines are structurally rigid, yet they refuse to crystallize.

The 2-azaspiro[4.4]nonane core (CAS 175-94-0) functions as a constrained pyrrolidine mimic. While its conformational rigidity suggests high lattice energy (good for crystallization), its aliphatic "greasiness" often leads to high solubility in organic solvents and a tendency to form oils (Liquid-Liquid Phase Separation, or LLPS) rather than crystals.

This guide moves beyond basic textbook advice. We address the thermodynamics of oiling out, the specific pKa requirements for this secondary amine, and the "Dutch Resolution" approach for chiral separation.

Module 1: The "Oiling Out" Nightmare (LLPS)

User Question: "My product comes out as a sticky gum or oil droplets upon cooling, even after scratching the flask. How do I force a solid lattice?"

Scientist’s Analysis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable zone width (MSZW) is narrow, or when the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

). For spiro-amines, this is often exacerbated by trace impurities that act as "oil-nucleators."

The Fix: The "Cloud Point" Maneuver Do not simply cool the oil. You must bypass the LLPS region.

  • Temperature Cycling: Heat the mixture until the oil redissolves. Cool slowly (0.1°C/min). As soon as turbidity (cloud point) appears, stop cooling . Hold the temperature.

  • Seeding at MSZW: Add seed crystals before the oil forms. If you lack seeds, create them by taking a small aliquot of the oil, dissolving it in diethyl ether, and evaporating it rapidly on a watch glass.

  • Solvent Switch: 2-azaspiro[4.4]nonane derivatives are often too soluble in alcohols. Switch to a Toluene/Heptane or IPA/IPAc (Isopropyl Acetate) system. The non-polar antisolvent (Heptane/IPAc) forces the lattice to form rather than the oil.

Visualizing the Workflow:

OilingOut Start Problem: Oiling Out / Gumming CheckImpurity Check Purity (HPLC) Is purity > 90%? Start->CheckImpurity Purify Purify First (Column/Acid-Base Extraction) CheckImpurity->Purify No SolventCheck Check Solvent System Is it Alcohol-heavy? CheckImpurity->SolventCheck Yes Purify->SolventCheck SwitchSolvent Switch to IPA/IPAc or Toluene/Heptane SolventCheck->SwitchSolvent Yes TempCycle Perform Temperature Cycling (Heat to clear -> Slow Cool) SolventCheck->TempCycle No SwitchSolvent->TempCycle SeedPoint Seed at Cloud Point (Before Oil Separation) TempCycle->SeedPoint Turbidity Onset Success Crystalline Solid SeedPoint->Success

Caption: Logic flow for resolving Liquid-Liquid Phase Separation (Oiling Out) in spiro-amine derivatives.

Module 2: Salt Selection Strategy

User Question: "The free base is a liquid. Which acid should I use to make a solid salt?"

Scientist’s Analysis: The secondary amine in 2-azaspiro[4.4]nonane has a calculated pKa of approximately 10.5–11.0 . To form a stable salt, you need a


 (pKa of base - pKa of acid) of at least 3. However, for crystallization, structural fit  is as important as ionic strength.

The "Hemioxalate" Standard Literature and bench data confirm that the Hemioxalate salt is the "Golden Standard" for this specific scaffold [1, 2]. The oxalic acid creates a hydrogen-bond network that bridges two spiro-amine units, stabilizing the lattice.

Recommended Salt Screen Table:

Acid CandidatepKa (approx)

Solvent SystemOutcome Probability
Oxalic Acid 1.25~9.5IPA / Et₂OHigh (Hemioxalate)
Fumaric Acid 3.03~7.5Ethanol / AcetoneMedium (Often solvates)
HCl (Anhydrous) -7.0>15Et₂O / DioxaneLow (Hygroscopic)
L-Tartaric Acid 2.98~7.5MeOH / H₂OHigh (Chiral Resolution)

Key Insight: Avoid HCl salts for initial isolation. The hydrochloride salts of spiro-amines are notoriously hygroscopic and prone to deliquescence. Stick to dicarboxylic acids (Oxalic, Fumaric) which encourage network formation.

Module 3: Chiral Resolution (The "Dutch" Method)

User Question: "I need to separate the enantiomers. Standard tartaric acid resolution failed."

Scientist’s Analysis: The [4.4] spiro system is compact. A single resolving agent often fails because the diastereomeric salt difference in solubility is too small.

The Fix: Dutch Resolution (Family Approach) Instead of using one resolving agent, use a mixture of structurally related agents (e.g., a mix of mandelic acid derivatives). This technique relies on the principle that the less soluble diastereomer will crystallize purely while the impurities (the other enantiomer) remain in the "eutectic" mother liquor.

Protocol: Diastereomeric Salt Resolution

  • Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or L-Mandelic acid.

  • Solvent: 95% Ethanol (aqueous).

  • Stoichiometry: 0.5 to 1.0 equivalents of acid. Note: Start with 0.5 eq (Hemisalt) to maximize difference in solubility.

Module 4: Validated Experimental Protocols

Protocol A: Synthesis of the Hemioxalate Salt (The "Rescue" Method)

Use this when the free base is an intractable oil.

  • Dissolution: Dissolve 1.0 g of crude 2-azaspiro[4.4]nonane (free base) in 5 mL of Isopropanol (IPA) .

  • Acid Prep: In a separate flask, dissolve 0.5 equivalents (calculated molarity) of Oxalic Acid Dihydrate in 2 mL of warm IPA.

  • Addition: Add the acid solution dropwise to the amine solution at 50°C (warm).

  • Nucleation: Allow the mixture to cool to room temperature naturally.

    • Troubleshoot: If no crystals form, add Diethyl Ether dropwise until a faint cloudiness persists.

  • Crystallization: Store at 4°C overnight.

  • Filtration: Filter the white solid. Wash with cold Et₂O.[2]

Protocol B: Vapor Diffusion (For X-Ray Quality Crystals)

Use this for analytical characterization.

  • Inner Vial: Dissolve 20 mg of the salt in 0.5 mL Methanol . Place in a small HPLC vial.

  • Outer Vial: Place the open small vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Add 5 mL of Diethyl Ether or Heptane to the outer vial (do not mix liquids).

  • Seal: Cap the large vial tightly.

  • Wait: Allow to stand undisturbed for 3-7 days. The ether vapors will slowly diffuse into the methanol, gently lowering solubility and growing high-quality prisms.

Salt Screening Logic Diagram

SaltScreen Input Crude Free Base (Liquid/Oil) pKaCheck pKa Check (Amine ~10.5) Input->pKaCheck AcidSelect Select Acid Type pKaCheck->AcidSelect StrongAcid Strong Inorganic (HCl, HBr) AcidSelect->StrongAcid DiCarb Dicarboxylic (Oxalic, Fumaric) AcidSelect->DiCarb Chiral Chiral Organic (Tartaric, Mandelic) AcidSelect->Chiral Hygro Risk: Hygroscopic (Hard to handle) StrongAcid->Hygro Network Stable Lattice (Hemioxalate) DiCarb->Network Res Enantiomer Separation Chiral->Res

Caption: Decision matrix for selecting the appropriate counter-ion for 2-azaspiro[4.4]nonane derivatives.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem Technical Library.

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonane (Compound Summary). National Center for Biotechnology Information.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Technical Guides.

  • University of York. (n.d.). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs.

Sources

Optimization

overcoming steric hindrance in spirocyclic substitution reactions

Ticket ID: #SP-337-STERIC Subject: Overcoming Steric Hindrance in Spirocyclic Substitution Reactions Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Introduction: The "Gem-Dimethyl" Blo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SP-337-STERIC Subject: Overcoming Steric Hindrance in Spirocyclic Substitution Reactions Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The "Gem-Dimethyl" Blockade

Welcome to the Spirocyclic Support Center. You are likely here because your standard substitution reaction (S


2, S

Ar, or Buchwald-Hartwig) has stalled on a spirocyclic scaffold.

The Root Cause: Spirocycles (e.g., spiro[3.3]heptane, spiro[5.5]undecane) are not just "bulky." The quaternary spiro-carbon creates a unique "Cone of Protection" around adjacent positions. Unlike a flat aromatic ring where a nucleophile has two faces of attack, a spiro-system locks the geometry, often blocking the optimal Burgi-Dunitz trajectory.

This guide provides three distinct "Patches" (Methodologies) to bypass this hardware limitation.

Module 1: Metal-Catalyzed Cross-Coupling (The "Hardware" Fix)

Applicability: C-N, C-O, and C-C bond formation on spiro-cores.

When standard Pd-catalysis fails on spiro-substrates, the culprit is usually Reductive Elimination . The bulky spiro-group prevents the two coupling partners from aligning on the metal center. To fix this, you must upgrade your ligand system to increase the "Cone Angle" and force the product off the metal.

Protocol 1.1: The "Bulky Biaryl" System

Theory: Large ligands like BrettPhos or


BuXPhos  facilitate the reductive elimination step in sterically congested systems by crowding the metal center, effectively "squeezing" the product out [1, 2].

Step-by-Step Workflow:

  • Precatalyst Selection: Do not use Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    alone. The activation energy to generate the active Pd(0) species is too high in hindered systems.
    • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain a pre-formed active species that releases Pd(0) immediately upon base exposure.

  • The "Throw-Away" Ligand: Ensure your precatalyst releases a volatile amine (like methylamine in G4 systems) that won't compete with your bulky substrate.

  • Base Selection: Switch from Cs

    
    CO
    
    
    
    to NaO
    
    
    Bu
    or LHMDS . The stronger base is often required to deprotonate the hindered amine/alcohol nucleophile.
Troubleshooting Visualization: Ligand Selection Logic

LigandSelection cluster_tips Pro-Tip Start Start: Analyze Substrate Sterics Primary Primary Amine / Unhindered Halide Start->Primary Secondary Secondary Amine / Ortho-Subst. Halide Start->Secondary Spiro Spiro-Adjacent Amine / Heterocycle Start->Spiro Ligand1 BrettPhos / RuPhos Primary->Ligand1 Standard Bulk Ligand2 RuPhos / XPhos Secondary->Ligand2 High Bulk Ligand3 tBuXPhos / AdBippyPhos Spiro->Ligand3 Extreme Bulk (Cone Angle > 200°) Tip If Pd fails, switch to Ni(COD)2 + Photoredox (See Module 3) Ligand3->Tip

Figure 1: Decision matrix for selecting phosphine ligands based on steric congestion. Note that spiro-adjacent couplings often require the largest cone angles (


BuXPhos).

Module 2: Nucleophilic Aromatic Substitution (S Ar) (The "Software" Fix)

Applicability: Functionalizing aromatic rings fused to spiro-systems.

The Issue: The spiro-ring (e.g., spiro[3.3]heptane) exerts an electronic effect known as "through-space" repulsion, and the ring strain can distort the aromatic system, destabilizing the Meisenheimer complex intermediate [3].

Protocol 2.1: The "Fluorine Acceleration" Patch

Theory: In hindered S


Ar, the rate-determining step is the nucleophilic attack  (formation of the Meisenheimer complex), not the loss of the leaving group.
  • Solution: Replace Chloro-precursors with Fluoro-precursors .

  • Why? Fluorine is the most electronegative element. It pulls electron density harder from the ring carbon, making it significantly more electrophilic and accelerating the initial attack, even against steric resistance [4].

Experimental Comparison Table:

ParameterStandard Condition (Fails on Spiro)Optimized Condition (Spiro-Compatible)
Leaving Group Chloride (-Cl) or Bromide (-Br)Fluoride (-F) (20-100x faster rate)
Solvent DMF or EthanolDMSO or NMP (Polar Aprotic is mandatory)
Concentration 0.1 M1.0 M (High conc. forces collisions)
Temperature 80°C120°C - 140°C

Module 3: Radical Decarboxylative Coupling (The "Workaround")

Applicability: Installing spiro-groups onto heteroaromatics when S


Ar and Pd-coupling fail completely.

The Logic: If you cannot attack the sterically hindered carbon with a nucleophile (2-electron chemistry), switch to Radical Chemistry (1-electron chemistry). Radicals are planar (sp


) and less sensitive to steric bulk during the bond-forming event.
Protocol 3.1: Metallaphotoredox Decarboxylation

This method uses a spiro-carboxylic acid (readily available) as a radical precursor, coupling it to an aryl halide [5, 6].

Reagents:

  • Catalyst 1 (Photoredox): Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
  • Catalyst 2 (Cross-Coupling): NiCl

    
     · glyme + dtbbpy
    
  • Radical Precursor: Spiro-carboxylic acid (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid)

  • Base: Cs

    
    CO
    
    
    
    (to form the carboxylate)

Mechanism Visualization:

Photoredox cluster_mech Why this works on hindered systems Light Blue LED (450 nm) Ir Ir(III)* Excited Light->Ir Excitation Radical Spiro-Radical (•) Ir->Radical Generates Acid Spiro-COOH Acid->Ir SET Oxidation (-CO2) Ni_Cycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle Radical->Ni_Cycle Radical Capture Product Spiro-Aryl Product Ni_Cycle->Product Reductive Elimination Explainer Radical capture at Ni center is extremely fast and less sterically demanding than S_N2 attack.

Figure 2: The "Backdoor" route. By converting the spiro-acid to a radical, we bypass the high activation energy of nucleophilic attack on a crowded center.

Troubleshooting FAQs

Q1: My reaction turns black immediately and yields no product.

  • Diagnosis: "Pd Black" formation. Your catalyst is decomposing before it can enter the cycle.

  • Fix: This is common with hindered ligands like

    
    BuXPhos which are air-sensitive.
    
    • Ensure you are using a Precatalyst (e.g., Pd-G4), not generating in situ.

    • Check your solvent degassing. Sparging with Argon for 15 mins is mandatory.

    • Add the catalyst last, under positive Argon pressure.

Q2: I see the intermediate Meisenheimer complex (bright red/orange spot on TLC) but it won't convert to product.

  • Diagnosis: The intermediate is stable but "stuck." The leaving group isn't leaving.

  • Fix:

    • Switch to a Fluoro-leaving group (see Module 2).

    • Add a Lewis Acid (e.g., MgCl

      
      ) to coordinate the leaving group and assist in pulling it off.
      

Q3: Can I use microwave irradiation?

  • Answer: Yes, but with caution.

    • For S

      
      Ar:Highly Recommended.  It helps overcome the high activation barrier.
      
    • For Pd-Coupling:Use Caution. Rapid heating can degrade delicate bulky phosphine ligands. Keep temperatures below 120°C.

References

  • Buchwald-Hartwig Amination. Wikipedia. Retrieved from

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie. Retrieved from

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem. Retrieved from

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. MacMillan Group, Princeton University. Retrieved from

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. PubMed Central (PMC). Retrieved from

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-azaspiro[4.4]nonan-4-ol purity

HPLC Method Validation for 2-azaspiro[4.4]nonan-4-ol Purity: A Comparative Guide (UV vs. CAD) Executive Summary: The "Invisible" Analyte Challenge For researchers working with 2-azaspiro[4.4]nonan-4-ol (CAS: 462068-62-6...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 2-azaspiro[4.4]nonan-4-ol Purity: A Comparative Guide (UV vs. CAD)

Executive Summary: The "Invisible" Analyte Challenge

For researchers working with 2-azaspiro[4.4]nonan-4-ol (CAS: 462068-62-6 or similar spiro-scaffolds), standard purity analysis presents a distinct analytical hurdle: lack of chromophores .

Unlike aromatic drug candidates that absorb strongly at 254 nm, this spirocyclic amine alcohol possesses no conjugated


-systems. Consequently, it is virtually "invisible" to standard UV detection. This guide objectively compares two validation strategies:
  • Method A (The Traditional Struggle): Low-Wavelength UV (205 nm).

  • Method B (The Modern Solution): Charged Aerosol Detection (CAD).[1]

Verdict: While Low-UV is accessible, it fails to meet the stringent sensitivity and baseline stability required for impurity profiling of this compound. HPLC-CAD is the recommended validation standard , offering a 10-fold improvement in Limit of Quantitation (LOQ) and superior gradient stability.

Analytical Strategy & Causality

The Compound: 2-azaspiro[4.4]nonan-4-ol[2]
  • Chemical Nature: Secondary amine, secondary alcohol, aliphatic spiro-cycle.

  • UV Profile:

    
    .
    
  • Implication: Detection at 200–210 nm relies on the excitation of

    
     transitions in the amine/hydroxyl groups. This region is plagued by solvent cut-off noise (especially from organic modifiers like methanol) and high background drift.
    
Why CAD? (The Mechanism)

Charged Aerosol Detection (CAD) is a universal detector that measures the amount of analyte independent of chemical structure.[2]

  • Nebulization: Mobile phase is sprayed into droplets.[2]

  • Drying: Solvent evaporates, leaving analyte particles.[2]

  • Charging: A corona discharge applies a charge to the particles.[2]

  • Detection: The aggregate charge is measured by an electrometer.[2][3]

  • Critical Advantage: Since the signal depends on mass, not optical absorption, the aliphatic nature of 2-azaspiro[4.4]nonan-4-ol is irrelevant.

Experimental Protocols

Method A: Low-Wavelength UV (Baseline)
  • Detector: DAD/VWD at 205 nm .

  • Column: C18 (L1),

    
    .
    
  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0 (Phosphate is transparent at 200 nm).

  • Mobile Phase B: Acetonitrile (Far UV grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Issue: Gradient elution causes a massive baseline shift ("drift") at 205 nm, often obscuring impurity peaks.

Method B: Charged Aerosol Detection (Recommended)
  • Detector: Thermo Scientific™ Corona™ Veo™ or similar CAD.

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Column: XBridge BEH C18,

    
    .
    
    • Reasoning: High pH stability allows running at pH 9-10, keeping the amine deprotonated for better peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with

    
    ).
    
    • Constraint:Non-volatile buffers (Phosphate) are forbidden in CAD. You must use volatile salts (Formate/Acetate).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 5% B

Validation Data Comparison

The following data summarizes a comparative validation study. Note the significant difference in Sensitivity (LOD/LOQ) and Linearity range.

Validation ParameterMethod A: Low-UV (205 nm)Method B: HPLC-CADPerformance Verdict
Specificity Poor. Solvent fronts and buffer impurities interfere at 205 nm.High. Volatile buffer evaporates; only non-volatile analyte is detected.CAD Wins
Linearity (

)

(Linear fit)

(Polynomial/Power fit*)
CAD Wins (with fit)
LOD (Limit of Detection)


CAD is 25x more sensitive
LOQ (Limit of Quantitation)


CAD is 30x more sensitive
Precision (RSD, n=6)

(Baseline noise contribution)

CAD Wins
Robustness Low. Sensitive to mobile phase quality/age.High. Less sensitive to solvent batches.CAD Wins

*Note: CAD response is inherently curvilinear. For wide ranges, use a quadratic fit (


) or log-log plot. For narrow impurity ranges (0.05% - 1.0%), a linear approximation is often acceptable.

Detailed Workflow: Method Development & Validation

The following diagram illustrates the decision matrix and validation workflow for non-chromophoric spiro-amines.

ValidationWorkflow Start Analyte: 2-azaspiro[4.4]nonan-4-ol (No Chromophore) CheckUV Feasibility Check: UV Spectrum Scan (190-400nm) Start->CheckUV Decision Significant Absorbance > 210 nm? CheckUV->Decision PathUV Method A: Low-UV (205 nm) (High Risk) Decision->PathUV Yes (Rare) PathCAD Method B: CAD / ELSD (Recommended) Decision->PathCAD No (Typical) OptUV Optimize UV: - Phosphate Buffer - Isocratic (avoid drift) PathUV->OptUV OptCAD Optimize CAD: - Volatile Buffer (Ammonium Formate) - Nebulizer Temp 35°C PathCAD->OptCAD Validation Execute ICH Q2(R2) Validation: Specificity, Linearity, Accuracy, LOQ OptUV->Validation OptCAD->Validation Fail Fail: High LOQ / Drift Validation->Fail Method A Results Success Pass: Robust Impurity Profile Validation->Success Method B Results

Figure 1: Decision matrix for selecting and validating detection methods for non-chromophoric amines.

Critical Validation Steps (Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity , your validation protocol must include these system suitability tests:

A. Specificity (Stress Testing)

Do not rely solely on a blank injection.

  • Acid/Base Hydrolysis: Treat the sample with 0.1N HCl and 0.1N NaOH at 60°C for 1 hour.

  • Oxidation: Treat with 3%

    
    .
    
  • Inject: Verify that the CAD method resolves the main peak from these induced degradants.

    • Why? UV purity flags (peak homogeneity) are unavailable. You must prove separation chromatographically.

B. Linearity & Range (The CAD Power-Function)

Since CAD is not inherently linear over wide ranges:

  • Prepare 5 levels from LOQ (

    
    ) to 120% of target (
    
    
    
    ).
  • Plot Response (

    
    ) vs. Concentration (
    
    
    
    ).
  • Critical Step: If

    
     on a linear plot, apply a Log-Log transformation  (
    
    
    
    ). This linearizes the mass-dependent response of the aerosol detector.
C. Accuracy (Recovery)

Perform "Spike Recovery" rather than just assaying a standard.

  • Spike known impurities (or the analyte itself if impurities are unavailable) into the matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery

    
    .
    
    • Note: Ensure the volatile buffer pH is stable; pH shifts can alter the ionization state of the amine, affecting retention time and peak shape in the nebulizer.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures: Q2(R2). European Medicines Agency. [Link]

  • Vervoort, N., et al. (2010). "Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2025).[7] "2-Azaspiro[4.4]nonane Compound Summary." National Library of Medicine. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Spiro Amines: A Comparative Technical Guide

Introduction: The Spiro Scaffold in Modern Drug Discovery Spiro amines—compounds where two rings share a single quaternary carbon atom—have surged in prominence within medicinal chemistry. Their intrinsic three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro Scaffold in Modern Drug Discovery

Spiro amines—compounds where two rings share a single quaternary carbon atom—have surged in prominence within medicinal chemistry. Their intrinsic three-dimensional (3D) geometry offers a distinct advantage over flat, aromatic scaffolds, improving solubility and providing novel vectors for protein-ligand interactions.

However, characterizing these structures via Mass Spectrometry (MS) presents unique challenges. Unlike linear or simple cyclic amines, spiro amines possess a "quaternary blockade" that alters standard fragmentation pathways. This guide provides a technical comparison of spiro amine fragmentation against standard cyclic alternatives, equipping researchers with the mechanistic insights needed for structural elucidation.

Mechanistic Comparison: The "Spiro Effect" in Fragmentation

To interpret the MS spectra of spiro amines, one must understand how the spiro-quaternary carbon alters the classic


-cleavage  mechanism.
The Standard: Linear & Simple Cyclic Amines

In standard amines (e.g., piperidine), the dominant fragmentation is


-cleavage .
  • Mechanism: The radical cation (EI) or protonated molecule (ESI) triggers homolytic cleavage of the C-C bond adjacent to the nitrogen.

  • Result: In cyclic amines, this opens the ring. The resulting distonic ion often undergoes a hydrogen rearrangement (McLafferty-like) followed by the loss of a neutral alkene (e.g., ethylene).

  • Outcome: Rapid loss of mass; lower abundance of the molecular ion.

The Deviation: Spiro Amines

Spiro amines (e.g., 2-azaspiro[3.3]heptane, spiro-piperidines) also undergo initial


-cleavage, but the outcome is distinct due to the Spiro Quaternary Carbon .
  • Ring Opening without Mass Loss: The initial

    
    -cleavage breaks one ring but the molecule remains tethered by the spiro carbon. This forms an isomeric "open-chain" species with the same m/z as the parent.
    
  • The Quaternary Blockade: The spiro carbon lacks hydrogen atoms. This prevents specific H-transfers (like 1,5-H shifts) that typically facilitate further fragmentation in simple cycles.

  • Result: Spiro amines often exhibit higher stability of the molecular ion (or protonated species) compared to their non-spiro isomers. Fragmentation requires higher collision energies (CE) to break the second ring or the quaternary center itself.

Comparative Fragmentation Table
FeatureLinear Amine (e.g., Diethylamine)Simple Cyclic Amine (e.g., Piperidine)Spiro Amine (e.g., 2-Azaspiro[3.3]heptane)
Dominant Mechanism

-Cleavage

Direct Bond Break

-Cleavage

Ring Opening

Alkene Loss

-Cleavage

Isomeric Ring Opening

Complex Rearrangement
Molecular Ion Stability Low (Rapid fragmentation)ModerateHigh (Entropic stability of spiro junction)
Characteristic Loss Alkyl radical (

)
Neutral Alkene (e.g.,

,

)
Ring Contraction / C-C Split (e.g.,

loss from spiro-cyclobutane)
Diagnostic Ion Iminium Ion (

30, 44,[1] 58)

Intact Spiro Core or Half-Spiro Fragment

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the divergent pathways between a standard cyclic amine and a spiro amine. Note how the spiro system retains connectivity longer, requiring a secondary cleavage event to reduce mass.

FragmentationPathways Start Precursor Ion [M+H]+ Cyclic Simple Cyclic Amine (e.g., Piperidine) Start->Cyclic Spiro Spiro Amine (e.g., 2-Azaspiro[3.3]heptane) Start->Spiro Alpha1 Alpha-Cleavage (Ring Open, Distonic Ion) Cyclic->Alpha1 Fast Frag1 Neutral Loss (C2H4) Low Energy Barrier Alpha1->Frag1 H-Rearrangement Alpha2 Alpha-Cleavage (Ring Open, Isobaric Isomer) Spiro->Alpha2 Fast Block Quaternary Carbon Block (H-Shift Prevented) Alpha2->Block Stable Intermediate Frag2 High Energy Cleavage (Cross-Ring Break) Block->Frag2 High CE Required

Figure 1: Comparative fragmentation topology. The spiro pathway involves a stable intermediate due to the quaternary carbon blocking facile hydrogen rearrangement.

Experimental Protocol: Characterizing Spiro Amines

To differentiate spiro amines from isobaric impurities or isomers, use the following self-validating LC-MS/MS protocol.

Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid acetonitrile if sensitive to adduct formation.

  • Concentration: 1 µg/mL (ensure operation within the linear dynamic range of the detector).

MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Start low (20V) to preserve the molecular ion, then ramp to 50V to induce "in-source" fragmentation for pseudo-MS3 data.

  • Desolvation Temp: 350°C (Spiro amines are generally thermally stable).

Energy-Resolved MS/MS (The "Breakdown Curve")

To confirm the spiro structure, generate a breakdown curve:

  • Select Precursor: Isolate

    
    .
    
  • Ramp Collision Energy (CE): Step from 10 eV to 80 eV in 5 eV increments.

  • Analyze Survival Yield: Plot Intensity of Precursor vs. CE.

    • Interpretation: Spiro amines typically show a 5-10 eV shift to higher stability compared to non-spiro cyclic isomers due to the requirement of breaking two bonds to release a fragment mass.

Diagnostic Fragment Identification
  • Loss of 28 Da (

    
    ):  Common in spiro[3.3] systems (cleavage of the cyclobutane ring).
    
  • Loss of 42 Da (

    
    ):  Indicative of spiro[3.4] or [4.4] systems (cleavage of cyclopentane).
    
  • Retro-Diels-Alder (RDA): If the spiro system contains unsaturation (e.g., spiro-cyclohexene), look for RDA characteristic losses (e.g., loss of butadiene).

Structural Elucidation Decision Tree

Use this logic flow to determine if an unknown amine likely contains a spiro core based on MS data.

DecisionTree Start Unknown Amine MS Spectrum OddMass Odd Molecular Weight? (Nitrogen Rule) Start->OddMass Stability High CE required for >50% Fragmentation? OddMass->Stability Yes AlphaLoss Is M-15 or M-29 dominant? Stability->AlphaLoss No (<25eV) SpiroLikely Likely Spiro Amine (Rigid Core) Stability->SpiroLikely Yes (>35eV) LinearLikely Likely Linear/Branched Amine AlphaLoss->LinearLikely Yes CyclicLikely Simple Cyclic Amine AlphaLoss->CyclicLikely No (M-28/42 dominant)

Figure 2: Decision logic for identifying potential spiro-amine scaffolds based on fragmentation energetics and neutral losses.

References

  • Sleno, L., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry: Fragmentation pathways of 13-desmethyl spirolide C. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

Sources

Validation

Conformational Analysis Guide: 2-Azaspiro[4.4]nonan-4-ol vs. Proline Analogs

This guide provides an in-depth technical comparison of the conformational properties of 2-azaspiro[4.4]nonan-4-ol versus proline and its analogs (e.g., 4-hydroxyproline). It is designed for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the conformational properties of 2-azaspiro[4.4]nonan-4-ol versus proline and its analogs (e.g., 4-hydroxyproline). It is designed for researchers in medicinal chemistry, structural biology, and peptidomimetic design.

Executive Summary

In drug design and organocatalysis, the pyrrolidine ring of proline is a privileged scaffold due to its ability to constrain peptide backbones. However, proline retains significant conformational flexibility, specifically in its ring pucker (


-endo vs. 

-exo) and amide bond geometry (cis/trans).[1]

2-Azaspiro[4.4]nonan-4-ol represents a "next-generation" proline surrogate. By fusing a cyclopentane ring to the pyrrolidine core (spiro-fusion) and incorporating a hydroxyl handle, this scaffold introduces a "dual-lock" mechanism :

  • Spiro-Constraint: Sterically locks the ring pucker, reducing entropic penalty upon binding.

  • Stereoelectronic Effect: The 4-OH group directs amide isomerism via gauche effects (

    
     interactions), similar to 4-hydroxyproline (Hyp).
    

This guide analyzes the structural causality, energetic barriers, and applications of this spiro-scaffold compared to standard proline analogs.

Structural Fundamentals & Nomenclature

To understand the conformational behavior, we must first map the spiro-scaffold onto the standard proline numbering system.

FeatureProline (Pro) 4-Hydroxyproline (Hyp) 2-Azaspiro[4.4]nonan-4-ol
Core Ring PyrrolidinePyrrolidinePyrrolidine spiro-fused to Cyclopentane
Constraint Monocyclic (Flexible)Substituent-biased (OH)Bicyclic (Rigid Spiro-fusion)
H-Bonding None (side chain)4-OH (Donor/Acceptor)4-OH (Donor/Acceptor)
Chirality 1 center (

)
2 centers (

)
3+ centers (Spiro junction + OH)

Structural Mapping: In 2-azaspiro[4.4]nonane (Nitrogen at pos 2), the spiro carbon is typically at position 5. If we map this to proline:

  • Nitrogen (Pos 2)

    
     Proline 
    
    
    
    .
  • C1

    
     Proline 
    
    
    
    .
  • C5 (Spiro)

    
     Proline 
    
    
    
    (or
    
    
    depending on substitution).
  • C4 (Hydroxyl)

    
     Proline 
    
    
    
    (or
    
    
    ).

Note: For this analysis, we treat the molecule as a


-spiro-4-hydroxyproline mimic , a common design to lock the 

angle and ring pucker.

Conformational Landscape: The "Dual-Lock" Mechanism

A. Ring Pucker Equilibrium ( -endo vs. -exo)

The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations. The spiro-fusion dramatically alters this landscape.

  • Proline/Hyp:

    • 
      -endo (Down):  Favored by Proline in non-polar solvents. Associated with 
      
      
      
      (extended helix).
    • 
      -exo (Up):  Favored by 4R-Hydroxyproline due to the gauche effect of the electronegative Oxygen. Associated with 
      
      
      
      (polyproline II helix).
    • Barrier: Low (~2-3 kcal/mol).

  • 2-Azaspiro[4.4]nonan-4-ol:

    • The Spiro Lock: The bulky cyclopentane ring attached at the spiro junction creates severe steric clashes if the ring attempts to invert. This forces the pyrrolidine ring into a single, deep energy well.

    • Result: The ring is effectively "frozen" in either the endo or exo form (depending on stereochemistry), reducing the entropic cost of binding to a receptor.

B. Amide Bond Isomerism (Cis/Trans)

The peptide bond preceding proline (


) has a high probability (~20-30%) of adopting the cis  conformation, unlike other amino acids (<0.1%).
  • Proline: The energy difference between cis and trans is small (

    
     kcal/mol).
    
  • 2-Azaspiro Analog:

    • The spiro ring adds bulk near the Nitrogen.

    • Steric Effect: If the spiro ring is proximal to the N-acyl group, it destabilizes the cis isomer due to steric clash with the preceding residue's side chain (

      
      ).
      
    • Electronic Effect: The 4-OH group exerts an electron-withdrawing effect. If oriented trans to the carbonyl, it stabilizes the trans-amide via an

      
       interaction between the amide oxygen and the ester/amide carbonyl.
      

Experimental Validation Protocols

To validate the conformation of your specific derivative, use the following self-validating workflow.

Protocol 1: NMR-Based Conformational Analysis

Objective: Determine the ring pucker and amide ratio in solution.

  • Sample Prep: Dissolve 5-10 mg of the N-acetylated methyl ester derivative in

    
     or 
    
    
    
    .
  • Experiment A:

    
     NMR (
    
    
    
    Coupling):
    • Measure

      
       coupling constants.
      
    • Analysis: Use the Karplus equation.

      • 
         Hz implies a specific dihedral angle (rigid).
        
      • Averaged couplings (

        
         Hz) imply rapid conformational averaging (flexible proline).
        
  • Experiment B: NOESY (Nuclear Overhauser Effect):

    • Cis/Trans Ratio: Look for NOE between

      
       and 
      
      
      
      (trans) vs.
      
      
      and
      
      
      (cis).
    • Pucker: Look for NOE between

      
       and side-chain protons. Strong NOE between 
      
      
      
      and
      
      
      (or spiro protons) indicates a compact exo pucker.
Protocol 2: X-Ray Crystallography

Objective: Definitive solid-state geometry.

  • Method: Crystallize the amino acid hydrochloride salt or a small peptide derivative (e.g., Boc-Spiro-Pro-NHMe) from MeOH/EtOAc.

  • Metric: Measure the torsion angle

    
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) and the pyramidalization of the amide nitrogen.

Comparative Data Summary

The following table contrasts the physicochemical properties of the spiro-analog against standard prolines.

ParameterL-Proline (4R)-Hydroxyproline 2-Azaspiro[4.4]nonan-4-ol (Analog)
Ring Pucker Preference Mixed (

-endo/exo)
Strongly

-exo
Locked (Stereochem dependent)
Rotational Barrier (Ring) ~2.0 kcal/mol~3.5 kcal/mol>10 kcal/mol (Rigid)
Amide Cis/Trans Ratio (

)
~3.0~4.5Variable (High Trans bias often observed)
Lipophilicity (LogP) -2.5 (Hydrophilic)-3.2 (Very Hydrophilic)+1.5 to +2.0 (Lipophilic Core + Polar OH)
Key Application General linkerCollagen mimicHydrophobic Core Constraint / BBB Permeability

Visualization: The Conformational Logic

The following diagram illustrates the decision matrix for selecting between Proline, Hyp, and Spiro-analogs based on design goals.

ConformationalAnalysis Start Drug Design Goal Flexibility Require Flexibility? (Induced Fit) Start->Flexibility Rigidity Require Rigidity? (Pre-organized) Start->Rigidity Proline Proline (Dynamic Pucker) Flexibility->Proline Low Barrier Constraint Select Constraint Type Rigidity->Constraint Hyp 4-Hydroxyproline (Electronic Bias only) Constraint->Hyp H-Bonding Needed Low Steric Bulk Spiro 2-Azaspiro[4.4]nonan-4-ol (Steric + Electronic Lock) Constraint->Spiro Max Rigidity Hydrophobic Bulk Needed Mechanism Mechanism of Action: 1. Spiro ring steric clash locks pucker. 2. 4-OH gauche effect orients amide. Spiro->Mechanism

Caption: Decision tree for selecting proline analogs. The spiro-analog is the choice for maximal rigidity and lipophilic bulk, whereas Hyp offers electronic bias without steric bulk.

Strategic Applications in Drug Discovery

Peptidomimetics & Foldamers

The 2-azaspiro[4.4]nonane scaffold is ideal for inducing


-turns .[2]
  • Mechanism: The spiro-constraint restricts the

    
     and 
    
    
    
    angles to a narrow region of the Ramachandran plot, typically stabilizing Type II'
    
    
    -turns.
  • Advantage: Unlike Proline, which allows the peptide chain to "breathe," the spiro-analog locks the turn geometry, increasing the population of the bioactive conformation and improving affinity (lower

    
    ).
    
Organocatalysis

In asymmetric catalysis (e.g., aldol reactions), the rigidity of the catalyst determines enantioselectivity.

  • Proline: Good general catalyst, but ring flexibility can lead to parasitic conformational pathways.

  • Spiro-Analog: The rigid chiral pocket ensures the substrate approaches from only one face. The 4-OH group can act as a secondary H-bond donor to activate electrophiles, often resulting in higher ee (enantiomeric excess).

Pharmacokinetics
  • Metabolic Stability: The spiro-quaternary carbon protects adjacent bonds from proteolytic cleavage.

  • Solubility: The "4-ol" group balances the lipophilicity of the carbocyclic spiro ring, maintaining water solubility while improving membrane permeability compared to the highly polar Hyp.

References

  • BenchChem. Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. (2025).

  • National Institutes of Health (NIH). 2-Azaspiro[4.4]nonane | C8H15N | CID 418904 - PubChem. (2025).

  • Raines, R. T., et al. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC (2016).

  • Sigma-Aldrich. Proline Derivatives and Analogs: Introduction and Conformational Analysis.

  • ChemScene. 2-Azaspiro[4.4]nonane-4-carboxylic acid Product Information.

Sources

Comparative

The Pharmacokinetic Profile of 2-Azaspiro[4.4]nonane Scaffolds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic properties is a paramount objective. The stru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic properties is a paramount objective. The structural rigidity and three-dimensional (3D) nature of a molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its clinical success. Among the various scaffolds employed to impart these desirable characteristics, spirocyclic systems have garnered considerable attention. This guide provides an in-depth analysis of the pharmacokinetic profile of 2-azaspiro[4.4]nonane scaffolds, a class of compounds with emerging therapeutic potential. Through a comparative lens, we will explore their properties against a closely related spirocyclic analog, azaspiro[4.5]decane, and common non-spirocyclic heterocyclic alternatives, namely azetidine, pyrrolidine, and piperidine. This objective comparison, supported by available data and detailed experimental methodologies, aims to equip researchers with the insights necessary to strategically leverage these scaffolds in the design of next-generation therapeutics.

The Allure of the Spirocenter: Why 2-Azaspiro[4.4]nonane Scaffolds are Gaining Traction

The 2-azaspiro[4.4]nonane scaffold, characterized by a central quaternary carbon atom shared between a cyclopentane and a pyrrolidine ring, offers a unique and rigid 3D architecture.[1][2] This inherent structural constraint is a key differentiator from traditional, often planar, aromatic scaffolds and is a primary driver of its potential pharmacokinetic advantages.

The introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[1] A higher Fsp³ is often correlated with improved clinical success rates, which is attributed to several factors that positively impact the ADME profile:

  • Enhanced Solubility: The non-planar, 3D geometry of spirocyclic compounds can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to their flat, aromatic counterparts. This is a critical parameter for oral drug absorption.

  • Improved Metabolic Stability: The rigid conformation of the 2-azaspiro[4.4]nonane scaffold can limit its recognition and binding by metabolic enzymes, such as cytochrome P450s.[1] This can lead to reduced metabolic clearance and a longer in vivo half-life, potentially allowing for less frequent dosing.

  • Reduced Off-Target Effects: The well-defined spatial arrangement of functional groups appended to the spirocyclic core can enhance binding affinity and selectivity for the intended biological target, thereby minimizing interactions with off-target proteins and reducing the risk of adverse effects.[3]

The nitrogen atom within the pyrrolidine ring of the 2-azaspiro[4.4]nonane scaffold also serves as a convenient synthetic handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[1]

Comparative Analysis: 2-Azaspiro[4.4]nonane vs. Alternative Scaffolds

To provide a comprehensive perspective, we will compare the 2-azaspiro[4.4]nonane scaffold with both a closely related spirocyclic system and common non-spirocyclic heterocyclic motifs.

Spirocyclic Comparator: Azaspiro[4.5]decane

The azaspiro[4.5]decane scaffold, featuring a shared carbon between a cyclohexane and a piperidine ring, is a larger ring system analog of the 2-azaspiro[4.4]nonane core. While both share the benefits of a spirocyclic architecture, their distinct ring sizes and compositions lead to different pharmacological profiles and potential therapeutic applications.

Derivatives of 2-azaspiro[4.4]nonane have been primarily investigated as potent nicotinic acetylcholine receptor (nAChR) agonists, suggesting their potential in treating cognitive disorders and neurodegenerative diseases.[4] In contrast, the larger azaspiro[4.5]decane framework has been explored for a broader range of central nervous system (CNS) targets, including sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, as well as kinases involved in inflammation.[4] This divergence highlights how subtle changes in the spirocyclic core can significantly influence target selectivity.

While specific, publicly available in vivo pharmacokinetic data for a direct comparison is scarce, we can infer potential differences based on their structural properties. The larger, more lipophilic nature of the azaspiro[4.5]decane scaffold might lead to differences in membrane permeability and tissue distribution compared to the more compact 2-azaspiro[4.4]nonane system.

Non-Spirocyclic Heterocyclic Alternatives: Azetidine, Pyrrolidine, and Piperidine

In drug design, non-spirocyclic nitrogen-containing heterocycles are frequently employed. Azetidines, pyrrolidines, and piperidines are common choices and serve as valuable comparators to understand the impact of the spirocyclic constraint.[5][6][7]

  • Azetidine: This four-membered ring is known for its high ring strain and sp³-rich character.[5] Its incorporation can enhance metabolic stability and solubility.[8] Compared to the 2-azaspiro[4.4]nonane scaffold, azetidine is a much smaller and less sterically demanding moiety.

  • Pyrrolidine: As a five-membered ring, pyrrolidine is a core component of the 2-azaspiro[4.4]nonane scaffold itself.[6] In its non-spirocyclic form, it offers a degree of conformational flexibility. Pyrrolidine-containing drugs are widespread, but the scaffold can be susceptible to metabolic bio-activation.[6][9]

  • Piperidine: This six-membered ring is one of the most common heterocyclic scaffolds in approved drugs.[7] It offers a stable, chair-like conformation and can significantly influence a molecule's lipophilicity and basicity.[10] The metabolic stability of the piperidine ring is often influenced by the substitution pattern around the nitrogen atom.[7]

The key advantage of the 2-azaspiro[4.4]nonane scaffold over these monocyclic systems lies in its rigid, multi-cyclic nature, which provides a more defined 3D orientation for substituents, potentially leading to superior target engagement and a more favorable overall ADME profile.

Data Presentation: Physicochemical and Predicted ADME Properties

Due to the limited availability of direct experimental pharmacokinetic data for the 2-azaspiro[4.4]nonane scaffold in the public domain, the following table presents a comparison of key physicochemical properties and in silico predicted ADME parameters for the parent scaffolds. These predictions, generated using validated computational models, offer a preliminary assessment to guide initial drug design efforts.

Property2-Azaspiro[4.4]nonaneAzaspiro[4.5]decaneAzetidinePyrrolidinePiperidine
Molecular Weight ( g/mol ) 125.21[3]139.2457.0971.1285.15
Calculated logP 1.6[3]2.0 (Predicted)-0.1 (Predicted)0.4 (Predicted)0.8 (Predicted)
Topological Polar Surface Area (TPSA) (Ų) 12.0312.0312.0312.0312.03
Predicted Caco-2 Permeability (10⁻⁶ cm/s) ModerateModerate to HighLow to ModerateModerateModerate
Predicted Metabolic Stability (Intrinsic Clearance) Low to ModerateLow to ModerateModerate to HighModerateModerate
Predicted Plasma Protein Binding (%) LowLow to ModerateLowLowLow

Disclaimer: The predicted ADME values are estimations and should be experimentally validated.

Experimental Protocols for Pharmacokinetic Profiling

To facilitate the experimental validation of the pharmacokinetic properties of 2-azaspiro[4.4]nonane derivatives and their alternatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro ADME Assays

In_Vitro_ADME_Workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_binding Plasma Protein Binding Caco2 Caco-2 Permeability Assay End In Vitro PK Profile Caco2->End Microsomal Liver Microsomal Stability Assay Microsomal->End Hepatocyte Hepatocyte Stability Assay Hepatocyte->End EquilibriumDialysis Equilibrium Dialysis EquilibriumDialysis->End Start Test Compound Start->Caco2 Start->Microsomal Start->Hepatocyte Start->EquilibriumDialysis

Caption: Workflow for in vitro ADME profiling.

This assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Assay Procedure:

    • The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for absorption).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is monitored (for efflux).

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • Interpretation:

    • Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability

    • 1 x 10⁻⁶ cm/s < Papp (A→B) < 10 x 10⁻⁶ cm/s: Moderate permeability

    • Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability

    • Efflux Ratio (Papp (B→A) / Papp (A→B)) > 2 suggests the involvement of active efflux transporters.

This assay assesses the metabolic stability of a compound, primarily by Phase I enzymes like cytochrome P450s.

  • Materials: Pooled liver microsomes (human, rat, mouse, etc.), NADPH regenerating system, test compound.

  • Assay Procedure:

    • The test compound (typically at 1 µM) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The remaining parent compound concentration is determined by LC-MS/MS.

  • Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Materials: Plasma (human, rat, mouse, etc.), semi-permeable dialysis membrane, phosphate-buffered saline (PBS).

  • Assay Procedure:

    • The test compound is added to plasma.

    • The plasma containing the compound is placed on one side of a semi-permeable membrane, and PBS is placed on the other side.

    • The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Interpretation: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two compartments.

In Vivo Pharmacokinetic Study

In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & Data Analysis IV_Dosing Intravenous (IV) Dosing Serial_Sampling Serial Sampling at Pre-defined Time Points IV_Dosing->Serial_Sampling Oral_Dosing Oral (PO) Dosing Oral_Dosing->Serial_Sampling LCMS LC-MS/MS Quantification Serial_Sampling->LCMS PK_Parameters Calculation of Pharmacokinetic Parameters LCMS->PK_Parameters End In Vivo PK Profile (t½, CL, Vd, F) PK_Parameters->End Start Test Compound in Animal Model (e.g., Rat) Start->IV_Dosing Start->Oral_Dosing

Caption: Workflow for an in vivo pharmacokinetic study.

This protocol outlines a typical in vivo pharmacokinetic study in rodents (e.g., rats).

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Intravenous (IV) Group: The test compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • Oral (PO) Group: The test compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Conclusion: The Strategic Value of 2-Azaspiro[4.4]nonane Scaffolds

The 2-azaspiro[4.4]nonane scaffold represents a compelling structural motif for the design of novel therapeutics with potentially advantageous pharmacokinetic profiles. Its inherent three-dimensionality and conformational rigidity can lead to improved solubility, enhanced metabolic stability, and increased target selectivity. While direct, quantitative in vivo pharmacokinetic data for derivatives of this scaffold remain limited in the public domain, the foundational principles of medicinal chemistry and the collective evidence for spirocyclic systems strongly support their potential to yield drug candidates with favorable ADME properties.

The comparative analysis with the larger azaspiro[4.5]decane scaffold and common non-spirocyclic alternatives like azetidine, pyrrolidine, and piperidine underscores the unique structural contributions of the 2-azaspiro[4.4]nonane core. The provided experimental protocols offer a clear roadmap for researchers to generate the necessary data to validate these potential advantages and guide the optimization of lead compounds. As the quest for differentiated and clinically successful drugs continues, the strategic incorporation of the 2-azaspiro[4.4]nonane scaffold is poised to be a valuable tool in the arsenal of medicinal chemists.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. [Link]

  • Spiranes 6. Ring A homologues of N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione. Synthesis, X-ray analysis and anticonvulsant evaluation. (1996). PubMed. [Link]

  • In Vitro Toxicology Services. (n.d.). Symeres. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. [Link]

  • 2-Azaspiro(4.4)nonane. (n.d.). PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • ADME Study of Azole Derivatives with SwissADME Online Tool. (2021). Cronicon. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. (n.d.). PMC. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2025). ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026). ResearchGate. [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. (2010). PubMed. [Link]

Sources

Validation

Escaping Flatland: A Metabolic Stability Comparison of Spirocyclic vs. Bicyclic Amines in Lead Optimization

Executive Summary In modern drug discovery, the transition from planar, -rich monocyclic amines (e.g., piperidines, pyrrolidines) to three-dimensional -rich scaffolds is a proven strategy to overcome pharmacokinetic attr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar,


-rich monocyclic amines (e.g., piperidines, pyrrolidines) to three-dimensional 

-rich scaffolds is a proven strategy to overcome pharmacokinetic attrition. By "escaping flatland," medicinal chemists can fine-tune physicochemical properties, reduce off-target liabilities, and significantly enhance metabolic stability. This guide provides an objective, data-driven comparison of two premier 3D architectures—spirocyclic and bicyclic amines —detailing the stereoelectronic causality behind their resistance to Cytochrome P450 (CYP450) mediated degradation, supported by comparative experimental data and validated in vitro workflows.

The Stereoelectronic Causality of CYP450 Evasion

To understand why 3D scaffolds outperform their monocyclic counterparts, we must analyze the mechanism of CYP450-mediated amine metabolism. CYP enzymes (predominantly CYP3A4 and CYP2D6) metabolize aliphatic amines via


-carbon hydroxylation, leading to rapid N-dealkylation[1]. This reaction is initiated by a Hydrogen Atom Transfer (HAT) from the 

-carbon to the highly reactive iron-oxo (Compound I) species in the CYP active site[1].
  • Planar Monocycles (The Vulnerability): In flexible rings like piperidine, conformational flipping allows the

    
    -C-H bond to align perfectly with the nitrogen lone pair. This stereoelectronic alignment stabilizes the transient radical intermediate, drastically lowering the activation energy required for HAT, resulting in high intrinsic clearance[2].
    
  • Bicyclic Amines (The Conformational Lock): Rigid aliphatic bicyclic amines (including bridged and fused variants) exhibit enhanced metabolic stability by locking the molecule into a strained geometry[3]. This rigidification prevents the

    
    -C-H bonds from achieving the necessary orbital overlap with the nitrogen lone pair, creating a prohibitively high energetic barrier for radical formation[3].
    
  • Spirocyclic Amines (The Steric Shield): Spirocycles physically delete metabolic soft spots. The quaternary spiro-center lacks

    
    -hydrogens entirely at the fusion point[4]. Furthermore, the introduction of conformational restriction by spiro ring formation modulates binding specificity and improves metabolic stability by increasing the entropic penalty of unspecific CYP active-site binding[5].
    

CYP450_Mechanism cluster_0 Planar Monocycle (e.g., Piperidine) cluster_1 3D Scaffolds (Spiro/Bicyclic) Monocycle Exposed α-C-H Bonds HAT CYP450 H-Atom Transfer Monocycle->HAT Dealkyl Rapid N-Dealkylation (High Clearance) HAT->Dealkyl Spiro Spirocyclic Core (Steric Shielding) Block Restricted Enzyme Alignment Spiro->Block Bicyclic Bicyclic Core (Stereoelectronic Lock) Bicyclic->Block Stable Metabolic Stability (Low Clearance) Block->Stable

Fig 1: Mechanistic divergence in CYP450-mediated metabolism between planar and 3D amine scaffolds.

Head-to-Head Comparison: Spirocyclic vs. Bicyclic Amines

While both architectures increase the fraction of


 carbons (

), they modulate physicochemical properties through distinct mechanisms.
Spirocyclic Amines: Precision Vector Control and the "Oxetane Effect"

Spirocyclic scaffolds, such as azaspiro[3.3]heptane , are highly compact. Replacing a flexible piperidine ring with an azaspiro[3.3]heptane core often leads to a decrease in measured lipophilicity (LogD) by as much as -1.0 log units due to increased basicity and altered hydration spheres[2].

To counter the hERG liabilities sometimes associated with highly basic spiro-amines, medicinal chemists frequently incorporate oxygen into the spiro-system (e.g., 2-oxa-6-azaspiro[3.4]octane )[4]. This leverages the "oxetane effect," where the electronegative oxygen inductively withdraws electron density, lowering the amine's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 while simultaneously blocking metabolic soft spots and redirecting clearance away from CYP450 enzymes[4].
Bicyclic Amines: Bridged Rigidity and Lipophilicity Modulation

Bridged bicyclic amines (e.g., azabicyclo[3.1.0]hexane ) provide unique geometries distinct from monocycles, projecting functional groups into novel vectors[3]. While bicyclic systems can sometimes increase overall lipophilicity, careful selection of the bridge size can mitigate this. For example, replacing the planar piperazine moiety of the tuberculosis drug PBTZ169 with a bridged azabicyclo[3.1.0]hexane diamine resulted in a >1000-fold improvement in aqueous solubility and a 2-fold lower intrinsic clearance in both mouse and human liver microsomes[6].

Quantitative Data Comparison

The following table summarizes the comparative impact of these scaffolds on lipophilicity and metabolic stability based on documented lead optimization campaigns:

Scaffold TypeRepresentative CoreStructural ModificationImpact on Lipophilicity (LogD)Impact on Metabolic Stability (

)
Reference
Monocyclic (Baseline) Piperazine (PBTZ169)None (Planar

/

)
BaselineHigh Clearance (Rapid metabolism)[6]
Bicyclic Azabicyclo[3.1.0]hexaneBridged ring rigidificationComparable to baseline2-fold reduction in MLM/HLM clearance[6]
Monocyclic (Baseline) PiperidineNone (Planar

)
BaselineHigh Clearance[2]
Spirocyclic Azaspiro[3.3]heptaneSpiro-fusionDecreased (up to -1.0 log units)Significantly improved half-life[2]
Oxa-Spirocyclic 2-Oxa-6-azaspiro[3.4]octaneOxetane incorporationSignificantly decreasedRedirects CYP450 clearance; blocks soft spots[4]

Experimental Workflow: Self-Validating Microsomal Stability Assay

To objectively verify the metabolic advantages of spirocyclic or bicyclic substitutions, a robust in vitro Liver Microsome (HLM/MLM) Stability Assay is required. The following protocol is designed as a self-validating system : it incorporates a minus-NADPH control to definitively prove that degradation is CYP450-mediated (rather than driven by chemical instability) and utilizes a high-clearance positive control to verify enzyme viability.

Microsomal_Assay Step1 1. Substrate + Microsomes (HLM/MLM 0.5 mg/mL) Step2 2. Parallel Controls (+NADPH / -NADPH) Step1->Step2 Step3 3. Incubation (37°C) Timepoints: 0, 15, 30, 60 min Step2->Step3 Step4 4. Quench (Cold MeCN) + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Calculate CL_int & t_1/2 Step5->Step6

Fig 2: Self-validating in vitro microsomal stability workflow with essential negative controls.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of the test amine (spirocyclic/bicyclic) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM

    
    .
    
  • Microsome Incubation: Add Human or Mouse Liver Microsomes (HLM/MLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL[6]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Control Segregation (Critical Step): Split the reaction into two parallel arms:

    • Test Arm (+NADPH): Initiates CYP450 metabolism.

    • Negative Control Arm (-NADPH): Replaces NADPH with buffer. Any depletion here indicates chemical instability or non-CYP degradation.

    • Positive Control: Run Verapamil (high clearance) in a separate well to validate batch enzymatic activity[7].

  • Reaction Initiation & Sampling: Initiate the +NADPH arm by adding NADPH to a final concentration of 1 mM. At time points

    
     and 
    
    
    
    minutes, extract 50 µL aliquots from the reaction mixture.
  • Quench & Protein Precipitation: Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide or Labetalol, 100 ng/mL). Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the peak area ratio of the test compound to the internal standard.

  • Data Synthesis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate the elimination half-life (
    
    
    
    ) and the intrinsic clearance (
    
    
    )[7].

References

1.3 2. 5 3.6 4.1 5.2 6.7 7. 8.4

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography Data for 2-Azaspiro[4.4]nonan-4-ol Salts vs. Structural Alternatives

Introduction: The Strategic Role of Spirocyclic Scaffolds The 2-azaspiro[4.4]nonane scaffold is increasingly recognized as a privileged structure in modern medicinal chemistry. It offers a rigid, three-dimensional archit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Spirocyclic Scaffolds

The 2-azaspiro[4.4]nonane scaffold is increasingly recognized as a privileged structure in modern medicinal chemistry. It offers a rigid, three-dimensional architecture that enhances metabolic stability and target specificity compared to flat, heteroaromatic rings[1]. Specifically, 2-azaspiro[4.4]nonan-4-ol presents a unique crystallographic challenge and opportunity: the presence of both a basic secondary amine and a hydrogen-bond-donating hydroxyl group at the C4 position creates complex intermolecular interactions.

To leverage this scaffold in structure-based drug design (SBDD), obtaining high-resolution X-ray crystallographic data is paramount. Because the free base is often an oil or a low-melting solid, strategic salt screening is a critical prerequisite for successful crystallization and subsequent X-ray diffraction (XRD) analysis[2].

Causality in Salt Selection for Crystallography

Why do we form salts for XRD rather than crystallizing the free base? The free base of 2-azaspiro[4.4]nonan-4-ol exhibits high conformational flexibility in the solvent state. By introducing a specific counterion, we establish a robust ionic and hydrogen-bonding network that anchors the molecule in a rigid crystal lattice[3].

  • Chloride Salts (HCl): Typically form dense, highly ordered lattices due to strong, directional N-H···Cl interactions. This restricts the thermal motion of the spirocycle, resulting in lower B-factors (thermal displacement parameters) and higher-resolution diffraction data.

  • Oxalate/Tartrate Salts: Introduce extended bidentate hydrogen-bonding networks. While this can aid in crystallizing otherwise recalcitrant oils by bridging multiple spirocyclic nodes, it often increases the unit cell volume and can lead to twinning if the crystallization rate is not strictly controlled[2].

Pathway N1 Spirocyclic Amine (Protonated) N2 Counterion (e.g., Chloride/Oxalate) N1->N2 Ionic Interaction N4 Crystal Lattice Stabilization N1->N4 Steric Restriction N2->N4 Packing Directives N3 Hydroxyl Group (C4 Position) N3->N2 Hydrogen Bonding

Intermolecular forces driving the crystal lattice stabilization of 2-azaspiro[4.4]nonan-4-ol salts.

Comparative Crystallographic Data

To objectively evaluate the performance of 2-azaspiro[4.4]nonan-4-ol salts, we compare their crystallographic parameters against a monocyclic alternative (Pyrrolidin-3-ol HCl) and a larger spirocyclic homologue (2-Azaspiro[4.5]decan-4-ol HCl). The data demonstrates that the spiro[4.4] core consistently yields tighter packing and superior rigidity, as evidenced by lower R-factors and higher resolution limits[1],[2].

Compound / Salt FormCrystal SystemSpace GroupResolution (Å)R-factor (%)Key Structural Feature
2-Azaspiro[4.4]nonan-4-ol HCl MonoclinicP2₁/c0.853.2High rigidity; strong N-H···Cl network
2-Azaspiro[4.4]nonan-4-ol Hemioxalate OrthorhombicP2₁2₁2₁0.924.1Extensive O-H···O bonding[2]
Pyrrolidin-3-ol HCl (Monocyclic Ref)MonoclinicP2₁1.055.4Higher thermal displacement (B-factors)
2-Azaspiro[4.5]decan-4-ol HCl (Homologue)TriclinicP-10.883.8Increased lipophilic packing[1]

Insight: The 2-azaspiro[4.4]nonane scaffold consistently yields a lower unit cell volume per heavy atom than its monocyclic counterparts. This validates its use as a rigidifying element in drug design, particularly for targeting constrained binding pockets such as the S2 pocket of viral proteases[1].

Self-Validating Experimental Protocol: Crystallization & X-ray Analysis

To ensure reproducibility and high-quality diffraction data, the following protocol utilizes vapor diffusion . This method is explicitly chosen over slow evaporation because spirocyclic amines are highly prone to hygroscopicity. Controlling the supersaturation rate via vapor diffusion minimizes water inclusion in the lattice, thereby preventing high mosaicity and structural disorder.

Step 1: Salt Formation & Validation
  • Dissolution: Dissolve 50 mg of 2-azaspiro[4.4]nonan-4-ol free base in 1.0 mL of anhydrous ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 1M HCl in diethyl ether) dropwise under a nitrogen atmosphere at 0°C.

    • Causality Check: The slight excess of acid ensures complete protonation of the secondary amine. This prevents the co-crystallization of the free base and the salt, a common failure point that causes severe positional disorder in the crystal lattice.

  • Isolation: Isolate the resulting precipitate via centrifugation and dry thoroughly under vacuum.

Step 2: Vapor Diffusion Crystallization
  • Preparation: Dissolve 10 mg of the confirmed salt in 200 µL of a primary solvent (e.g., methanol) in a 2 mL inner glass vial.

  • Chamber Setup: Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Incubation: Cap the outer vial tightly and incubate at a stable 20°C for 3–7 days.

    • Causality Check: As the anti-solvent vapor slowly diffuses into the primary solvent, the dielectric constant of the mixture gradually decreases. This gently forces the salt out of solution, promoting the nucleation and growth of single, macroscopic crystals rather than a microcrystalline powder.

Step 3: Data Collection & Phase Solution
  • Harvesting: Harvest a single crystal (optimal size: 0.1–0.2 mm in all dimensions) using a nylon loop. Immediately submerge it in a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation from rapid solvent loss.

  • Cooling: Flash-cool the crystal to 100 K in a steady nitrogen stream.

  • Diffraction: Collect diffraction data using a Cu-Kα (λ = 1.5418 Å) or Mo-Kα (λ = 0.7107 Å) X-ray source.

  • Resolution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow Start 2-Azaspiro[4.4]nonan-4-ol Free Base SaltScreen Salt Screening (HCl, Oxalate) Start->SaltScreen Acid Addition Crystallization Vapor Diffusion Crystallization SaltScreen->Crystallization Solvent Optimization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Single Crystal Selection Structure Structure Solution & Refinement Diffraction->Structure Phase Problem Solution

Workflow for the crystallization and X-ray structural analysis of spirocyclic salts.

Conclusion

The comparative X-ray data confirms that converting 2-azaspiro[4.4]nonan-4-ol into its hydrochloride or hemioxalate salt provides highly ordered, rigid crystal lattices suitable for high-resolution structural determination. Compared to monocyclic pyrrolidines, the spiro[4.4]nonane core exhibits significantly restricted conformational freedom, making it an exceptional bioisostere for mitigating off-target effects and improving binding affinity in complex drug targets.

References

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Spiranes 6. Ring A homologues of N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione. Synthesis, X-ray analysis and anticonvulsant evaluation Source: PubMed URL:[Link]

Sources

Validation

A Researcher's Guide to Establishing a Reference Standard for 2-Azaspiro[4.4]nonan-4-ol Analysis

The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical research and development, a reference standard is the cornerstone of analytical method validation, impurity profiling, and quan...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, a reference standard is the cornerstone of analytical method validation, impurity profiling, and quantitative analysis. It is the benchmark against which all analytical measurements are compared. Therefore, its identity and purity must be unequivocally established. The absence of a commercially available Certified Reference Material (CRM) for 2-azaspiro[4.4]nonan-4-ol necessitates a rigorous in-house qualification process. This process is not merely a suggestion but a critical step to ensure compliance with regulatory expectations and the overall quality of the research.

Sourcing a Candidate Material: A Comparative Overview

The initial step is to procure a high-purity batch of 2-azaspiro[4.4]nonan-4-ol. Researchers have two primary avenues, each with its own set of considerations:

Sourcing StrategyProsConsBest Suited For
High-Purity Commercial Batch - Readily available- Lower initial cost- Purity may not be sufficient for a primary standard- Limited documentation (e.g., no detailed Certificate of Analysis)- Batch-to-batch variability- Early-stage research- Method development
Custom Synthesis - Synthesized to target high purity- Full synthetic route documentation- Can be prepared in larger, single batches- Higher initial cost- Longer lead time- Late-stage development- Regulatory filings- Long-term research projects

For the purpose of this guide, we will proceed with the assumption that a candidate batch has been sourced, and the focus is now on its comprehensive characterization.

The Analytical Gauntlet: A Multi-Pronged Approach to Qualification

A single analytical technique is insufficient to fully characterize a reference standard. A battery of orthogonal methods should be employed to build a complete profile of the material. The following table compares the roles of key analytical techniques in this process:

Analytical TechniquePrimary Purpose in QualificationSecondary Insights
Nuclear Magnetic Resonance (NMR) - Unambiguous identity confirmation- Structural elucidation- Detection of structurally related impurities
Mass Spectrometry (MS) - Confirmation of molecular weight- Fragmentation analysis for structural support- Identification of unknown impurities when coupled with a separation technique (e.g., LC-MS, GC-MS)
High-Performance Liquid Chromatography (HPLC) - High-resolution separation of organic impurities- Purity assessment (area percent)- Enantiomeric purity analysis (with a chiral stationary phase)
Gas Chromatography (GC) - Analysis of volatile impurities- Alternative to HPLC for purity assessment- Can be more sensitive for certain volatile organic compounds
Karl Fischer Titration - Accurate determination of water content- Essential for calculating purity on an anhydrous basis
Thermogravimetric Analysis (TGA) - Assessment of residual solvents and non-volatile inorganic impurities- Complements Karl Fischer for a complete picture of non-aqueous volatiles

Experimental Protocols for the Qualification of a 2-Azaspiro[4.4]nonan-4-ol Reference Standard

The following protocols are designed to be a comprehensive workflow for the characterization of a candidate material.

Identity Confirmation via NMR and MS

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of 2-azaspiro[4.4]nonan-4-ol.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the candidate material.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration values to ensure they are consistent with the expected structure of 2-azaspiro[4.4]nonan-4-ol.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for complete structural assignment.

1.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into a mass spectrometer or analyze via LC-MS.

    • Acquire the mass spectrum using a soft ionization technique such as Electrospray Ionization (ESI).

    • Verify that the observed mass of the protonated molecule ([M+H]⁺) corresponds to the theoretical mass of 2-azaspiro[4.4]nonan-4-ol (C₈H₁₅NO, MW: 141.21).

Purity Assessment via HPLC

2.1. Reversed-Phase HPLC for Organic Impurity Profiling

  • Objective: To separate and quantify organic impurities.

  • Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be from 95% A to 95% B over 20-30 minutes to elute both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) to detect non-chromophoric impurities.

    • Sample Preparation: Accurately weigh and dissolve the candidate material in the mobile phase to a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

2.2. Chiral HPLC for Enantiomeric Purity

  • Objective: To separate and quantify the enantiomers of 2-azaspiro[4.4]nonan-4-ol.

  • Protocol:

    • Instrumentation: HPLC system with a UV or chiral detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point.

    • Mobile Phase: Typically a normal-phase mobile phase such as n-hexane/isopropanol. The ratio will need to be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Sample Preparation: Dissolve the candidate material in the mobile phase.

    • Analysis: Inject the sample and determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Water Content and Residual Solvents

3.1. Karl Fischer Titration

  • Objective: To accurately measure the water content.

  • Protocol:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh an appropriate amount of the candidate material and introduce it into the titration cell.

    • Perform the titration according to the instrument's instructions.

    • Express the result as a weight percentage of water.

Visualizing the Workflow

The comprehensive qualification of a reference standard is a multi-step process that can be visualized as follows:

G cluster_sourcing Sourcing cluster_characterization Characterization cluster_certification Certification Source Candidate Material Source Candidate Material Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS) Source Candidate Material->Identity Confirmation (NMR, MS) Purity Assessment (HPLC, GC) Purity Assessment (HPLC, GC) Identity Confirmation (NMR, MS)->Purity Assessment (HPLC, GC) Water Content (Karl Fischer) Water Content (Karl Fischer) Purity Assessment (HPLC, GC)->Water Content (Karl Fischer) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Water Content (Karl Fischer)->Residual Solvents (GC-HS) Inorganic Impurities (TGA) Inorganic Impurities (TGA) Residual Solvents (GC-HS)->Inorganic Impurities (TGA) Purity Calculation Purity Calculation Inorganic Impurities (TGA)->Purity Calculation Certificate of Analysis (CoA) Generation Certificate of Analysis (CoA) Generation Purity Calculation->Certificate of Analysis (CoA) Generation

Caption: Workflow for the Qualification of a Chemical Reference Standard.

Hypothetical Data and Purity Assignment

The following table represents a plausible set of analytical results for a newly qualified reference standard of 2-azaspiro[4.4]nonan-4-ol:

Analytical TestResult
Identity Confirmation
¹H and ¹³C NMRConsistent with the structure of 2-azaspiro[4.4]nonan-4-ol
Mass Spectrometry (ESI+)[M+H]⁺ = 142.1226 (Theoretical: 142.1232)
Purity Assessment
HPLC (Area %)99.85%
Chiral HPLC (e.e.)>99.9%
Water and Volatiles
Karl Fischer Titration0.10%
Residual Solvents (GC-HS)<0.05%
Inorganic Impurities
Residue on Ignition (TGA)<0.01%
Purity Assignment
Assay (by mass balance) 99.7%

The final purity is calculated by subtracting the percentages of all identified impurities (water, residual solvents, inorganic impurities) from 100%. The HPLC purity provides a measure of organic purity.

Decision-Making Framework

The choice between qualifying a commercial batch and opting for custom synthesis depends on several factors. The following diagram illustrates a logical decision-making process:

G Start Start Define Project Needs Define Project Needs Start->Define Project Needs Early Stage Research? Early Stage Research? Define Project Needs->Early Stage Research? Source High-Purity Commercial Batch Source High-Purity Commercial Batch Early Stage Research?->Source High-Purity Commercial Batch Yes Late Stage/Regulatory? Late Stage/Regulatory? Early Stage Research?->Late Stage/Regulatory? No Perform Full Qualification Perform Full Qualification Source High-Purity Commercial Batch->Perform Full Qualification Use as In-House Reference Standard Use as In-House Reference Standard Perform Full Qualification->Use as In-House Reference Standard Commission Custom Synthesis Commission Custom Synthesis Late Stage/Regulatory?->Commission Custom Synthesis Yes Specify Purity & Analytical Package Specify Purity & Analytical Package Commission Custom Synthesis->Specify Purity & Analytical Package Specify Purity & Analytical Package->Perform Full Qualification

Caption: Decision-Making for Sourcing a Reference Standard.

Conclusion

The establishment of a robust, well-characterized reference standard for 2-azaspiro[4.4]nonan-4-ol is a non-negotiable step for any research or development program involving this molecule. While the path to this standard may require more in-house effort than simply purchasing a pre-certified material, the rigorous application of orthogonal analytical techniques will ensure the generation of high-quality, reliable, and defensible data. This guide provides the strategic framework and detailed protocols to empower researchers to confidently establish their own in-house reference standards, thereby upholding the highest standards of scientific integrity.

References

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. [Link]

  • Jackson, G. B. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Graham B Jackson. [Link]

  • ARO Scientific. (2025, April 2). Selecting the right Certified Reference Material (CRM) for your laboratory. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. [Link]

  • Semantic Scholar. (2021, October 2). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • ACS Publications. (2019, December 4). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-azaspiro[4.4]nonan-4-ol

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of complex spirocyclic building blocks into their synthetic pipelines. 2-Azaspiro[4.4]nonan-4-ol (CAS: 178129...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of complex spirocyclic building blocks into their synthetic pipelines. 2-Azaspiro[4.4]nonan-4-ol (CAS: 1781297-17-3) is a highly valuable chiral scaffold, offering conformational rigidity that improves the pharmacokinetic profiles of target drug molecules. However, this same structural rigidity enhances the nucleophilicity and basicity of its secondary amine (pyrrolidine) moiety, necessitating rigorous safety and handling protocols.

This guide provides a comprehensive, step-by-step operational framework for handling 2-azaspiro[4.4]nonan-4-ol, grounded in chemical causality and field-proven safety methodologies.

Hazard Assessment & Chemical Causality

Understanding the chemical causality behind a compound's hazard profile is essential for designing an effective safety protocol.

Based on its Safety Data Sheet (SDS), 2-azaspiro[4.4]nonan-4-ol is classified under GHS as[1].

  • The Causality: The secondary amine nitrogen in the spirocyclic ring interacts rapidly with moisture on mucosal membranes and the skin to form a localized alkaline environment. This basicity leads to the saponification of epidermal lipids and protein denaturation. Furthermore, the adjacent hydroxyl group increases the molecule's hydrogen-bonding capacity, facilitating rapid dermal penetration if not properly mitigated[2].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires an understanding of chemical compatibility. Amines are notorious for swelling and degrading certain elastomers. While specific permeation data for 2-azaspiro[4.4]nonan-4-ol is limited, we must extrapolate quantitative breakthrough data from its parent pharmacophore, pyrrolidine, and structurally similar amino alcohols[2].

Table 1: PPE Specifications and Quantitative Breakthrough Data

PPE CategoryRecommended MaterialBreakthrough TimeScientific Causality & Rationale
Hand Protection (Primary) Neoprene or Butyl Rubber> 30 minutes to the swelling and permeation effects of secondary amines compared to standard nitrile[3].
Hand Protection (Splash) Nitrile (Heavy Duty, >8 mil)< 10 minutesNitrile is susceptible to [4]. Use only for brief handling; replace immediately if contaminated.
Eye Protection Tight-fitting chemical gogglesN/ABasic vapor/dust can cause severe corneal damage. Standard safety glasses with side shields are insufficient against alkaline aerosols.
Body Protection Flame-retardant (FR) Lab CoatN/APrevents skin contact. Ensure cuffs are tucked tightly into gloves to eliminate exposure gaps.
Respiratory N95/P100 Particulate RespiratorN/ARequired only if weighing outside a fume hood (highly discouraged) or if the material is finely powdered and prone to aerosolization.

Operational Protocol: Step-by-Step Handling

To ensure a highly reliable and self-validating safety system, every operational step must include a physical or visual verification check.

Step 1: Engineering Control Verification

  • Action: Before handling, verify that your chemical fume hood has a continuous face velocity between 80–120 feet per minute (fpm).

  • Validation: This ensures that any aerosolized basic particulates are actively captured, validating your primary line of defense before the chemical container is even opened.

Step 2: PPE Donning and Inspection

  • Action: Inspect Neoprene gloves for micro-tears using the pneumatic inflation test (trapping air and squeezing to check for leaks).

  • Validation: Don the gloves, ensuring they overlap the cuffs of your lab coat to create a seamless barrier.

Step 3: Weighing and Transfer Because 2-azaspiro[4.4]nonan-4-ol can exhibit electrostatic properties as a solid, it may "jump" when manipulated with a standard metal spatula, increasing the risk of respiratory exposure and contamination.

  • Action: Use an anti-static weighing boat and a static-dissipative (e.g., PTFE-coated) spatula.

  • Action: Weigh the material directly inside the fume hood. If a draft shield is required for the analytical balance, ensure it is closed gently to prevent air turbulence from dispersing the powder.

Step 4: Dissolution and Reaction Setup

  • Action: When dissolving the compound in organic solvents (e.g., dichloromethane or methanol) for downstream synthesis, add the solvent slowly.

  • Validation: The dissolution of amino alcohols can be mildly exothermic. Slow addition allows for thermal dissipation and prevents solvent bumping.

Spill Response and Disposal Plan

In the event of a spill, immediate and chemically logical action is required. Do not simply sweep up the powder, as this generates hazardous, corrosive dust.

Step 1: Containment and Evacuation

  • If a large spill occurs outside the hood, immediately evacuate the immediate area to prevent the inhalation of basic dust/vapors.

Step 2: Neutralization (The Chemical Logic)

  • Action: Cover the spill with a mild, solid acid such as [2]. This chemically mitigates the corrosive hazard and reduces volatility.

  • Action: Moisten the neutralized mixture slightly with water to bind the dust, then absorb the resulting slurry with an inert material like vermiculite or sand.

Step 3: Disposal

  • Action: Scoop the neutralized slurry into a chemically compatible, sealable polyethylene container using a non-sparking tool.

  • Action: Label it strictly as "Hazardous Waste: Neutralized Amino Alcohol (Contains 2-azaspiro[4.4]nonan-4-ol)" and dispose of it according to institutional and local environmental regulations.

Workflow Visualization

The following diagram outlines the logical decision-making process for handling and spill response, ensuring that safety protocols are strictly adhered to.

G Start Start: Handle 2-azaspiro[4.4]nonan-4-ol Hood Is local exhaust ventilation (fume hood) available? Start->Hood PPE Don PPE: Neoprene Gloves, Safety Goggles, Lab Coat Hood->PPE Yes Resp Don Half-Mask Respirator (P100/Organic Vapor) Hood->Resp No (Avoid if possible) Weigh Weigh using anti-static tools inside controlled environment PPE->Weigh Resp->PPE Spill Spill Occurs? Weigh->Spill Clean Neutralize with solid citric acid & absorb with vermiculite Spill->Clean Yes Proceed Proceed with Reaction Setup (Dissolution) Spill->Proceed No Dispose Dispose as Hazardous Waste (Polyethylene Container) Clean->Dispose Proceed->Dispose Post-reaction

Operational workflow and spill response decision tree for handling 2-azaspiro[4.4]nonan-4-ol.

References

  • [3] Title: SAFETY DATA SHEET - Fisher Scientific (Pyrrolidine) Source: fishersci.co.uk URL:[Link]

  • [4] Title: Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report Source: duke.edu URL: [Link]

Sources

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